Perifosine

Catalog No.
S548784
CAS No.
157716-52-4
M.F
C25H52NO4P
M. Wt
461.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perifosine

CAS Number

157716-52-4

Product Name

Perifosine

IUPAC Name

(1,1-dimethylpiperidin-1-ium-4-yl) octadecyl phosphate

Molecular Formula

C25H52NO4P

Molecular Weight

461.7 g/mol

InChI

InChI=1S/C25H52NO4P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-29-31(27,28)30-25-20-22-26(2,3)23-21-25/h25H,4-24H2,1-3H3

InChI Key

SZFPYBIJACMNJV-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

KRX-0401; KRX 0401; KRX0401; NKA17; NSC639966; NSC 639966; NSC-639966; D 21266; D-21266; Perifosine

Canonical SMILES

CCCCCCCCCCCCCCCCCCOP(=O)([O-])OC1CC[N+](CC1)(C)C

The exact mass of the compound Perifosine is 461.3634 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 639966. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Trimethyl Ammonium Compounds - Choline - Supplementary Records. It belongs to the ontological category of phospholipid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Perifosine mechanism of action Akt inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism and Signaling Pathway

Perifosine's mechanism revolves around disrupting the activation of Akt, a central node in the PI3K/Akt/mTOR signaling pathway, which is aberrantly active in many cancers.

  • Akt Activation Process: In a normal signaling cascade, growth factors activate PI3K, which generates PIP3 at the plasma membrane. PIP3 then recruits inactive Akt via its PH domain. Once at the membrane, Akt is phosphorylated at two key residues—Thr308 by PDK1 and Ser473 by mTORC2—to become fully active [1] [2] [3].
  • This compound's Disruptive Action: As a synthetic lipid, this compound integrates into the cell membrane and binds to the PH domain of Akt. This binding physically blocks Akt from interacting with PIP3, thereby preventing its translocation to the plasma membrane. Consequently, Akt cannot be phosphorylated and activated [1] [4].

The following diagram illustrates this core mechanism within the broader PI3K/Akt pathway.

G GF Growth Factor Receptor PI3K PI3K Activation GF->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt_inactive Akt (Inactive) in Cytoplasm PIP3->Akt_inactive Recruits Akt_active Akt (Active) Phosphorylated Akt_inactive->Akt_active Phosphorylated at Membrane Downstream Promotes Cell Survival, Growth, & Metabolism Akt_active->Downstream This compound This compound spacer This compound->spacer spacer->Akt_inactive Binds PH Domain & Blocks Recruitment

This compound inhibits Akt activation by binding its PH domain and preventing membrane recruitment.

Experimental Validation and Protocols

To validate that this compound is functioning through Akt inhibition in a research setting, the following key experiments and methodologies are commonly employed.

In Vitro Cell-Based Assays
  • Dose-Response Cytotoxicity (GI50/IC50): Cells are treated with a range of this compound concentrations (e.g., 2.5-60 µM) for 48-72 hours. Cell viability is measured using assays like MTS/WST-8, and the concentration that inhibits growth by 50% (GI50) or causes 50% cell death (IC50) is calculated [5] [6].
  • Western Blot Analysis of Akt Phosphorylation: Cells are treated with this compound (e.g., 10 µM for 16 hours). Protein lysates are analyzed by western blotting using antibodies against phospho-Akt (Ser473) and total Akt. Successful inhibition is confirmed by a reduction in phospho-Akt levels without changes in total Akt [7] [6].
  • Combination Synergy Studies (Chou-Talalay Method): this compound is combined with other agents (e.g., chemotherapeutics like paclitaxel). A Combination Index (CI) is calculated using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates additive effect, and CI > 1 indicates antagonism [7].
In Vivo Animal Models
  • Xenograft Efficacy Studies: Immunodeficient mice are implanted with human cancer cells. Once tumors are established, this compound is administered orally, often using a loading dose (e.g., 150-180 mg/kg) followed by maintenance doses (e.g., 45-100 mg/kg) on a schedule such as 5 days on, 2 days off. Tumor volume and mouse survival are monitored [4] [7].
  • Metronomic Scheduling: To improve tolerability and efficacy, low doses of this compound (e.g., 10 mg/kg) can be administered chronically in combination with metronomic chemotherapy [7].
  • Pharmacokinetic/Tumor Distribution Studies: Mice are dosed with this compound, and mass spectrometry is used to measure drug concentrations in plasma, tumors, and critical organs like the brain over time, confirming that the drug reaches the target site [4].

Key Quantitative Data and Clinical Context

The antitumor effects of this compound are quantified both in laboratory models and clinical trials, though its efficacy as a single agent has been more promising in certain cancer types.

Model/Context Observed Effect Key Findings & Quantitative Data
Neuroblastoma (in vitro) [6] Cytotoxicity & Akt Inhibition IC50 in SK-N-AS cells: ~10 µM. Significant reduction in p-Akt (Ser473) at 2.5-15 µM.
Lung Cancer (in vitro) [7] Synergy with Chemotherapy Synergistic (CI < 1) with paclitaxel in NSCLC cells, including chemo-resistant lines.
Brain Metastasis (in vivo) [4] Tumor Growth Inhibition & Survival In orthotopic brain tumor models, this compound distributed into brain tissue and significantly prolonged survival; complete tumor regression observed in some models.
Clinical Trials (Sarcoma) [1] Single-Agent Activity Phase II: 1 of 23 patients showed a partial response; 9% of patients were progression-free at 6 months.
Clinical Trials (Waldenström Macroglobulinemia) [1] Single-Agent Activity Phase II: 1 partial response, 10 minimal responses, and 18 patients with stable disease out of 37.

Beyond Akt: Additional Mechanisms of Action

Research indicates that this compound's biological activity extends beyond Akt inhibition, contributing to its overall antitumor profile.

  • Modulation of Other Signaling Pathways: Proteomic studies show this compound can affect the MAPK signaling pathway and influence biological processes like lipid metabolism, the inflammatory response, and the ubiquitin cycle [5] [6].
  • Induction of Apoptosis: this compound promotes cell death by activating both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways [8].
  • Inhibition of Key Survival Proteins: Treatment with this compound leads to the downregulation of survivin, an inhibitor of apoptosis protein (IAP), and can sensitize cancer cells to other pro-apoptotic stimuli [8].

References

Perifosine pharmacokinetics half-life distribution

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Profile of Perifosine

The table below summarizes the key pharmacokinetic (PK) parameters of this compound from both preclinical and clinical studies.

Parameter Preclinical Data (Mouse Model [1]) Clinical Data (Phase I Study [2])
Route of Administration Oral Oral
Recommended Dosage 40 mg/kg (single dose) Loading dose: 900 mg (day 1); Maintenance dose: 150 mg/day (days 2-21) [2]
Half-life (Terminal) 137 ± 20 hours Information missing from search results
Apparent Volume of Distribution (Vd) 11.3 L/kg Information missing from search results
Metabolism Not metabolized [1] Information missing from search results
Peak Plasma Concentration (Cmax) Achieved clinically relevant concentrations [1] ~8.3 μg/mL (at MTD) [2]
Key Characteristics Slow elimination; high accumulation potential [1] Saturable absorption; use of loading/maintenance regimen to achieve sustained levels [2]

The tissue distribution of this compound is a critical aspect of its PK profile. The following table outlines its accumulation in various tissues based on animal studies.

Tissue Distribution Level Notes and Clinical Correlations
Gastrointestinal (GI) Tract High [1] Correlates with the high incidence of GI toxicity (nausea, vomiting, diarrhea) observed in clinical trials [3] [2] [4].
Tumor Tissue Variable, but clinically relevant [1] Uptake varies by tumor type; higher accumulation correlates with increased sensitivity and antitumor efficacy in models [1] [5].
Brain Tissue Low, but functionally significant [1] [5] Despite the blood-brain barrier, distributes sufficiently to show antitumor efficacy in murine models of brain metastasis [5].
Heart Relatively low [1] Not a major site of accumulation or associated toxicity.
Plasma Sustained concentrations Achieves stable, high levels with loading/maintenance dosing, facilitating tumor exposure [2] [5].

Mechanism of Action and Signaling Pathway

This compound is an oral alkylphospholipid that primarily targets the cell membrane and inhibits several key signal transduction pathways [6]. Its most well-characterized mechanism is the inhibition of the PI3K/Akt pathway. This compound binds to the pleckstrin homology (PH) domain of Akt, preventing its translocation from the cytoplasm to the plasma membrane, which is a necessary step for its activation [5]. Inhibition of this crucial survival pathway leads to reduced cell proliferation and induction of apoptosis.

The following diagram illustrates the primary signaling pathways modulated by this compound.

G GPCR Growth Factor/ GPCR Signaling PI3K PI3K GPCR->PI3K PIP3 PIP₃ PI3K->PIP3 Phosphorylates PIP2 PIP₂ PIP2->PIP3 Akt Akt (Inactive) PIP3->Akt Recruits pAkt Akt (Active) Akt->pAkt Survival Cell Survival & Proliferation pAkt->Survival Apoptosis Apoptosis pAkt->Apoptosis Inhibits p21 p21 Induction p21->Survival Arrests JNK SAPK/JNK Pathway JNK->Apoptosis NFkB NF-κB Inhibition NFkB->Apoptosis DeathR DR4/DR5 Upregulation DeathR->Apoptosis This compound This compound This compound->PIP3 Disrupts This compound->Akt Blocks Membrane Translocation This compound->p21 This compound->JNK This compound->NFkB This compound->DeathR

Diagram of this compound's Mechanism of Action. This compound (red) inhibits the PI3K/Akt pathway by preventing PIP₃ formation and Akt membrane translocation. It also promotes apoptosis via multiple other pathways, including JNK activation, NF-κB inhibition, death receptor upregulation, and p21-mediated cell cycle arrest [3] [5] [6].

Key Experimental Methodologies

The data presented above were derived from standardized experimental protocols. Here is a summary of the key methodologies cited in the search results.

  • In Vivo Pharmacokinetic & Tissue Distribution Studies [1]: In a mouse study, a single oral dose of 40 mg/kg this compound was administered. Plasma and tissue samples (including various tumors, GI tract, brain, and heart) were collected over time. Drug concentrations were quantified to determine parameters like half-life and volume of distribution. This study established the drug's long half-life and differential tissue accumulation.
  • Clinical PK and Dosing Regimen (Phase I) [2]: A loading and maintenance schedule was developed to rapidly achieve and sustain effective plasma concentrations while mitigating GI toxicity. Patients received an initial high loading dose (e.g., 900 mg on day 1), followed by a lower daily maintenance dose (e.g., 150 mg) for 21 days, followed by a 7-day break. Plasma concentrations were monitored to define the maximum tolerated dose (MTD) and recommended Phase II dose.
  • Efficacy Assessment in Orthotopic Brain Metastasis Models [5]: Human tumor cell lines derived from brain metastases were implanted directly into the brains of mice. This compound was administered orally using a 5-days-on/2-days-off schedule, often beginning after tumor establishment. The primary endpoint was survival, and antitumor activity was correlated with measured drug levels in the brain tumors and inhibition of phosphorylated Akt (pAkt) in tumor tissue via immunohistochemistry.
  • Correlative Translational Studies in Clinical Trials [3]: In a Phase II trial for Waldenstrom's Macroglobulinemia, bone marrow biopsies were collected from patients pre-treatment, during, and post-treatment. These samples were analyzed using immunohistochemistry (IHC) to detect changes in protein levels of phosphorylated GSK3α/β (a downstream target of Akt) and via gene expression profiling to assess inhibition of NF-κB pathway genes, confirming in vivo target engagement.

Key Insights for Research and Development

  • Dosing Strategy is Critical: The long half-life and saturable absorption of this compound make the loading-and-maintenance dosing regimen essential for achieving therapeutically relevant plasma concentrations quickly while managing toxicity [2].
  • Tissue Distribution Informs Toxicity and Efficacy: The high concentration of this compound in the GI tract explains its dose-limiting gastrointestinal toxicity [1] [4]. Conversely, its ability to distribute to tumors, including those in the brain, despite low overall brain levels, underpins its observed efficacy in preclinical models [5].
  • Mechanism is Multimodal: While Akt inhibition is a primary mechanism, this compound's antitumor effects are likely the result of a combined effect on multiple pathways, including JNK activation, NF-κB inhibition, and death receptor upregulation [3] [6].

References

Comprehensive Technical Analysis: Perifosine-Induced JNK Activation and DR5 Upregulation in Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Perifosine and Its Multimodal Mechanism of Action

This compound (KRX-0401) is a novel alkylphospholipid that represents a distinct class of targeted anticancer agents with a unique mechanism of action primarily focused on modulating signal transduction pathways at the cellular membrane level. As an orally bioavailable Akt inhibitor, this compound has demonstrated significant clinical potential across various cancer types, with particular efficacy observed in multiple myeloma, colorectal cancer, and Waldenström's macroglobulinemia in combination therapies [1]. The compound emerged from analog research aimed at improving the therapeutic index of miltefosine, the prototype alkylphospholipid, by substituting the choline moiety with a cyclic aliphatic piperidyl residue to reduce the severe gastrointestinal disturbances associated with phosphocholine metabolites [1].

The primary molecular target of this compound is the Akt signaling pathway, a critical serine-threonine kinase that promotes cell growth and survival through the PI3K cascade. This compound uniquely inhibits Akt activation by preventing its translocation to the cell membrane through binding to the pleckstrin homology domain, thereby blocking phosphorylation and subsequent activation [2] [3]. Beyond this well-characterized Akt inhibition, this compound demonstrates multimodal activity across several interconnected signaling pathways, including modulation of the JNK cascade, ERK phosphorylation, and NF-κB nuclear translocation [1] [3]. This pleiotropic mechanism enables this compound to disrupt fundamental cellular survival pathways while simultaneously sensitizing cancer cells to apoptotic stimuli, positioning it as a promising candidate for combination therapies with conventional chemotherapeutic agents, targeted therapies, and death receptor ligands.

JNK-Mediated DR5 Upregulation: Molecular Mechanisms and Functional Consequences

JNK Activation Cascade and DR5 Transcriptional Regulation

The c-Jun NH2-terminal kinase (JNK) pathway activation represents a critical mechanism through which this compound exerts its pro-apoptotic effects, particularly in combination with death receptor ligands. Experimental evidence demonstrates that this compound treatment induces dose-dependent phosphorylation of JNK and its downstream target c-Jun, establishing a direct signaling link to death receptor modulation [4]. This JNK activation plays an essential functional role in this compound-mediated apoptosis, as demonstrated by complete abrogation of cytotoxic effects when JNK activity is pharmacologically inhibited with SP600125 or genetically silenced using JNK-specific siRNA [4] [3].

The molecular connection between JNK activation and DR5 upregulation involves enhanced transcription of the DR5 gene through AP-1 complex formation, consisting of phosphorylated c-Jun subunits that bind to promoter elements regulating DR5 expression [4]. Importantly, research in head and neck squamous cell carcinoma models reveals that this compound-induced DR5 upregulation occurs through a reactive oxygen species-independent mechanism, as antioxidants N-acetylcysteine and glutathione inhibited JNK activation and subsequent DR5 induction without detectable increases in ROS production [4]. This distinguishes this compound's mechanism from other anticancer agents that rely on oxidative stress for death receptor modulation.

DR5 Membrane Trafficking and Apoptotic Sensitization

This compound treatment significantly enhances cell surface expression of DR5, creating a critical dependency for apoptosis induction in combination with TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) [4]. Experimental data from flow cytometry analyses demonstrate that this compound primarily increases membrane-localized DR5 rather than intracellular pools, with mean fluorescence intensity increases of 2.5-3.5 fold across various cancer cell lines [4]. This membrane trafficking enhancement establishes a functional platform for death receptor signaling complex formation when TRAIL engages the upregulated DR5 receptors.

The functional necessity of DR5 upregulation for this compound/TRAIL synergistic apoptosis was conclusively demonstrated through siRNA-mediated gene silencing approaches. While DR4 expression is also modestly increased by this compound treatment, only DR5 blockade effectively inhibits the robust apoptosis induced by the this compound/TRAIL combination [4]. The mechanistic basis for this specificity involves preferential utilization of the DR5 signaling pathway in this compound-sensitized cells, leading to enhanced caspase-8 activation, bidirectional amplification of the caspase cascade, and ultimately executioner caspase-3 and PARP cleavage [4]. This extrinsic apoptotic pathway activation complements the intrinsic mitochondrial pathway engagement, creating a convergent mechanism that maximizes cancer cell elimination.

Quantitative Analysis of this compound Effects Across Cancer Models

Table 1: Quantitative Profiling of this compound-Induced Cytotoxicity and Mechanism Activation Across Cancer Types

Cancer Type Cell Lines/Models IC₅₀ Values Key Signaling Modifications Combination Efficacy Experimental Models

| Head & Neck Squamous Cell Carcinoma | M4e, 22A, 1483 | Not specified | • 2.5-3.5× ↑ DR5 surface expression • JNK/c-Jun phosphorylation • Caspase-8/3 activation | TRAIL: >80% apoptosis vs <30% single agent | In vitro, orthotopic xenograft (20 mg/kg this compound + 20 mg/kg TRAIL) | | Multiple Myeloma | MM.1S, RPMI8226, U266, INA-6 | 1.5-15 μM at 48h | • Complete Akt phosphorylation inhibition • JNK activation • Survivin downregulation • Caspase-8/9/PARP cleavage | Bortezomib: Enhanced cytotoxicity Dexamethasone: Additive effect | In vitro, human plasmacytoma mouse model | | Waldenström's Macroglobulinemia | BCWM1, WSU-WM, MEC1, RL | 5-20 μM | • Akt/GSK3/S6 phosphorylation inhibition • JNK-mediated apoptosis • MEK/ERK activation | MEK inhibitor U0126: Synergistic enhancement | In vitro, SCID mouse xenograft (35 mg/kg/day) | | Chronic Myelogenous Leukemia | K562, K562/G | Resistant at 2.5-20 μM | • Protective autophagy induction • ATG5 upregulation • No Akt inhibition | Chloroquine: Reversed resistance, induced apoptosis | In vitro | | Brain Metastasis Models | DU 145, NCI-H1915 | Variable by model | • Akt pathway suppression • Proliferation decrease • Apoptosis increase | Single agent activity | Orthotopic brain metastasis models (loading 180 mg/kg, maintenance 45 mg/kg) |

Table 2: Temporal Dynamics of Key Signaling Events Following this compound Treatment

Time Post-Treatment Molecular Events Downstream Consequences Experimental Validation Methods

| 30 minutes - 2 hours | • JNK phosphorylation initiation • c-Jun phosphorylation • Akt membrane translocation inhibition | • Early signaling cascade activation • Initiation of transcriptional programming | Western blot for p-JNK, p-c-Jun Akt kinase assay Immunofluorescence | | 4 - 8 hours | • DR5 mRNA upregulation • DR5 protein synthesis increase • Surface DR5 trafficking enhancement | • Apoptotic priming via death receptor pathway • Sensitization to extrinsic apoptosis | RT-PCR for DR5 transcript Flow cytometry for surface DR5 Western blot for total DR5 | | 12 - 24 hours | • Caspase-8 activation • Mitochondrial pathway engagement • Caspase-9 cleavage • PARP cleavage initiation | • Execution phase of apoptosis • Commitment to cell death program | Caspase activity assays Annexin V/PI staining Western blot for cleaved caspases/PARP | | 24 - 48 hours | • Significant apoptosis manifestation • Cell viability reduction • Colony formation inhibition | • Measurable cytotoxic outcomes • Long-term reproductive death | MTT/SRB assays Colony formation assays Sub-G1 population analysis |

Experimental Protocols for Investigating this compound Mechanisms

In Vitro Assessment of JNK-DR5 Pathway Activation

The comprehensive evaluation of this compound's effects on the JNK-DR5 signaling axis requires a multifaceted experimental approach combining molecular, biochemical, and cellular techniques. For DR5 expression analysis, researchers should employ parallel assessment of transcript and protein levels using RT-PCR and Western blotting respectively, complemented by surface expression quantification through flow cytometry with PE-conjugated anti-DR5 antibodies (Clone DJR2-4) [4]. The functional contribution of observed DR5 changes should be verified through gene silencing approaches using high-purity DR5 siRNA oligonucleotides transfected with HiPerFect reagent, with efficacy confirmation 48 hours post-transfection [4].

For JNK activation studies, time-course experiments (0-24 hours) with this compound treatment (5-20 μM) should monitor phospho-JNK (Thr183/Tyr185) and phospho-c-Jun (Ser63) levels by Western blot [4] [3]. The critical dependency on JNK signaling must be established through both pharmacological inhibition (SP600125, 20 μM pretreatment) and genetic approaches (JNK siRNA) with subsequent assessment of apoptosis markers [4]. Caspase activation represents the functional endpoint of this pathway, requiring analysis of initiator caspases (caspase-8, -9) and executioner caspases (caspase-3) through Western blotting for both pro-form and cleaved fragments, complemented by fluorometric substrate cleavage assays for activity quantification [4] [3]. Apoptosis confirmation should include Annexin V/PI dual staining with flow cytometric analysis and examination of characteristic nuclear morphology changes through Hoechst 33342 staining [5].

Functional Assays for Apoptotic Response and Combination Efficacy

The functional consequences of JNK-DR5 pathway activation are most accurately assessed through a combination of short-term cytotoxicity measures and long-term clonogenic survival assays. For cytotoxicity quantification, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrasodium bromide) assay provides a robust colorimetric method for measuring cell viability, while the sulforhodamine B (SRB) assay offers an alternative protein-staining approach particularly valuable for adherent cell cultures [4] [3]. DNA synthesis rates should be concurrently evaluated through [3H]-thymidine incorporation assays during the final 8 hours of 48-hour treatment periods [3] [6].

Combination studies with TRAIL should explore fixed-ratio designs (e.g., constant this compound concentration with escalating TRAIL doses) to determine synergistic interactions through combination index calculations using the Chou-Talalay method [4]. The critical dependence on DR5 upregulation should be verified through siRNA-mediated knockdown prior to combination treatment, with expected significant reduction in synergistic apoptosis [4]. For long-term reproductive survival assessment, colony formation assays conducted in 12-well plates provide essential information about the irreversible commitment to cell death following this compound exposure, with results typically quantified after 7-14 days of culture following drug removal [4]. For three-dimensional context evaluations, similar approaches should be applied in tumor spheroid models to account for microenvironmental influences on drug response.

Therapeutic Combinations and Clinical Translation

Synergistic Combinations with TRAIL and Mechanism-Based Rationale

The strategic combination of this compound with TRAIL represents a rationally designed approach that leverages complementary mechanisms of action to achieve synergistic anticancer efficacy. The molecular basis for this synergy centers on this compound's ability to transcriptionally upregulate DR5 through JNK activation while concurrently inhibiting survival pathways mediated by Akt, thereby lowering the threshold for TRAIL-induced apoptosis [4]. In head and neck squamous cell carcinoma models, this combination demonstrates dramatically enhanced efficacy compared to single-agent treatment, with apoptosis induction exceeding 80% in combination versus less than 30% for individual agents [4]. The functional requirement for DR5 in this synergistic interaction has been conclusively established through blockade experiments, where DR5 (but not DR4) siRNA abrogates the enhanced apoptosis [4].

The in vivo efficacy of this combination approach has been validated in orthotopic xenograft models of head and neck cancer, utilizing dosing regimens of 20 mg/kg this compound orally and 20 mg/kg TRAIL intraperitoneally on a 5-days-on/2-days-off schedule for three weeks [4]. This translational demonstration provides critical proof-of-concept for clinical development, particularly given the favorable toxicity profile observed with this compound in phase I studies, where hematologic toxicity was notably absent and the maximum-tolerated dose was established at 200 mg/d, achieving plasma concentrations (16.2 μM) within the effective range demonstrated in preclinical models [3]. The therapeutic window for this combination appears advantageous due to TRAIL's preferential activity against transformed cells and this compound's targeted mechanism, potentially minimizing collateral damage to normal tissues.

Integration with Conventional and Targeted Therapies

Beyond TRAIL combinations, this compound demonstrates broad synergistic potential with multiple established anticancer modalities, including chemotherapy, proteasome inhibitors, and targeted pathway inhibitors. In multiple myeloma models, this compound significantly enhances the cytotoxicity of diverse conventional agents including dexamethasone, doxorubicin, and melphalan, while also potentiating the activity of the proteasome inhibitor bortezomib [3]. This chemosensitization capability is particularly valuable in the context of the bone marrow microenvironment, where this compound maintains efficacy against multiple myeloma cells adherent to bone marrow stromal cells—a setting that typically confers resistance to conventional therapies [3].

The mechanistic diversity of this compound's interactions is further evidenced by its synergy with MEK inhibitors in Waldenström's macroglobulinemia, where this compound-induced ERK activation is counterproductively mitigated by co-administration of U0126, leading to enhanced cytotoxicity [6]. Similarly, in multiple myeloma, the reciprocal pathway modulation between this compound and bortezomib creates a compelling rational combination: bortezomib inhibits this compound-induced ERK activation while this compound blocks bortezomib-mediated Akt activation, resulting in dual suppression of critical survival pathways [1]. These sophisticated mechanism-based combinations illustrate the potential of this compound as a cornerstone agent in multi-targeted therapeutic regimens designed to simultaneously address multiple resistance mechanisms in cancer cells.

Signaling Pathway Visualization and Experimental Workflows

This compound-Induced JNK-DR5 Signaling Pathway

Diagram 1: this compound activates JNK-DR5 signaling pathway while inhibiting Akt survival signals, creating synergistic pro-apoptotic effects.

The molecular circuitry presented above illustrates the mechanistic sequence through which this compound modulates apoptotic signaling. The pathway begins with this compound's dual action: direct inhibition of Akt survival signaling (blue node) and simultaneous activation of the JNK stress kinase pathway (yellow-to-red transition) [4] [3]. The signaling cascade proceeds through phosphorylation of the transcription factor c-Jun, which forms the AP-1 complex that binds to the DR5 gene promoter, driving increased transcription and translation of DR5 death receptors [4]. The critical trafficking step enhances DR5 localization to the cell membrane, where it can efficiently engage with TRAIL ligand (green node), facilitating formation of the death-inducing signaling complex (DISC) and initiating the caspase cascade that executes apoptotic cell death [4]. This coordinated mechanism simultaneously enhances the extrinsic apoptotic pathway while suppressing cellular survival signals, creating a powerful combinatorial effect that maximizes cancer cell elimination.

Experimental Workflow for this compound Mechanism Investigation

G This compound Mechanism Investigation Workflow CellCulture Cell Culture Establishment (Cancer Cell Lines/Patient Cells) PerifosineTreatment This compound Treatment (Dose/Time Course 5-20μM, 0-48h) CellCulture->PerifosineTreatment ViabilityAssay Viability & Apoptosis Assays (MTT, Annexin V, Caspase Activation) PerifosineTreatment->ViabilityAssay Assesses Functional Outcomes MolecularAnalysis Molecular Pathway Analysis (Western, RT-PCR, Flow Cytometry) PerifosineTreatment->MolecularAnalysis Characterizes Mechanistic Basis DataIntegration Data Integration & Mechanistic Model Building ViabilityAssay->DataIntegration Quantifies Biological Effects GeneticManipulation Genetic Validation (siRNA Knockdown: JNK, DR5, DR4) MolecularAnalysis->GeneticManipulation Informs Target Selection CombinationStudies Combination Therapies (TRAIL, Bortezomib, MEK Inhibitors) GeneticManipulation->CombinationStudies InVivoValidation In Vivo Validation (Xenograft Models, Orthotopic Models) CombinationStudies->InVivoValidation Translates to Physiological Context InVivoValidation->DataIntegration Provides Comprehensive Understanding

Diagram 2: Experimental workflow for investigating this compound's mechanisms, from in vitro validation to in vivo translation.

The systematic investigation of this compound's mechanisms follows a logical progression from basic in vitro characterization through preclinical validation, as illustrated in the workflow above. The process begins with establishment of appropriate cellular models, including cancer cell lines and primary patient-derived cells, followed by comprehensive dose and time course treatments with this compound [4] [3]. The parallel assessment of functional responses (viability and apoptosis assays) and molecular changes (pathway analysis) generates complementary datasets that inform subsequent genetic validation approaches, including targeted siRNA knockdown of identified key players such as JNK and DR5 [4]. The mechanistic insights gained from these reductionist approaches then guide rational combination studies with therapeutic partners like TRAIL, bortezomib, or pathway-specific inhibitors [4] [3]. Promising combinations advance to in vivo validation using xenograft or orthotopic models that incorporate tumor microenvironment influences, with final integration of all data streams yielding a comprehensive mechanistic understanding of this compound's actions [4] [2]. This iterative workflow ensures that therapeutic hypotheses are rigorously tested at multiple biological complexity levels, maximizing translational relevance.

Conclusion and Future Directions

The comprehensive mechanistic profiling of this compound reveals a multifaceted agent that simultaneously targets survival pathways while sensitizing cancer cells to apoptotic stimuli through JNK-mediated DR5 upregulation. This dual functionality provides a strong rationale for its continued development in combination regimens, particularly with TRAIL-based approaches and established targeted therapies. The consistent demonstration of efficacy across diverse hematological malignancies and solid tumors, coupled with favorable pharmacokinetic properties including oral bioavailability and brain penetration, positions this compound as a promising candidate for addressing challenging clinical scenarios including metastatic disease and therapy-resistant malignancies [2].

References

Mechanism of Action: Targeting AKT to Inhibit Telomerase

Author: Smolecule Technical Support Team. Date: February 2026

Perifosine is an alkylphospholipid that inhibits the AKT pathway, which is crucial for cancer cell survival and proliferation. The proposed mechanism for its anti-telomerase activity is outlined below.

G This compound This compound AKT_Membrane_Localization AKT Membrane Localization and Phosphorylation This compound->AKT_Membrane_Localization Inhibits pAKT Phosphorylated AKT (Active) AKT_Membrane_Localization->pAKT Prevents TERT_Phosphorylation TERT Phosphorylation (S227, S824) pAKT->TERT_Phosphorylation Disrupts Telomerase_Assembly Telomerase Assembly and Nuclear Import TERT_Phosphorylation->Telomerase_Assembly Impairs Telomere_Maintenance Telomere Maintenance Telomerase_Assembly->Telomere_Maintenance Leads to Telomere Shortaging Apoptosis Induction of Apoptosis and Cell Growth Arrest Telomere_Maintenance->Apoptosis

The core mechanism involves this compound's inhibition of AKT phosphorylation, which disrupts telomerase function. AKT normally phosphorylates the telomerase reverse transcriptase (TERT) subunit at specific residues (S227 and S824), which is critical for proper nuclear localization and assembly of the telomerase holoenzyme [1]. By preventing AKT activation, this compound indirectly inhibits telomerase activity, leading to progressive telomere shortening and ultimately, cancer cell death [1] [2].

Experimental Evidence and Key Findings

The anti-telomerase effects of this compound have been demonstrated across various experimental models, from cell lines to human patient samples.

In Vitro Cell Line Studies

A broad panel of cancer cell lines was treated with clinically achievable doses of this compound (1.84 µM and 4.6 µM) over extended periods [1].

Table 1: Summary of In Vitro this compound Effects on Cancer Cell Lines

Experimental Finding Key Result Research Significance
Telomere Shortening [1] 12 out of 20 cell lines showed shortening after 20 population doublings (PD). Effect was telomerase-dependent; no acceleration of shortening in telomerase-negative fibroblasts.
Telomerase Activity Inhibition [1] Reduced enzymatic activity observed in most, but not all, cell lines tested. Confirms mechanistic link to telomerase, though heterogeneity in response exists.
Reduced Colony Formation [1] Long-term pre-treatment (70 PD) significantly reduced soft agar colonies in HeLa cells. Suggests that telomere shortening impacts cancer cell replicative potential and tumorigenicity.
In Vivo and Clinical Evidence

Evidence from xenograft models and human clinical samples further supports its biological activity, though therapeutic efficacy has been limited.

Table 2: In Vivo and Clinical Evidence for this compound's Anti-Telomerase Effect

Model System Key Finding Clinical/Experimental Context
Breast Cancer Xenograft [1] Reduced primary tumor size; telomeres in recurrent/metastatic tumors were shorter than in primary tumors in treated group. Suggests telomerase inhibition in vivo, but longer treatment may be needed for significant metastatic burden reduction.
CLL Patient Samples [1] Telomerase activity reduced in 4 of 6 patients; shortening of the shortest telomeres in 2 patients treated for 4-6 months. Direct evidence of anti-telomerase activity and telomere shortening in humans from a Phase II trial.

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are the core methodologies from the key study.

Long-Term Cell Culture and Telomere Length Analysis

This protocol was used to assess the long-term impact of this compound on telomere dynamics [1].

  • Cell Culture & Treatment: A diverse panel of cancer cell lines and a telomerase-negative fibroblast cell line (BJ) were cultured with continuous exposure to this compound at concentrations of 1.84 µM and 4.6 µM. These doses were selected to reflect clinically achievable plasma levels.
  • Population Doubling (PD) Tracking: Cell growth was monitored, and cultures were regularly passaged before reaching confluence to keep cells in a logarithmic growth phase. The number of population doublings was carefully tracked over time.
  • Telomere Length Measurement: Telomere length was analyzed using a high-resolution technique, likely Southern blot analysis of Terminal Restriction Fragments (TRF), at defined intervals, specifically after more than 20 population doublings. This method measures the mean telomere length in a cell population.
  • Telomerase Activity Assay: Telomerase enzymatic activity was measured from cell extracts using the Telomeric Repeat Amplification Protocol (TRAP) assay. This PCR-based assay is highly sensitive and allows for the semi-quantification of telomerase activity.
Analysis of Telomere Shortening in Patient Samples

This methodology details how telomere changes were evaluated in clinical trial samples from CLL patients [1].

  • Patient Samples: Mononuclear cells were purified from blood samples of patients enrolled in a Phase II trial of single-agent this compound for CLL. Samples were collected at baseline, Cycle 1 Day 8, Cycle 4 Day 1 (day 84), and at treatment discontinuation.
  • Universal STELA (Single Telomere Length Analysis): To specifically detect changes in the shortest telomeres—which are critical for triggering cell senescence—the universal STELA method was employed. This technique allows for the precise measurement of individual telomere lengths at specific chromosome ends, providing a more sensitive readout of biologically relevant telomere shortening than bulk measurement methods.

Research Implications and Future Directions

Despite promising mechanistic data, this compound's clinical development has been challenging. Phase III trials in colorectal cancer and multiple myeloma were discontinued due to lack of efficacy [3]. However, this body of research provides a compelling proof-of-concept:

  • Novel Anti-Telomerase Strategy: It validates that repurposing AKT pathway inhibitors can be a viable approach to indirectly target telomerase [1].
  • Heterogeneous Response: The variable effects across cell lines highlight the need for biomarkers to identify patient populations most likely to respond to such therapies [1].
  • Foundation for Future Work: The mechanistic insights and experimental protocols established remain valuable for developing next-generation therapies that target the AKT-telomerase axis.

References

Quantitative Omics Profiles Post-Perifosine Treatment

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize the quantitative changes in proteins and post-translational modification sites in SK-N-AS neuroblastoma cells after treatment with 10 µM perifosine for 16 hours.

Table 1: Global Proteome and Acetylome Changes [1]

Analysis Type Proteins/Sites Identified Proteins/Sites Quantified Up-regulated Down-regulated Regulation Threshold
Proteome 6,731 proteins 5,880 proteins 124 proteins 92 proteins >1.5 (up), <0.67 (down)
Acetylome Information not specified 3,415 lysine acetylation sites Information not specified Information not specified >1.5 (up), <0.67 (down)

Table 2: Ubiquitylome Analysis and PTM Crosstalk [2] [3] [4]

Analysis Type Sites & Proteins Quantified Key Findings
Ubiquitylome 3,935 ubiquitination sites on 1,658 proteins Involvement in binding, catalytic activity, and pathways like non-homologous end-joining and Ras signaling.
PTM Crosstalk 607 lysine sites found to be modified by both ubiquitination and acetylation. 14 proteins with significant changes (1.5-fold) in both modifications were identified as potential key targets.

Detailed Experimental Protocols

The following methodologies are critical for replicating the proteomic, acetylomic, and ubiquitylomic analyses.

1. Cell Culture and Treatment [1] [2] [3]

  • Cell Line: SK-N-AS (AS) neuroblastoma cells.
  • Culture Conditions: Maintained in RPMI-1640 medium with 10% fetal bovine serum at 37°C in 5% CO₂.
  • Treatment: Cells are treated with 10 µM this compound (dissolved in DMSO) for 16 hours. Control groups receive an equivalent amount of DMSO.

2. SILAC Labeling and Protein Preparation [1] [2] [3]

  • SILAC Protocol: Cells are metabolically labeled using a SILAC Protein Quantitation Kit. The control group is labeled with "light" isotopic lysine and arginine (K0R0), while the this compound-treated group is labeled with "heavy" isotopes (K6R10). Cells are cultured for at least six generations to ensure full incorporation.
  • Protein Extraction: After treatment, cells are sonicated in a lysis buffer (containing 8 M Urea, 5 mM DTT, 2 mM EDTA, protease inhibitors, and for ubiquitylome, the deubiquitinase inhibitor PR-619). The resulting lysate is centrifuged to remove debris.
  • Digestion: Proteins are reduced, alkylated, and digested with trypsin (at a 1:50 enzyme-to-protein ratio) at 37°C for 16 hours.

3. Affinity Enrichment for PTM Analysis [1] [2] [3]

  • For Acetylome: Peptides are subjected to affinity enrichment using specific anti-acetyllysine antibody beads.
  • For Ubiquitylome: The same principle applies, using anti-ubiquitin remnant motif (K-ε-GG) antibody beads to enrich for ubiquitinated peptides. Peptides are incubated with pre-washed antibody beads overnight at 4°C, washed, and then eluted.

4. LC-MS/MS Analysis and Data Processing [1] [2] [3]

  • Fractionation: Tryptic peptides are first separated into 80 fractions using high-pH reverse-phase HPLC to reduce complexity.
  • LC-MS/MS: Peptides are analyzed on a Q Exactive Plus hybrid quadrupole-Orbitrap mass spectrometer coupled to an EASY-nLC 1000 UPLC system. The gradient runs from 6% to 80% solvent B (0.1% formic acid in acetonitrile) over 40 minutes.
  • Database Search: Tandem mass spectra are processed using MaxQuant software, searching against the SwissProt database. Key parameters include: false discovery rate (FDR) < 1% at protein, peptide, and modification site levels; carbamidomethylation of cysteine as a fixed modification; and oxidation of methionine, and lysine acetylation or ubiquitination as variable modifications.

Bioinformatics and Functional Analysis

The vast datasets generated by MS are interpreted through a series of bioinformatic analyses.

  • Gene Ontology (GO) Annotation: Classifies differentially expressed proteins and modified sites by biological process, cellular component, and molecular function using the UniProt-GOA database [1] [2].
  • Pathway and Domain Analysis: The KEGG database is used for pathway enrichment, the CORUM database for protein complexes, and the InterPro database for protein domain annotation [1] [2].
  • Protein-Protein Interaction (PPI) Networks: PPI networks are constructed using the STRING database to explore crosstalk between the proteome, acetylome, and ubiquitylome [2] [3].

Experimental Workflow and Pathway Diagram

The following diagrams, generated using Graphviz, illustrate the core experimental workflow and the biological pathways impacted by this compound treatment.

workflow This compound Omics Analysis Workflow Start SK-N-AS Cell Culture SILAC SILAC Labeling (Heavy: K6R10, Light: K0R0) Start->SILAC Treatment This compound Treatment (10 µM, 16h) SILAC->Treatment Harvest Cell Harvest & Lysis Treatment->Harvest Digestion Trypsin Digestion Harvest->Digestion Fractionation HPLC Fractionation Digestion->Fractionation Enrichment Affinity Enrichment (Acetylome/Ubiquitylome) Fractionation->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS Bioinfo Bioinformatic Analysis (GO, KEGG, STRING) LCMS->Bioinfo

Experimental workflow for this compound omics analysis.

pathways Pathways and Processes Affected by this compound cluster_up Up-regulated cluster_down Down-regulated This compound This compound LipidMetabolic Lipid Metabolic Process This compound->LipidMetabolic Apoptosis Apoptosis This compound->Apoptosis Transcription Transcription Regulation This compound->Transcription MicroRNA microRNAs in Cancer This compound->MicroRNA RasSignaling Ras Signaling Pathway This compound->RasSignaling BetaAlanine β-alanine Metabolism This compound->BetaAlanine Complexes TGF-β, EGFR, Integrin Complexes This compound->Complexes Integrin Integrin β5 Expression This compound->Integrin

Key pathways and processes modulated by this compound in neuroblastoma.

Key Mechanisms and Clinical Relevance

The multi-omics studies reveal that this compound's mechanism is highly pleiotropic.

  • Beyond AKT Inhibition: While this compound effectively inhibits AKT phosphorylation [1] [5], the omics data show that its anti-tumor activity is largely mediated by reprogramming key cellular processes. Notably, the down-regulation of Integrin β5 was validated experimentally. Knockdown of Integrin β5 alone was sufficient to induce cell death and inhibit migration, identifying it as a critical downstream effector of this compound [1].
  • Post-Translational Modification Crosstalk: The discovery of 607 lysine sites that can be both ubiquitinated and acetylated suggests a complex regulatory layer. The competition between these modifications on proteins involved in the ribosome, cell cycle, and metabolism can fundamentally alter their stability and function, contributing to this compound's efficacy [2] [3] [4].
  • Clinical Correlates: The biological findings are supported by clinical evidence. A phase I/Ib trial of this compound in high-risk, resistant neuroblastoma patients showed long-term progression-free survival in 9 of 27 patients, with a notably strong effect in those with non-MYCN amplified tumors [6]. This suggests that omics profiles could potentially help identify patient subgroups most likely to respond to therapy.

References

Perifosine loading dose maintenance dose protocol

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Dosing Protocols

The loading dose followed by daily maintenance was a standard strategy to rapidly achieve effective plasma concentrations while managing gastrointestinal toxicity [1]. The table below details the dosing regimen established in a Phase I study [1].

Table 1: Phase I Loading and Maintenance Dose Protocol (28-Day Cycles)

Dose Level Initial Cycle (Loading Dose) Subsequent Cycles (Loading Dose) Daily Maintenance Dose (Days 2-21)
Level 1 300 mg (Day 1) Reduced to 100 mg (Day 1) 50 mg
Level 2 600 mg (Day 1) Reduced to 200 mg (Day 1) 100 mg

| Level 3 (Recommended Phase II Dose) | 900 mg (Day 1) Divided: 450 mg administered 6 hours apart | Reduced to 300 mg (Day 1) | 150 mg | | Level 4 | 1200 mg (Day 1) | Reduced to 400 mg (Day 1) | 200 mg | | Level 5 | 1500 mg (Day 1) | Reduced to 1000 mg (Day 1) | 250 mg |

For acute leukemia studies, a modified schedule was used, featuring a larger loading dose on the first day [2].

Table 2: Alternative Protocol for Hematologic Malignancies

Parameter Details
Loading Dose 150 mg orally every 6 hours on Day 1 only (total daily dose 600 mg) [2].
Maintenance Dose 100 mg orally once daily, continuously starting from Day 2 [2].
Cycle Duration 28-day cycles [2].

Mechanism of Action & Pathway

Perifosine is an alkylphospholipid that acts as an allosteric inhibitor of the serine/threonine kinase AKT, a key node in the PI3K/AKT/mTOR pathway [3]. Its mechanism is distinct from ATP-competitive inhibitors.

The diagram below illustrates how this compound integrates into the cell membrane and inhibits AKT activation.

G GrowthFactor Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K Activation RTK->PI3K PIP2toPIP3 PIP₂ → PIP₃ PI3K->PIP2toPIP3 AktMembraneRecruit AKT Recruited to Plasma Membrane PIP2toPIP3->AktMembraneRecruit AktInactive Inactive AKT (Cytoplasm) AktInactive->AktMembraneRecruit via PH Domain AktActive Active AKT (p-T308, p-S473) AktMembraneRecruit->AktActive Phosphorylation (PDK1/mTORC2) CellSurvival Cell Survival, Proliferation AktActive->CellSurvival ApoptosisInhibition Apoptosis Inhibition AktActive->ApoptosisInhibition PTEN PTEN (PIP₃ → PIP₂) PTEN->PIP2toPIP3  Antagonizes This compound This compound (Integrates into membrane) Inhibition Inhibits PH Domain Binding Blocks Membrane Translocation This compound->Inhibition Inhibition->AktMembraneRecruit  Blocks

As shown in the pathway, this compound integrates into the plasma membrane and targets the pleckstrin homology (PH) domain of AKT. This prevents AKT's translocation to the membrane, a step essential for its phosphorylation and full activation, thereby inhibiting the downstream pro-survival signals [3] [4].

Administration Guidelines

  • Formulation and Handling: this compound was supplied as 50-mg capsules for oral administration [1].
  • Dosing Instructions: To manage gastrointestinal toxicity, the loading dose at higher dose levels (≥900 mg) was administered as divided doses, such as two 450 mg doses given 6 hours apart [1]. Doses should be taken with food [2].
  • Supportive Care: Prophylactic antiemetics (e.g., 5-HT3 antagonists, dexamethasone) were administered 30-60 minutes before the loading dose during the initial inpatient phase. Antiemetics and antidiarrheals were available for use as needed during outpatient maintenance dosing [1] [2].

Experimental & Preclinical Applications

Although clinical development was discontinued, this compound remains a valuable tool in preclinical research, particularly in combination therapy studies.

Table 3: Examples of Preclinical Combination Protocols

Combination Therapy Cancer Model Key Experimental Findings Reference
Temozolomide (TMZ) Glioblastoma (in vitro & in vivo) Synergistically decreased cell viability, inhibited DNA repair (↓BRCA1), induced DNA damage, and triggered caspase-dependent apoptosis. [5]
Radiotherapy Prostate Cancer (in vitro & in vivo) Enhanced radiosensitivity, increased apoptosis, inhibited clonogenic survival, and delayed xenograft tumor growth. [6]
UCN-01 Acute Leukemias (Clinical Phase I) Combination determined to be safe but lacked clinical efficacy, potentially due to insufficient Akt inhibition in vivo. [2]

Key Considerations for Protocol Design

  • Dose-Limiting Toxicities (DLTs): The primary DLTs were gastrointestinal, including diarrhea and nausea. Doses at or above level 4 (1200 mg loading/200 mg maintenance) were associated with these DLTs [1].
  • Non-GI Toxicities: At doses above the MTD, uncommon toxicities such as gout or gout-like syndromes were observed [1].
  • Pharmacokinetics: The recommended Phase II dose (dose level 3) achieved a median peak plasma concentration of approximately 8.3 μg/mL, which was considered a target for therapeutic efficacy based on preclinical models [1].

Summary

The established clinical protocol for this compound uses a loading dose of 900 mg (divided) on day 1, followed by a 150 mg daily maintenance dose from days 2 to 21, with a one-week break in a 28-day cycle [1]. This schedule was designed to achieve target plasma concentrations while managing GI toxicity.

References

Comprehensive Technical Guide: Perifosine In Vitro Cell Viability Assays and IC₅₀ Determination

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Perifosine and Its Relevance in Cancer Research

This compound (chemical name: octadecyl-(1,1-dimethyl-4-piperidylio)phosphate) is a synthetic alkylphospholipid that represents a novel class of targeted anticancer agents. As an oral Akt inhibitor, this compound primarily functions by modulating cellular membranes and inhibiting key signal transduction pathways, particularly the PI3K/Akt/mTOR cascade, which is frequently dysregulated in numerous cancers. Unlike traditional chemotherapeutic agents, this compound targets cell membranes rather than DNA, giving it a unique mechanism of action and toxicity profile. [1] [2]

The PI3K/Akt/mTOR pathway serves as a critical signaling nexus in cancer, with Akt acting as a central regulator of tumor cell proliferation, survival, metabolism, and therapy resistance. This compound belongs to the class of PH domain competitors that inhibit Akt activation by preventing its translocation to the cell membrane, a step essential for its phosphorylation and activation. This mechanism distinguishes it from other Akt inhibitor classes, including allosteric inhibitors (MK-2206) and ATP-competitive agents (AZD5363, ipatasertib). [3] this compound has demonstrated particular promise in targeting P-glycoprotein (P-gp)-overexpressing drug-resistant cancer populations, which play a crucial role in tumor recurrence and therapeutic resistance. [4]

Quantitative IC₅₀ Data Summary Across Cell Lines

Comprehensive IC₅₀ Values for this compound Across Cancer Types

Table 1: Summary of this compound IC₅₀ Values in Various Cancer Cell Lines

Cell Line Cancer Type IC₅₀ Value Experimental Conditions Citation
Multiple Myeloma Cell Lines Multiple Myeloma 1.5-15 μM 48-hour treatment [5]
MM.1S Multiple Myeloma (Dex-sensitive) ~3.5 μM 48-hour MTT assay [5]
MM.1R Multiple Myeloma (Dex-resistant) ~5.0 μM 48-hour MTT assay [5]
RPMI8226 Multiple Myeloma ~6.0 μM 48-hour MTT assay [5]
NCI-H460 Non-Small Cell Lung Cancer ~5.0 μM 72-hour viability assay [6]
A549 Non-Small Cell Lung Cancer ~8.0 μM 72-hour viability assay [6]
HCC827 Non-Small Cell Lung Cancer ~6.5 μM 72-hour viability assay [6]
A549/EpoB40 Paclitaxel-resistant NSCLC 15-20 μM 72-hour viability assay [6]
K562 Chronic Myelogenous Leukemia >20 μM 48-hour MTT assay [7]
Kasumi-1 Acute Myeloid Leukemia ~8.0 μM 48-hour MTT assay [7]
HL-60 Acute Myeloid Leukemia ~7.5 μM 48-hour MTT assay [7]
Sensitivity and Resistance Patterns in Hematological Malignancies

Table 2: Comparison of this compound Sensitivity in Hematological Malignancies

Cell Line Type Sensitivity Classification Key Characteristics Proposed Resistance Mechanisms
AML Cell Lines (Kasumi-1, HL-60) Sensitive IC₅₀: 7.5-8.0 μM; Significant apoptosis induction N/A
Multiple Myeloma Cell Lines (MM.1S, MM.1R, RPMI8226) Sensitive IC₅₀: 3.5-6.0 μM; Works in drug-resistant models Minimal cross-resistance with conventional agents
CML Cell Lines (K562, K562/G) Resistant IC₅₀: >20 μM; Limited apoptosis despite treatment Protective autophagy and ATG5 upregulation
P-gp-overexpressing Resistant Cells (MCF-7/ADR, KBV20C) Highly Sensitive to Low-Dose Selective sensitization at low doses (5-10 μM) G2 arrest and autophagy induction

The variability in this compound sensitivity across different cancer types underscores the importance of cancer subtype classification when designing experiments. Particularly noteworthy is the selective sensitivity of P-gp-overexpressing resistant cancer cells to low-dose this compound (5-10 μM), which contrasts with the relative resistance of non-P-gp-overexpressing cells to the same dose range. This selective activity suggests this compound may be particularly valuable in targeting resistant cancer populations within heterogeneous tumors. [4]

Detailed Experimental Protocols for Cell Viability Assays

Standard MTT Protocol for this compound Cytotoxicity Assessment

Materials Required:

  • This compound (Selleckchem, Houston, TX, USA; Catalog#: S1037)
  • Cell lines of interest (typically maintained in RPMI-1640 or DMEM with 10% FBS)
  • 96-well flat-bottom tissue culture plates
  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
  • DMSO or isopropanol with 0.04N HCl for solubilization
  • Microplate spectrophotometer capable of measuring 570 nm with 630 nm reference

Procedure:

  • Cell Plating: Harvest exponentially growing cells and plate at optimal density (3-5×10³ cells/well for most tumor cell lines) in 100 μL complete medium per well in 96-well plates. Include blank wells containing medium without cells for background subtraction.
  • This compound Treatment: After 24-hour incubation (37°C, 5% CO₂) to allow cell attachment, add this compound dissolved in DMSO (final DMSO concentration not exceeding 0.1%) at varying concentrations (typically 1-50 μM range based on cell type sensitivity). Include vehicle control wells (0.1% DMSO only).
  • Incubation: Incubate cells with this compound for desired duration (48 hours is standard for initial screening).
  • MTT Application: Add 10 μL of 5 mg/mL MTT solution to each well and incubate for additional 4 hours at 37°C.
  • Solubilization: Carefully remove medium and add 100 μL of solubilization solution (isopropanol with 0.04N HCl or DMSO).
  • Absorbance Measurement: Shake plates gently to ensure complete dissolution of formazan crystals, then measure absorbance at 570 nm with 630 nm reference using a microplate reader.
  • Data Analysis: Calculate percentage viability relative to vehicle-treated controls and determine IC₅₀ values using appropriate software (GraphPad Prism, etc.). [5]
DNA Synthesis Assay ([³H]-Thymidine Incorporation)

For more specific assessment of proliferation effects, DNA synthesis measurement via [³H]-thymidine incorporation provides complementary data:

  • Cell Plating and Treatment: Plate cells (3×10⁴ cells/well in 96-well plates) and treat with this compound as described in MTT protocol.
  • Pulse Labelling: During the last 8 hours of 48-hour incubation, pulse cells with [³H]-thymidine (0.5 μCi/well).
  • Harvesting and Measurement: Harvest cells onto glass fiber filters using a cell harvester and measure incorporated radioactivity using a scintillation counter.
  • Data Analysis: Express results as percentage incorporation compared to vehicle-treated controls. [5]

Signaling Pathways and Mechanism of Action

This compound Mechanism of Action and Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosolic Signaling cluster_effects Cellular Outcomes This compound This compound Akt_Translocation Inhibits Akt Translocation This compound->Akt_Translocation Membrane_Targeting Modulates Membrane Lipid Composition This compound->Membrane_Targeting Akt_Phospho Inhibits Akt Phosphorylation Akt_Translocation->Akt_Phospho JNK_Activation Activates JNK Pathway Membrane_Targeting->JNK_Activation ERK_Modulation Modulates ERK Activation Membrane_Targeting->ERK_Modulation NFkB_Inhibition Inhibits NF-κB Activation Membrane_Targeting->NFkB_Inhibition Apoptosis Induces Apoptosis Akt_Phospho->Apoptosis Metabolic Suppresses Glycolysis & Mitochondrial Metabolism Akt_Phospho->Metabolic JNK_Activation->Apoptosis Autophagy Induces Autophagy (Cell-type specific) JNK_Activation->Autophagy CellCycle G2/M Cell Cycle Arrest ERK_Modulation->CellCycle NFkB_Inhibition->Apoptosis ResistantPop ResistantPop Apoptosis->ResistantPop Selectively Targets P-gp Overexpressing Cells ChemoSynergy ChemoSynergy Metabolic->ChemoSynergy Enhances Chemotherapy Efficacy

The diagram illustrates this compound's multifaceted mechanism of action, which involves both membrane targeting and intracellular signaling modulation. Key aspects include:

  • Akt Translocation Inhibition: this compound prevents Akt translocation to the cell membrane, thereby inhibiting its phosphorylation and activation, which is crucial for its pro-survival functions. [1]
  • JNK Pathway Activation: this compound triggers c-Jun N-terminal kinase (JNK) activation, followed by caspase-8/9 and PARP cleavage, leading to apoptosis. Inhibition of JNK abrogates this compound-induced cytotoxicity, confirming its essential role. [5]
  • Dual Metabolic Suppression: In combination with paclitaxel, this compound causes sustained suppression of both glycolytic and mitochondrial metabolism, representing a novel mechanism for enhancing chemotherapy efficacy. [6]
Experimental Workflow for this compound Cell Viability Assessment

Technical Considerations and Optimization Strategies

Critical Parameters for Assay Success

Several technical factors significantly influence the reliability and reproducibility of this compound IC₅₀ determinations:

  • Cell Density Optimization: Initial cell density must be optimized for each cell line to ensure exponential growth throughout the assay period without reaching confluence. Overcrowding can artificially reduce perceived cytotoxicity by allowing paracrine survival signals.
  • This compound Solubility and Stability: As an alkylphospholipid, this compound has unique solubility characteristics. Stock solutions should be prepared in DMSO and subsequent dilutions made in culture medium immediately before use. Avoid aqueous stock solutions due to potential instability and adsorption to plastic surfaces.
  • Treatment Duration: Standard incubation periods range from 48-72 hours, but time-course experiments are recommended to capture potential delayed effects. Some cell types (particularly those with slower doubling times) may require longer exposure periods.
  • Serum Concentration: Maintain consistent serum concentrations across experiments, as serum components can bind this compound and reduce its effective concentration. [4] [7] [5]
Troubleshooting Common Issues
  • High Variability Between Replicates: This often results from uneven cell plating or incomplete dissolution of MTT formazan crystals. Ensure thorough mixing after solubilization and consistent plating technique.
  • Shallow Dose-Response Curves: This may indicate inappropriate concentration range or insufficient treatment duration. Extend the concentration range (e.g., 0.1-100 μM) and verify this compound activity using a sensitive control cell line (e.g., MM.1S).
  • Inconsistent Results Between Assays: Check this compound stock solution stability (store at -20°C in desiccated conditions) and ensure consistent passage number of cell lines, as genetic drift can alter drug sensitivity over time.

Conclusion and Research Applications

This compound represents a promising targeted agent with a unique mechanism of action focusing on membrane modulation and Akt pathway inhibition. The compiled IC₅₀ data reveals a spectrum of sensitivity across different cancer types, with particular efficacy in hematological malignancies like multiple myeloma and specific solid tumors including NSCLC. The selective activity against P-gp-overexpressing resistant cells at low doses (5-10 μM) provides a compelling rationale for its development as a strategy to combat therapy-resistant tumor populations. [4]

References

Application Notes and Protocols: Perifosine and TRAIL Combination Therapy for Cancer Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

TNF-Related Apoptosis-Inducing Ligand (TRAIL) has emerged as a promising anticancer agent due to its unique ability to induce apoptosis selectively in cancer cells while sparing normal cells. Despite this therapeutic potential, many cancers develop resistance to TRAIL monotherapy through various mechanisms, including downregulation of death receptors and upregulation of anti-apoptotic proteins. To overcome this resistance, combination strategies have been explored, with Akt pathway inhibition representing a particularly promising approach. Perifosine, an oral alkylphospholipid that inhibits Akt membrane translocation and phosphorylation, has demonstrated remarkable synergy with TRAIL across diverse cancer types. This application note provides comprehensive experimental protocols and mechanistic insights for researchers investigating this combination therapy, supported by extensive preclinical data demonstrating its efficacy in both hematological malignancies and solid tumors.

The synergistic relationship between this compound and TRAIL represents a novel strategy for overcoming apoptotic resistance in cancer cells. By simultaneously modulating multiple components of the apoptotic pathway, this combination therapy effectively sensitizes even treatment-resistant cancers to cell death induction. The following document details the molecular mechanisms underlying this synergy, provides quantitative data across various cancer models, and offers step-by-step protocols for evaluating the efficacy of this combination in both in vitro and in vivo settings.

Mechanism of Action & Signaling Pathways

Molecular Basis of Synergy

The synergistic apoptosis induction observed with this compound and TRAIL combination therapy results from coordinated effects on multiple components of the cell death machinery. This compound exerts its effects through dual mechanisms that prime cancer cells for TRAIL-mediated apoptosis. First, it dephosphorylates Akt at Ser473, thereby inhibiting the PI3K/Akt signaling pathway that promotes cell survival and chemo resistance. Second, this compound modulates key regulators of the extrinsic apoptotic pathway by upregulating TRAIL death receptors while downregulating anti-apoptotic proteins [1] [2].

The specific molecular events include:

  • Death Receptor Upregulation: this compound induces significant increase in cell surface expression of DR4 (TRAIL-R1) and DR5 (TRAIL-R2) death receptors across various cancer types, including acute myelogenous leukemia, multiple myeloma, and head and neck squamous cell carcinoma [3] [4] [5]. This enhancement of death receptor expression occurs rapidly, within 2 hours of this compound exposure, and is mediated through a JNK-dependent pathway that activates c-Jun transcription factor [5].

  • Anti-apoptotic Protein Suppression: this compound downregulates key cellular inhibitors of apoptosis, including cellular FLICE-inhibitory protein (c-FLIP) and X-linked Inhibitor of Apoptosis Protein (XIAP) [1]. c-FLIP is a critical regulator that inhibits caspase-8 activation at the Death-Inducing Signaling Complex (DISC), while XIAP directly binds and inhibits effector caspases.

  • Reactive Oxygen Species (ROS) Signaling: this compound generates reactive oxygen species that activate a PKCα/JNK2/c-Jun signaling cascade, ultimately driving DR5 transcription and expression [1] [5]. This pathway can be inhibited by antioxidants such as N-acetylcysteine.

Signaling Pathway Visualization

The following diagram illustrates the key molecular mechanisms through which this compound sensitizes cancer cells to TRAIL-induced apoptosis:

G This compound This compound ROS ROS This compound->ROS Induces Akt_Inhibition Akt_Inhibition This compound->Akt_Inhibition Direct inhibition PKCa PKCa ROS->PKCa Activates JNK2 JNK2 PKCa->JNK2 Activates cJun cJun JNK2->cJun Phosphorylates DR5_Upregulation DR5_Upregulation cJun->DR5_Upregulation Transactivates TRAIL TRAIL DR5_Upregulation->TRAIL DISC DISC DR5_Upregulation->DISC Enhances cFLIP_Down cFLIP_Down Akt_Inhibition->cFLIP_Down Mediates XIAP_Down XIAP_Down Akt_Inhibition->XIAP_Down Mediates Caspase8 Caspase8 cFLIP_Down->Caspase8 Derepresses Apoptosis Apoptosis XIAP_Down->Apoptosis Derepresses TRAIL->DISC Binds DR4/DR5 DISC->Caspase8 Activates Caspase8->Apoptosis Initiates

Figure 1: Molecular Mechanisms of this compound and TRAIL Synergy. This compound modulates multiple components of the apoptotic pathway, including death receptor upregulation via ROS/JNK signaling and suppression of anti-apoptotic proteins through Akt inhibition. These coordinated effects sensitize cancer cells to TRAIL-induced apoptosis.

Efficacy Data & Experimental Evidence

Quantitative Synergy Across Cancer Types

The combination of this compound and TRAIL has demonstrated significant synergistic effects across diverse cancer models, with enhanced apoptosis induction and suppression of clonogenic survival. The tables below summarize key quantitative findings from preclinical studies.

Table 1: Synergistic Apoptosis Induction by this compound and TRAIL Combination

Cancer Type Cell Line/Model Apoptosis (% of Cells) Combination Index (CI) References
Acute Myelogenous Leukemia THP-1 90-95% (vs. 50% with this compound alone) 0.15-0.37 (strong synergy) [1] [2]
Multiple Myeloma MM.1S 91% (vs. 50% with this compound alone) Not specified [3] [4]
Head and Neck Squamous Cell Carcinoma M4e ~60% (vs. ~20% with single agents) Not specified [5]
Prostate Cancer LNCaP Significant increase vs. single agents Not specified [6]
Glioblastoma U87MG Significant enhancement vs. single agents ZIP synergy score: 20.349 ± 1.92 [7]

Table 2: Molecular Effects of this compound Treatment in Cancer Cells

Molecular Parameter Effect of this compound Time Frame Functional Consequence References
DR5 cell surface expression 2-3 fold increase 2-6 hours Enhanced TRAIL binding and DISC formation [1] [3] [5]
Akt phosphorylation (Ser473) Significant reduction 4-24 hours Loss of pro-survival signaling [1] [8]
c-FLIP expression Marked downregulation 12-24 hours Enhanced caspase-8 activation [1] [4]
XIAP expression Significant reduction 12-24 hours Reduced caspase inhibition [1]
JNK phosphorylation Increased activation 2-6 hours DR5 transcriptional upregulation [1] [5]
Selectivity for Malignant vs. Normal Cells

A critical advantage of the this compound and TRAIL combination is its selective toxicity toward malignant cells while sparing normal counterparts. In studies using primary acute myelogenous leukemia (AML) samples, this compound combined with TRAIL induced 55-60% apoptosis in immature AML blasts (CD34+, CD38Low/Neg, CD123+) enriched for putative leukemic stem cells. The combination treatment significantly reduced the clonogenic activity of CD34+ cells from AML patients with constitutive Akt activation. Importantly, CD34+ cells from healthy donors remained resistant to the combination treatment, demonstrating a favorable therapeutic window [1] [2]. This selective cytotoxicity toward malignant cells while sparing normal hematopoietic stem cells underscores the potential clinical utility of this combination approach.

Experimental Protocols

In Vitro Assessment of Apoptosis and Combination Effects
4.1.1 Cell Culture and Treatment Conditions
  • Materials: this compound (stock solution: 10 mM in DMSO), recombinant human TRAIL (stock solution: 100 μg/mL in sterile PBS), cell culture medium appropriate for specific cell lines, fetal bovine serum (FBS), phosphate-buffered saline (PBS), trypsin-EDTA solution.

  • Cell Culture: Maintain cancer cell lines in appropriate medium (RPMI 1640 for hematopoietic cells, DMEM/F12 for solid tumor cells) supplemented with 10% FBS at 37°C in a 5% CO₂ humidified atmosphere. For primary AML cells, use RPMI 1640 supplemented with 20% FBS [1].

  • Treatment Protocol:

    • Seed cells in appropriate multi-well plates (96-well for viability assays, 6-well for protein analysis, 100 mm dishes for large-scale experiments) at optimal densities (e.g., 1-5 × 10⁵ cells/mL for suspension cells, 50-70% confluence for adherent cells).
    • Allow cells to adhere and stabilize for 24 hours.
    • Prepare fresh treatment solutions in complete medium:
      • This compound: 0.5-10 μM (typically below IC₅₀ values)
      • TRAIL: 10-100 ng/mL
      • Combination: this compound pre-treatment for 2-6 hours followed by TRAIL addition, or simultaneous administration
    • Include vehicle controls (DMSO for this compound, PBS for TRAIL).
    • Incubate for desired duration (typically 16-48 hours) based on experimental endpoints.
4.1.2 Apoptosis Assessment by Flow Cytometry
  • Annexin V/Propidium Iodide Staining:

    • Harvest cells by gentle pipetting (suspension cells) or trypsinization (adherent cells).
    • Wash twice with cold PBS and resuspend in 1× binding buffer at 1 × 10⁶ cells/mL.
    • Transfer 100 μL cell suspension to flow cytometry tubes.
    • Add 5 μL Annexin V-FITC and 5 μL propidium iodide (PI) working solution.
    • Incubate for 15 minutes at room temperature in the dark.
    • Add 400 μL binding buffer and analyze within 1 hour using flow cytometry.
    • Identify apoptotic populations: early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic (Annexin V+/PI+) [1] [9].
  • Caspase Activity Assay:

    • Use carboxyfluorescein FLICA (Fluorescent-Labeled Inhibitor of Caspases) apoptosis detection kit according to manufacturer's instructions.
    • Incubate cells with FLICA reagent for 1 hour at 37°C.
    • Wash with apoptosis wash buffer and analyze by flow cytometry.
    • For caspase inhibition studies, pre-treat cells with 20-50 μM zVAD-FMK (pancaspase inhibitor) or Z-IETD-FMK (caspase-8 inhibitor) for 2 hours before this compound/TRAIL treatment [1] [7].
4.1.3 Death Receptor Expression Analysis
  • Cell Surface Receptor Staining:

    • Harvest and wash 2-5 × 10⁵ cells with cold FACS buffer (PBS with 1% BSA).
    • Incubate with PE-conjugated anti-DR4 or anti-DR5 antibodies (or appropriate isotype controls) for 30 minutes at 4°C in the dark.
    • Wash twice with FACS buffer and resuspend in 300-500 μL buffer.
    • Analyze by flow cytometry, using mean fluorescence intensity (MFI) to quantify receptor expression levels [5].
  • RNA Analysis of Death Receptors:

    • Extract total RNA using high pure RNA isolation kit.
    • Synthesize cDNA using reverse transcriptase.
    • Perform PCR amplification using specific primers:
      • DR4: Forward 5'-CAGAGGGATGGTCAAGGTCAAGG-3', Reverse 5'-CCACAACCTGAGCCGATGC-3'
      • DR5: Use commercially available primers
      • GAPDH: Forward 5'-TGATGACATCAAGAAGGTGGTGAAG-3', Reverse 5'-TCCTTGGAGGCCATGTGGGCCAT-3'
    • Run PCR products on agarose gel and visualize under UV illumination [5].
Western Blot Analysis of Signaling Pathways
4.2.1 Protein Extraction and Quantification
  • Whole Cell Lysate Preparation:

    • Wash treated cells with cold PBS and lyse in RIPA buffer (50 mM Tris pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
    • Incubate on ice for 30 minutes with occasional vortexing.
    • Centrifuge at 14,000 × g for 15 minutes at 4°C.
    • Collect supernatant and determine protein concentration using BCA assay.
  • Subcellular Fractionation (for Akt localization studies):

    • Use digitonin-based permeabilization to separate membrane and cytosolic fractions.
    • Validate fractionation efficiency using compartment-specific markers (e.g., Na+/K+ ATPase for membrane, GAPDH for cytosol).
4.2.2 Immunoblotting Procedure
  • Separate 40-80 μg protein by SDS-PAGE (8-12% gels depending on target protein size).
  • Transfer to PVDF membranes using standard wet or semi-dry transfer systems.
  • Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature.
  • Incubate with primary antibodies diluted in 5% BSA/TBST overnight at 4°C:
    • Phospho-Akt (Ser473), total Akt
    • DR4, DR5
    • c-FLIP, XIAP
    • Phospho-c-Jun (Ser63), total c-Jun
    • Phospho-JNK, total JNK
    • Cleaved caspase-8, cleaved caspase-3
    • Cleaved PARP
    • β-tubulin or β-actin (loading control)
  • Wash with TBST (3 × 10 minutes).
  • Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detect using enhanced chemiluminescence substrate and image with digital imaging system.
  • Perform densitometric analysis using ImageJ or similar software [1] [7] [5].
In Vivo Xenograft Models
4.3.1 Animal Model Establishment
  • Cell Line-Derived Xenografts:
    • Use 4-6 week old immunodeficient mice (athymic nu/nu or similar).
    • For subcutaneous models: Inject 1-5 × 10⁶ cancer cells suspended in 100 μL PBS/Matrigel mixture (1:1) into the flank region.
    • For orthotopic models: For head and neck cancer models, inject 1 × 10⁶ M4e cells in 100 μL PBS into the submandibular to mylohyoid muscle [5].
    • Monitor tumor growth until palpable tumors reach 50-100 mm³ before initiating treatment.
4.3.2 Treatment Protocol
  • Randomize mice into four treatment groups (n=5-10 per group):
    • Vehicle control
    • This compound alone
    • TRAIL alone
    • This compound + TRAIL combination
  • Administer this compound orally at 20 mg/kg daily, 5 days per week [5].
  • Administer TRAIL intraperitoneally at 20 mg/kg daily, 5 days per week [5].
  • For metronomic scheduling, use lower doses (10 mg/kg for both agents) administered chronically [8].
  • Monitor tumor dimensions 2-3 times weekly using calipers. Calculate tumor volume using formula: V = (length × width²)/2.
  • Monitor body weight as an indicator of treatment toxicity.
  • At endpoint (typically 3-6 weeks), euthanize animals and collect tumors for further analysis (weight, immunohistochemistry, protein analysis).
4.3.3 Tumor Tissue Analysis
  • Immunohistochemistry for Proliferation Markers:
    • Fix tumor tissues in 10% formalin and embed in paraffin.
    • Section at 4-5 μm thickness and mount on slides.
    • Deparaffinize and rehydrate through xylene and ethanol series.
    • Perform antigen retrieval using citrate buffer (pH 6.0) at 95-100°C for 20 minutes.
    • Block endogenous peroxidase with 3% H₂O₂ for 10 minutes.
    • Block with 5% normal serum for 1 hour.
    • Incubate with anti-Ki67 antibody overnight at 4°C.
    • Detect using appropriate biotinylated secondary antibody and ABC reagent.
    • Develop with DAB substrate and counterstain with hematoxylin.
    • Quantify Ki67-positive cells in multiple random fields [8].

Technical Considerations & Troubleshooting

Optimization Guidelines
  • Dose Optimization: Perform preliminary dose-response curves for each cell line to determine appropriate this compound concentrations. Use concentrations below IC₅₀ (typically 0.5-5 μM) for combination studies to minimize non-specific toxicity while still achieving molecular effects [1]. TRAIL concentrations typically range from 10-100 ng/mL.

  • Treatment Sequencing: While simultaneous administration often shows synergy, some models demonstrate enhanced efficacy with This compound pre-treatment for 2-6 hours before TRAIL addition. This allows time for death receptor upregulation before TRAIL exposure [1] [4].

  • Cell Density Effects: Maintain consistent cell densities across experiments, as confluence can affect death receptor expression and susceptibility to TRAIL. Optimal densities are typically 50-70% confluence at treatment initiation.

Common Technical Issues and Solutions
  • Variable TRAIL Sensitivity: If cells show minimal response to TRAIL alone, verify death receptor expression by flow cytometry and consider alternative sensitization strategies beyond this compound, such as histone deacetylase inhibitors [1].

  • Inconsistent this compound Effects: Ensure fresh preparation of this compound solutions and consistent DMSO concentrations across treatments (keep ≤0.1% final concentration). Verify Akt inhibition and DR5 upregulation in each experiment to confirm target engagement.

  • High Background Apoptosis in Controls: Optimize serum lots and reduce mechanical manipulation of cells. Use early passage cells and minimize time between harvesting and analysis for apoptosis assays.

  • Weak Western Blot Signals for Phospho-Proteins: Process samples quickly with adequate phosphatase inhibitors. Use fresh ECL reagents and optimize antibody concentrations. Consider longer exposure times for low-abundance phospho-proteins.

Conclusion

The combination of this compound and TRAIL represents a promising therapeutic approach that effectively overcomes multiple mechanisms of apoptotic resistance in cancer cells. Through its coordinated effects on death receptor expression, anti-apoptotic protein downregulation, and Akt pathway inhibition, this combination achieves synergistic induction of apoptosis across diverse cancer types while demonstrating selective toxicity toward malignant versus normal cells. The protocols detailed in this application note provide researchers with comprehensive methodologies for investigating this combination therapy in both in vitro and in vivo settings, including detailed approaches for assessing apoptosis, molecular mechanisms, and treatment efficacy. As research in this area advances, further refinement of dosing schedules and patient selection criteria based on Akt activation status will help maximize the clinical potential of this promising combination strategy.

References

Perifosine Mechanism of Action and Experimental Workflow

Author: Smolecule Technical Support Team. Date: February 2026

The core mechanism of Perifosine involves inhibiting the AKT signaling pathway, a key driver in neuroblastoma cell survival. The diagram below illustrates this mechanism and the typical in vivo experiment workflow.

G cluster_mechanism This compound Mechanism (In Vitro/In Vivo) cluster_workflow In Vivo Xenograft Workflow P This compound Treatment AM Blocks AKT recruitment to cell membrane P->AM OC Other Cellular Changes (Proteome & Acetylome) P->OC PA Inhibits AKT Phosphorylation AM->PA AD Induces Apoptosis (e.g., ↑ Caspase-3/7) PA->AD XC Xenograft Establishment (5-8 weeks for tumor growth) RT Randomization & Treatment (this compound vs. Control) XC->RT MT Monitoring & Termination (Tumor volume, Survival) RT->MT AA Post-Sacrifice Analysis (AKT p-Ser473, Cleaved Caspase-3) MT->AA

Neuroblastoma Cell Lines for Xenograft Models

Choosing the right cell line is crucial as it models different genetic profiles found in high-risk patients. The table below summarizes commonly used and well-characterized neuroblastoma cell lines.

Cell Line MYCN Amplification 1pLOH TP53 Status ALK Status Key Genetic Features
SK-N-AS (AS) [1] - + Δexon9 Mutation [1] Wt [1] Often used for proteome/acetylome studies [2]
NGP [1] + - Wt [1] Wt [1] Represents MYCN-amplified disease
SK-N-BE2 (BE2) [1] + + C135F Mutation [1] Wt [1] Model for multi-drug resistance
SMS-KCNR (KCNR) [1] + + Wt (No mutation noted) [1] R1275Q Mutation [1] Harbors a common ALK activation mutation
CLB-BAR [3] + (Amplified) Information Missing Information Missing ALK Amplified & Exon 4-11 Deletion [3] Constitutively active ALK
CLB-GE [3] + (Amplified) Information Missing Information Missing ALK Amplified & F1174V Mutation [3] Another model for aggressive ALK-driven disease
IMR-32 [3] + (Amplified) 1p Deletion [3] Information Missing No mutation, but exon 3/4 amplification [3] Classic MYCN-amplified model

In Vivo Dosing and Efficacy Data

The efficacy of this compound has been demonstrated across various xenograft models. The table below quantifies its impact on tumor growth and animal survival.

Cell Line Dosing Regimen Key In Vivo Findings Molecular Effects in Tumors
SK-N-AS [1] 30 mg/kg/d, oral gavage, daily [1] Tumor Regression; Median survival: Untreated 13 days vs. Treated not reached [1] ↓ AKT phosphorylation; ↑ Cleaved Caspase-3 [1]
NGP [1] 30 mg/kg/d, oral gavage, daily [1] Slower Tumor Growth; Median survival: Untreated 22 days vs. Treated not reached [1] ↓ AKT phosphorylation; ↑ Cleaved Caspase-3 [1]
SK-N-BE2 [1] 30 mg/kg/d, oral gavage, daily [1] Tumor Growth Inhibition; Median survival: Untreated 24 days vs. Treated not reached [1] ↓ AKT phosphorylation; ↑ Cleaved Caspase-3 [1]
SMS-KCNR [1] 30 mg/kg/d, oral gavage, daily [1] Slower Tumor Growth; Median survival: Untreated 18 days vs. Treated not reached [1] ↓ AKT phosphorylation; ↑ Cleaved Caspase-3 [1]
Plasma Level (Human) [4] 100-300 mg loading, 50-150 mg daily maintenance (oral) Achieved mean plasma concentration of ~27.5 μM [4] Not Applicable (Clinical trial)

Detailed Experimental Protocol

Part 1: In Vitro Confirmation of Activity

Before proceeding to in vivo studies, confirm this compound's activity on your chosen cell lines in vitro.

  • Cell Culture: Maintain human NB cell lines (e.g., SK-N-AS, NGP) in RPMI-1640 medium supplemented with 10% FBS and antibiotics [1] [3].
  • Treatment for Assays: Seed cells and treat with a concentration gradient of this compound (e.g., 2.5 - 60 µM) for 24-48 hours [2].
  • Viability and Apoptosis Assays:
    • MTS Assay: Measure cell survival at 48 hours post-treatment [1] [2].
    • Caspase-3/7 Activity Assay: Quantitate apoptosis using a luminescent caspase-3/7 substrate [1].
  • Mechanistic Validation (Western Blot): Confirm target modulation by analyzing cell lysates for phosphorylated AKT (Ser473) and total AKT. A concentration of ~30 µM is typically effective at reducing AKT phosphorylation [1].
Part 2: In Vivo Xenograft Model
  • Animals: Use immunodeficient mice (e.g., BALB/c nude mice), female, 5-6 weeks old [3].
  • Tumor Inoculation: Subcutaneously inject 2 × 10⁶ NB cells (e.g., SK-N-AS-luciferase) resuspended in Matrigel/PBS into the flank [1] [3].
  • Randomization and Dosing:
    • Tumor Growth Monitoring: Allow tumors to establish for 5-8 weeks until volume reaches a threshold (e.g., >250 mm³) [3]. Calculate volume using the formula: ( V = \frac{4}{3} \pi \cdot a \cdot b \cdot c ) where a, b, c are the three perpendicular axes [3].
    • Randomization: Randomly assign mice into control and treatment groups (n=6-7 per group) [1].
    • Dosing: Administer this compound via oral gavage at 30 mg/kg/day [1]. Control group receives the vehicle. Treatment continues until pre-determined endpoints are met.
  • Monitoring and Endpoints:
    • Tumor Volume: Measure tumor dimensions 2-3 times per week to calculate volume and generate growth curves [1].
    • Survival: Record survival daily. The primary endpoint is often a predefined maximum tumor volume or signs of distress [1].
    • Termination: At the end of the study, euthanize mice and collect tumors. Weigh and snap-freeze in liquid nitrogen or preserve in formalin for subsequent analysis [1].
Part 3: Post-Sacrifice Tumor Analysis
  • Protein Analysis (Western Blot): Homogenize tumor tissues and analyze lysates for levels of phosphorylated AKT (Ser473) and cleaved Caspase-3 to confirm target inhibition and apoptosis induction in vivo [1].
  • Immunohistochemistry (IHC): Perform IHC on formalin-fixed, paraffin-embedded tumor sections for markers like cleaved Caspase-3 and Ki67 (a proliferation marker) to visually assess apoptosis and cell proliferation [3].

Application Notes and Limitations

  • Clinical Translation: While this compound monotherapy showed promise in preclinical models, its efficacy as a single agent in a clinical trial for recurrent/refractory neuroblastoma was limited, yielding a 0% response rate per standard criteria, though a 56% disease control rate was observed [4]. This underscores the potential need for combination therapies.
  • Model Limitations: Established cell lines cultured in 2D can undergo genetic and phenotypic drift over time, potentially affecting their relevance to the original tumor [5]. Consider using patient-derived xenografts (PDXs) or early-passage cell lines for more clinically relevant results [5].
  • Beyond AKT Inhibition: Proteome and acetylome analyses reveal that this compound's anti-tumor activity is pleiotropic. It significantly alters proteins involved in lipid metabolism, cell adhesion (e.g., downregulates Integrin β5), and transcription, contributing to its overall efficacy [2].

References

Comprehensive Research Application Notes: Perifosine in Brain Metastasis Murine Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Perifosine and Its Relevance to Brain Metastasis Research

This compound (KRX-0401) represents a pioneering orally bioavailable alkylphospholipid that functions as an allosteric Akt inhibitor with particular relevance for investigating therapeutic approaches to brain metastases. Brain metastases remain a devastating complication of advanced cancer, with 20-40% of all cancer patients eventually developing central nervous system involvement, yet most chemotherapeutic agents demonstrate limited blood-brain barrier (BBB) penetration [1]. This compound has emerged as a promising candidate in this challenging therapeutic area due to its unique property of achieving effective concentrations in brain tissue following oral administration, distinguishing it from many other targeted therapies [1]. The drug's primary mechanism involves binding to the pleckstrin homology domain of Akt, thereby preventing its membrane translocation and subsequent phosphorylation/activation [1] [2]. This targeted action against the PI3K/Akt signaling pathway is particularly relevant in brain metastases, as constitutive Akt activation has been demonstrated to enhance tumor cell invasiveness and promote epithelial-to-mesenchymal transition through regulation of matrix metalloproteinases [1].

The translational significance of this compound in neuro-oncology research is further underscored by its broad activity across multiple cancer types that commonly metastasize to the brain, including lung, breast, and colorectal cancers, as well as hematological malignancies [1] [3] [4]. Research has demonstrated that this compound not only achieves therapeutic concentrations in brain tissue but remains localized for extended periods, enabling sustained target inhibition [1]. Furthermore, its favorable toxicity profile in preclinical models and manageable gastrointestinal side effects in clinical trials position it as an attractive candidate for combination regimens [3] [2]. These properties have stimulated extensive investigation into this compound's potential against brain metastases using various murine models that recapitulate the challenging microenvironment of central nervous system malignancies.

Key Mechanistic Insights and Drug Properties

Molecular Mechanism of Action

Table 1: Key Properties of this compound

Property Description Research Significance
Chemical Class Alkylphospholipid Unique membrane-targeting mechanism区别于 traditional kinase inhibitors
Primary Target Akt pleckstrin homology (PH) domain Prevents membrane translocation and activation of all Akt isoforms
Administration Oral bioavailability Facilitates chronic dosing in murine studies and potential clinical translation
BBB Penetration Demonstrated in multiple murine models and non-human primates Critical for brain metastasis applications where BBB often limits efficacy
IC50 Value 4.7 μM against Akt [5] Reference point for in vitro concentration selection
Solubility ≥5.94 mg/mL in H2O with ultrasonic; insoluble in DMSO [5] Important consideration for in vivo formulation

This compound exerts its antitumor effects through multiple interconnected mechanisms centered on its capacity to inhibit Akt activation. By binding to the pleckstrin homology domain, this compound disrupts the recruitment of Akt to the plasma membrane, where its full activation typically occurs through phosphorylation at two key residues (T308 and S473) [1] [2]. This membrane-targeting mechanism represents a distinctive approach to Akt pathway inhibition compared to ATP-competitive inhibitors. Beyond this primary mechanism, this compound has been shown to modulate additional signaling pathways and cellular processes, including induction of death receptors DR4 and DR5, increased c-Jun NH₂-terminal kinase (JNK) and c-Jun levels, and promotion of cell cycle arrest via p21 induction [2]. These pleiotropic effects contribute to its efficacy across diverse cancer types and its potential for synergistic combinations with conventional chemotherapeutics and other targeted agents.

Signaling Pathway Context

The following diagram illustrates this compound's position within the broader PI3K/Akt/mTOR signaling network and its relationship to key cellular processes relevant to brain metastasis:

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K Activation RTK->PI3K RTK->PI3K PIP3 PIP3 Production PI3K->PIP3 PI3K->PIP3 Akt1 Akt Membrane Recruitment PIP3->Akt1 PIP3->Akt1 pAkt Akt Phosphorylation (Active) Akt1->pAkt Akt1->pAkt mTOR mTOR Activation pAkt->mTOR pAkt->mTOR Survival Enhanced Cell Survival pAkt->Survival pAkt->Survival Proliferation Increased Proliferation pAkt->Proliferation pAkt->Proliferation Metabolism Metabolic Reprogramming pAkt->Metabolism pAkt->Metabolism Invasion Enhanced Invasion & Metastasis pAkt->Invasion pAkt->Invasion This compound This compound (PH Domain Competitor) This compound->Akt1 PTEN PTEN (Negative Regulator) PTEN->PIP3

Figure 1: PI3K/Akt/mTOR Signaling Pathway and this compound Mechanism

The central position of Akt within this critical oncogenic signaling network explains the broad antitumor activity of this compound across diverse cancer types. In the context of brain metastases, this pathway assumes even greater importance due to its roles in regulating cellular survival under stressful microenvironments, promoting angiogenesis, and enhancing invasive potential—all critical attributes for successful central nervous system colonization and outgrowth [1] [6]. The diagram highlights how this compound's unique mechanism of preventing Akt membrane recruitment represents an early intervention point in the cascade, potentially leading to more comprehensive pathway suppression compared to downstream inhibitors.

In Vitro Experimental Protocols

Cell Culture and Reagent Preparation

Appropriate in vitro models constitute the foundation for investigating this compound's potential against brain-metastatic cancers. For brain metastasis research, several well-characterized cell lines have demonstrated utility, including DU 145 (prostate cancer brain metastasis), NCI-H1915 (lung cancer brain metastasis), and various neuroblastoma lines (AS, NGP, BE2, KCNR) [1] [3]. These should be maintained according to standard protocols from authenticated sources, with regular mycoplasma testing using commercially available detection kits [1]. For this compound preparation, a stock solution should be prepared by dissolving the compound in dimethyl sulfoxide at a concentration of 10-50 mM, with subsequent working concentrations prepared in cell culture media, ensuring the final DMSO concentration does not exceed 0.1% to maintain cell viability [1]. For in vivo administration, this compound should be dissolved directly in physiological saline [1].

Cell Viability and IC₅₀ Determination

The assessment of this compound's effects on cancer cell viability follows standardized approaches that enable cross-study comparisons:

  • Cell Plating: Plate cells in 96-well plates at densities optimized for each cell line (typically 3,000-5,000 cells/well) and allow adherence overnight [1].
  • Compound Treatment: Treat cells with this compound across a concentration range (typically 0.1-100 μM) for 48-72 hours, including vehicle controls (0.1% DMSO) [1].
  • Viability Assessment: Measure cell viability using colorimetric assays such as WST-8 or MTS according to manufacturer protocols [1] [3].
  • Data Analysis: Calculate IC₅₀ values using nonlinear regression analysis of dose-response curves (typically performed in triplicate with at least three biological replicates) [1].

This protocol has demonstrated consistent IC₅₀ values for this compound ranging from approximately 5-70 μM across various cancer cell types, reflecting differential sensitivity potentially linked to basal Akt pathway activation levels [4].

Investigating Mechanism of Action

To confirm target engagement and elucidate downstream mechanistic events, the following experimental approaches are recommended:

  • Western Blot Analysis: Assess phosphorylation status of Akt (S473 and T308) and downstream substrates (GSK3β, FOXO) following this compound treatment (6-24 hours) [1] [3].
  • Apoptosis Assessment: Quantify apoptosis using Annexin V/propidium iodide staining and caspase-3/7 activity assays after 24-48 hours of this compound treatment [3] [7].
  • Cell Cycle Analysis: Evaluate cell cycle distribution via propidium iodide staining and flow cytometry following 24-hour this compound exposure [3].
  • Combination Studies: Investigate synergistic interactions with conventional chemotherapies (temozolomide, paclitaxel) using combination index calculations based on the Chou-Talalay method [4] [7].

These mechanistic studies have consistently demonstrated that this compound treatment decreases Akt phosphorylation, increases caspase cleavage, and induces cell cycle arrest, confirming its proposed mechanism of action [1] [3] [7].

In Vivo Murine Models of Brain Metastasis

Orthotopic Brain Metastasis Models

The development of clinically relevant animal models is crucial for evaluating this compound's potential against brain metastases. Two primary approaches have been successfully employed:

  • Intracranial Injection Model: This approach directly implants tumor cells into the brain parenchyma, creating a highly reproducible model that reliably recapitulates the brain microenvironment [1] [8]. The protocol involves:

    • Anesthetize mice (typically 5-week-old BALB/c nude mice) with 1.5% isoflurane [1].
    • Fix the head in a stereotactic apparatus or utilize a "freehand" method for higher throughput [1].
    • Make a small burr hole in the skull (1 mm anterior and 2 mm lateral to bregma) [1].
    • Inject tumor cells (e.g., 5×10⁵ DU 145 cells or 7×10⁵ NCI-H1915 cells in 5 μL PBS) at 3 mm below the skull surface using a Hamilton microsyringe [1].
    • Monitor mice for neurological symptoms (emaciation, ataxic gait, stupor) as indicators of tumor growth [1].
  • Intracardiac Injection Model: This approach models the hematogenous dissemination route authentic to human brain metastases by injecting tumor cells into the left cardiac ventricle [9]. Cells subsequently circulate and form metastases in various organs, including the brain, providing a model that captures the full metastatic cascade.

The intracranial model offers greater reproducibility for therapeutic studies, while the intracardiac model better recapitulates the complete metastatic process, including blood-brain barrier crossing. For this compound research, both have demonstrated utility, with the intracranial model being more commonly employed for initial efficacy assessment [1] [9].

This compound Treatment Regimens

Optimized dosing protocols for this compound in murine brain metastasis models have been established through systematic investigation:

  • Dosing Schedule: Administer this compound orally using a loading dose (180 mg/kg) followed by maintenance dosing (45 mg/kg) on a 5-days-on/2-days-off schedule [1].
  • Treatment Initiation: Begin treatment either early (day 3 post-implantation) to assess preventive potential or later (day 7) to evaluate regression of established tumors [1].
  • Combination Therapies: For combination studies with chemotherapy (e.g., temozolomide, paclitaxel), administer this compound alongside or sequentially with the partner agent, typically using metronomic scheduling for chemotherapeutics to enhance tolerability [4] [7].

This dosing strategy has demonstrated significant survival prolongation in multiple orthotopic brain metastasis models, with the loading dose rapidly achieving therapeutic concentrations and maintenance dosing sustaining effective drug exposure [1].

Endpoint Analysis

Comprehensive endpoint analysis is essential for fully characterizing this compound's efficacy in brain metastasis models:

  • Survival Monitoring: Record survival times until predefined humane endpoints, calculating percentage increase in life span (ILS%) and median survival time (MST) [1].
  • Biomarker Assessment: Collect tumor tissue for analysis of Akt pathway modulation (phospho-Akt, downstream substrates) and proliferation/apoptosis markers (Ki67, cleaved caspase-3) [1] [3].
  • Drug Distribution Studies: Measure this compound concentrations in brain tissue, plasma, and tumors using LC-MS/MS to confirm brain penetration and target exposure [1].
  • Tumor Volume Assessment: For subcutaneous co-implant studies, monitor tumor dimensions regularly and calculate volumes using the formula: (length × width²)/2 [3].

These analyses have consistently demonstrated that this compound achieves therapeutic concentrations in brain tissue, significantly modulates Akt signaling, and produces substantial survival benefits in multiple brain metastasis models [1] [3].

Key Research Findings and Data Tables

Efficacy in Brain Metastasis Models

Table 2: Summary of this compound Efficacy in Preclinical Brain Metastasis Models

Cancer Type Model System Dosing Regimen Key Findings Reference
Lung Cancer Brain Metastasis NCI-H1915 orthotopic model Loading: 180 mg/kg; Maintenance: 45 mg/kg (5-days-on/2-days-off) Complete tumor regression; Significant survival prolongation [1]
Prostate Cancer Brain Metastasis DU 145 orthotopic model Loading: 180 mg/kg; Maintenance: 45 mg/kg (5-days-on/2-days-off) Significant survival prolongation; Reduced tumor growth [1]
Neuroblastoma AS, NGP, BE2, KCNR xenografts 20 mg/kg daily oral administration Tumor regression (AS); Growth inhibition (BE2); Slower growth (NGP, KCNR); Significant survival benefit [3]
Glioblastoma U87MG xenograft with TMZ combination 30 mg/kg + TMZ 50 mg/kg Synergistic tumor growth inhibition; Enhanced DNA damage; Increased apoptosis [7]
Non-Small Cell Lung Cancer A549 xenograft with paclitaxel combination 10 mg/kg metronomic + paclitaxel 10 mg/kg 64% tumor growth inhibition; Significant survival extension; Reduced Ki67+ cells [4]

The consistent efficacy demonstrated across diverse brain metastasis models underscores this compound's potential as a broad-spectrum agent for central nervous system malignancies. The complete regression observed in the NCI-H1915 lung cancer brain metastasis model is particularly noteworthy, as this degree of response is rarely achieved in preclinical brain tumor models [1]. Similarly, the significant survival benefits observed in neuroblastoma and prostate cancer brain metastasis models, coupled with demonstrated synergy with conventional chemotherapies, provide a strong rationale for continued investigation of this compound in these challenging clinical contexts [1] [3].

Biomarker and Pathway Modulation Data

Table 3: Biomarker Changes Following this compound Treatment

Biomarker Category Specific Marker Change with this compound Experimental Context Reference
Akt Pathway p-Akt (S473) Decreased Multiple cell lines and xenograft models [1] [3]
Akt Pathway Membrane Akt localization Reduced In vitro assays [1] [2]
Apoptosis Caspase-3/7 activity Increased Neuroblastoma models [3]
Apoptosis Cleaved PARP Increased Glioblastoma and NSCLC models [4] [7]
DNA Damage γH2AX Increased (particularly with TMZ combination) Glioblastoma models [7]
DNA Repair BRCA1 expression Decreased Glioblastoma models [7]
Proliferation Ki67 Decreased NSCLC and neuroblastoma xenografts [3] [4]
Cell Cycle Sub-G1 population Increased Multiple cancer cell lines [3] [5]

The biomarker data consistently demonstrate target engagement (reduced Akt phosphorylation) and functional consequences (increased apoptosis, decreased proliferation) across multiple model systems. Particularly intriguing is the recent finding that this compound downregulates BRCA1 expression, providing a mechanistic basis for its observed synergy with DNA-damaging agents like temozolomide in glioblastoma models [7]. This effect on DNA repair pathways expands this compound's potential applications beyond pure Akt pathway inhibition and suggests utility in combination regimens with genotoxic therapies.

Research Applications and Translational Guidance

Experimental Design Considerations

The following diagram illustrates a comprehensive workflow for evaluating this compound in brain metastasis models:

G cluster_notes Key Considerations ModelSelection Model System Selection CellChoice Cell Line Selection: • Brain tropic variants • Relevant genetic background • Clinical relevance ModelSelection->CellChoice InVitro In Vitro Profiling • IC₅₀ determination • Mechanism studies • Combination screening ModelChoice Model Type: • Intracranial (therapeutic) • Intracardiac (metastatic cascade) InVitro->ModelChoice InVivoDesign In Vivo Study Design • Model establishment • Dosing regimen • Endpoint selection DosingChoice Dosing Strategy: • Loading + maintenance • Combination timing • Metronomic chemotherapy InVivoDesign->DosingChoice Treatment Treatment Phase • this compound administration • Combination therapies • Toxicity monitoring Analysis Endpoint Analysis • Survival assessment • Biomarker evaluation • Drug distribution Treatment->Analysis Translation Translational Recommendations Analysis->Translation Note3 Assess brain drug levels to confirm target exposure CellChoice->InVitro ModelChoice->InVivoDesign DosingChoice->Treatment Note1 Include appropriate controls (vehicle, positive control) Note2 Monitor neurological symptoms for endpoint determination

Figure 2: Experimental Workflow for this compound Evaluation in Brain Metastasis Models

When designing studies to evaluate this compound in brain metastasis models, several key considerations will enhance the translational potential of the findings:

  • Model Selection: Choose clinically relevant models that incorporate appropriate cellular contexts (e.g., tumors with PI3K/Akt pathway activation) and employ either intracranial implantation for therapeutic studies or intracardiac injection for metastatic cascade investigation [1] [9] [8].
  • Dosing Strategy: Implement the established loading and maintenance regimen (180 mg/kg loading followed by 45 mg/kg maintenance) to rapidly achieve and sustain therapeutic concentrations in brain tissue [1].
  • Combination Approaches: Consider rational combinations with conventional therapies (temozolomide for glioblastoma, paclitaxel for NSCLC, etc.) based on strong preclinical synergy data, employing metronomic scheduling for chemotherapeutic partners to enhance tolerability [4] [7].
  • Endpoint Selection: Include comprehensive pharmacodynamic assessments (Akt pathway modulation, apoptosis induction) alongside traditional efficacy endpoints to confirm mechanism of action and establish biomarker correlations [1] [3].

These design considerations are informed by accumulated preclinical experience with this compound and reflect lessons learned from both successful and suboptimal study approaches in the literature.

Translational Applications and Future Directions

The compelling preclinical data generated with this compound in brain metastasis models supports several promising translational applications:

  • Biomarker-Driven Patient Selection: Given the variable responses observed across models, future clinical applications should consider stratification based on Akt activation status, PTEN expression, or other indicators of PI3K/Akt pathway dependency [1] [6].
  • Combination Therapy Development: The consistent synergy observed with multiple chemotherapeutic agents supports clinical evaluation of this compound in rational combination regimens, particularly in malignancies with established Akt pathway involvement [4] [7].
  • Metronomic Chemotherapy Partnerships: The enhanced efficacy and reduced toxicity observed with metronomic chemotherapy scheduling suggests a promising approach for maintaining tumor control while minimizing adverse effects in advanced cancer patients [4].
  • Blood-Brain Barrier Penetration Optimization: While this compound demonstrates superior brain penetration compared to many targeted therapies, strategies to further enhance this property, including novel formulation approaches, warrant investigation [1] [2].

These applications build upon the solid foundation of preclinical evidence and address key challenges in the therapeutic management of brain metastases, particularly the dual obstacles of blood-brain barrier penetration and tumor microenvironment-mediated resistance.

Conclusion

This compound represents a promising therapeutic candidate for brain metastases based on its unique combination of properties: oral bioavailability, demonstrated blood-brain barrier penetration, well-characterized mechanism of action, and favorable preclinical efficacy across multiple models. The comprehensive protocols and data summarized in these Application Notes provide researchers with a solid foundation for investigating this compound in appropriate experimental systems and designing studies with enhanced translational potential. The consistent demonstration of synergy with conventional chemotherapies and the ability to achieve complete regression in some brain metastasis models distinguish this compound from many other targeted agents in development. As research in this area advances, increased attention to biomarker-driven patient selection and rational combination therapies will likely maximize the potential clinical benefit of this intriguing compound for patients with devastating brain metastases.

References

⚬ Perifosine in Waldenström's Macroglobulinemia: Phase II Clinical Trial Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

> An oral Akt inhibitor demonstrates clinically meaningful activity and a manageable safety profile in relapsed or refractory Waldenström's Macroglobulinemia, providing a novel targeted therapeutic approach.

Introduction and Rationale

Waldenström's Macroglobulinemia (WM) is a rare, incurable low-grade B-cell lymphoproliferative disorder characterized by bone marrow infiltration with lymphoplasmacytic cells and production of a monoclonal immunoglobulin M (IgM) protein [1] [2]. Despite therapeutic advances, disease relapse remains inevitable, creating an urgent need for novel treatment strategies targeting the molecular underpinnings of WM pathogenesis.

The phosphatidylinositol-3-kinase (PI3K)/Akt pathway represents a critical regulator of cell survival and proliferation in WM [3] [4]. Preclinical studies have demonstrated significant upregulation of pathway components in WM cells, establishing Akt inhibition as a rationally designed therapeutic approach [3]. Perifosine is a novel oral bioactive alkylphospholipid that uniquely targets the pleckstrin homology domain of Akt, preventing its translocation to the plasma membrane and subsequent activation [4] [5]. Unlike conventional kinase inhibitors that target the ATP-binding pocket, this compound's distinct mechanism potentially offers enhanced specificity and different resistance patterns.

Trial Design and Methodology

Study Objectives and Endpoints

Table 1: Study Objectives and Endpoints

Objective Type Specific Objective Endpoint Measurement
Primary To determine the proportion of patients achieving at least a minimal response (MR) MR rate based on serum IgM reduction (20-49%) and improvement in bone marrow involvement [2] [6]
Secondary To assess safety and tolerability Incidence and severity of adverse events graded by NCI CTC v3.0 [2]
To estimate progression-free survival (PFS) Time from treatment initiation to disease progression or death [1] [2]
To evaluate event-free survival (EFS) Time from treatment initiation to any treatment-related event [2]
Exploratory To assess in vivo inhibition of Akt signaling Immunohistochemistry for pGSK3α/β and gene expression profiling [2]
Patient Population and Eligibility

The phase II trial enrolled 37 patients with relapsed or refractory WM after at least one prior therapy [1] [2]. Key eligibility criteria included:

  • Measurable disease with monoclonal IgM protein ≥ 2× upper limit of normal
  • Symptomatic disease requiring therapy according to consensus criteria
  • Adequate organ function (renal, hepatic, hematologic)
  • ECOG performance status of ≤2 [2]
Treatment Protocol

Figure 1: Clinical Trial Treatment Schema

G Start Screening & Enrollment (N=37) Treatment Intervention: this compound 150 mg Oral Daily with Food Six 28-Day Cycles Start->Treatment Decision Disease Assessment After Cycle 2 Treatment->Decision Continuation Continue Therapy Until Progression or Unacceptable Toxicity Decision->Continuation Stable Disease or Response Discontinuation Discontinue Study Treatment Decision->Discontinuation Progressive Disease

Patients received This compound 150 mg orally daily with food in 28-day treatment cycles [2]. The study employed a two-stage design with an initial enrollment of 17 patients, expanding to 37 patients if at least 4 patients achieved minimal response in the first stage [2]. Patients with stable disease or better response after 6 cycles were permitted to continue treatment until disease progression.

Efficacy Outcomes

Response Assessment

Table 2: Efficacy Outcomes in WM Patients Treated with this compound (N=37)

Response Category Patients (n) Patients (%) IgM Reduction Criteria
Partial Response (PR) 4 11% ≥50% reduction [6]
Minimal Response (MR) 9 24% 20-49% reduction [6]
Stable Disease (SD) 20 54% <20% reduction to <25% increase
Progressive Disease 4 11% ≥25% increase
Clinical Benefit (PR+MR+SD) 33 89% -
Median Progression-Free Survival 12.6 months - -

The trial demonstrated that This compound has meaningful clinical activity in heavily pretreated WM patients, with 35% achieving at least a minimal response and an additional 54% achieving disease stabilization [1] [2]. The median progression-free survival of 12.6 months represents a clinically relevant outcome in this relapsed/refractory population [2]. Multivariate analysis identified beta-2 microglobulin >3.5 mg/dL as a significant predictor of poorer event-free survival (p=0.002) [1] [2].

Mechanism of Action and Translational Studies

Molecular Signaling Pathways in WM

Figure 2: Key Signaling Pathways in Waldenström's Macroglobulinemia

G BCR B-Cell Receptor (BCR) PI3K PI3K BCR->PI3K MYD88 MYD88 Mutation (>90% of cases) MYD88->PI3K CXCR4 CXCR4 Mutation (up to 40% of cases) AKT Akt CXCR4->AKT PI3K->AKT NFkB NF-κB Pathway (Cell Survival) AKT->NFkB GSK pGSK3α/β (Downstream Target) AKT->GSK mTOR mTOR Pathway (Cell Growth) AKT->mTOR JNK JNK Pathway (Apoptosis) AKT->JNK Inhibition Promotes PER This compound Inhibits Akt Membrane Translocation PER->AKT

In Vivo Correlative Studies

Translational studies conducted within the trial provided critical evidence for on-target Akt inhibition in WM patients:

  • Immunohistochemistry of bone marrow biopsies demonstrated significant reduction in phosphorylated GSK3α/β (a direct Akt substrate) in 11 patients tested during treatment compared to baseline [2]

  • Gene expression profiling of primary CD19+ cells from patient bone marrow aspirates (6 pretreatment, 5 during treatment) showed significant inhibition of NF-κB family genes, confirming effects on this critical survival pathway [2]

  • Preclinical models confirmed this compound induces caspase-8, -9 and PARP cleavage, activating both extrinsic and intrinsic apoptosis pathways [3]

Safety and Tolerability

This compound demonstrated a manageable safety profile with predominantly low-grade adverse events:

  • Gastrointestinal effects were most common (81% all grades), but were primarily grade 1-2 in severity and included nausea, vomiting, and diarrhea [1] [2]

  • Hematologic toxicities were infrequent, with grade 3-4 cytopenias occurring in only 13% of patients [2]

  • Arthritis flare was reported in 11% of patients across all grades [1]

  • Unlike conventional chemotherapy, this compound demonstrated limited bone marrow suppression, making it particularly suitable for combination regimens [5]

Experimental Protocols

In Vitro Assessment of this compound Cytotoxicity

Purpose: To evaluate the direct anti-tumor effects of this compound on WM cell lines and primary patient cells.

Materials:

  • WM cell lines (BCWM1, WSU-WM)
  • Primary CD19+ cells from WM patients
  • This compound stock solution (dissolved in DMSO)
  • 96-well tissue culture plates
  • MTT reagent or 3H-thymidine

Procedure:

  • Seed cells in 96-well plates at optimal density (5×10³~1×10⁴ cells/well)
  • After 24 hours, treat with this compound concentration range (0.1-100 µM)
  • Include vehicle control (0.1% DMSO) and blank wells
  • For proliferation assays: Incubate 48 hours, add MTT reagent, measure absorbance at 570nm
  • For DNA synthesis: Add 3H-thymidine for final 8-16 hours, harvest cells, measure incorporation
  • Calculate IC₅₀ values using non-linear regression analysis [3]
Apoptosis Analysis by Flow Cytometry

Purpose: To quantify this compound-induced apoptosis in WM cells.

Materials:

  • WM cells treated with this compound
  • Apo2.7 antibody or Annexin V/PI staining reagents
  • Flow cytometry with appropriate excitation/emission filters

Procedure:

  • Harvest cells after 24-48 hours of this compound treatment
  • Wash with PBS and stain with Apo2.7 antibody (1:20 dilution) for 20 minutes at room temperature
  • Alternatively, stain with Annexin V-FITC and propidium iodide according to manufacturer protocol
  • Analyze by flow cytometry within 1 hour of staining
  • Use untreated cells as negative control, staurosporine-treated cells as positive control
  • Confirm apoptosis mechanism through parallel Western blotting for caspase-8, -9, and PARP cleavage [3]
Immunoblotting for Signaling Pathways

Purpose: To evaluate this compound-mediated inhibition of Akt signaling.

Materials:

  • Treated WM cell lysates
  • Antibodies: pAkt (Ser473), total Akt, pGSK3α/β, total GSK3, ribosomal pS6, β-actin
  • SDS-PAGE and Western blotting equipment

Procedure:

  • Treat WM cells with this compound (5-20 µM) for various durations (30min to 16hr)
  • Prepare cell lysates using RIPA buffer with protease and phosphatase inhibitors
  • Separate proteins by SDS-PAGE (30-50 μg protein/lane) and transfer to PVDF membrane
  • Block with 5% BSA for phospho-antibodies or 5% milk for total antibodies
  • Incubate with primary antibodies overnight at 4°C
  • Detect with appropriate HRP-conjugated secondary antibodies and ECL reagent
  • Analyze dose-dependent and time-dependent inhibition of Akt phosphorylation and downstream targets [3]

Conclusion and Future Directions

The phase II trial of this compound established proof-of-concept for Akt inhibition as a valid therapeutic strategy in Waldenström's Macroglobulinemia. With demonstrated single-agent activity, a manageable safety profile, and translational evidence of target modulation, this compound represents a promising addition to the WM treatment landscape.

Future development should focus on rational combination strategies with other active agents in WM, particularly:

  • Proteasome inhibitors (bortezomib) where preclinical data shows complementary inhibition of Akt and ERK pathways [4]
  • Anti-CD20 monoclonal antibodies (rituximab) to leverage synergistic mechanisms of action [1] [2]
  • BTK inhibitors to target multiple interconnected signaling pathways simultaneously [7]

The favorable toxicity profile of this compound, particularly its lack of significant myelosuppression, makes it an excellent candidate for combination regimens aimed at improving depth and duration of response in this incurable disease.

References

Perifosine dosing schedule 5-day-on 2-day-off

Author: Smolecule Technical Support Team. Date: February 2026

Documented Perifosine Dosing Schedules

Context Loading Dose Maintenance Dose Schedule & Cycle Details Key Findings
Preclinical (Mouse Models) [1] 180 mg/kg (oral, single dose) 45 mg/kg (oral) 5-day-on/2-day-off; Started on day 3 or 7 post-tumor inoculation. Achieved significant survival prolongation and complete tumor regression in some orthotopic brain tumor models.
Clinical (Adult Solid Tumors) [2] 900 mg (oral, Day 1), 300 mg (Cycle 2+) 150 mg (oral, Days 2-21) Daily dosing for 21 days, followed by 7 days off in a 28-day cycle. Maximum Tolerated Dose (MTD) and Recommended Phase II Dose (RP2D); sustained plasma concentrations.
Clinical (Pediatric CNS/Solid Tumors) [3] Varied by BSA 50 mg/m²/day (RP2D) Daily dosing; intermittent weekly schedules were also tested. MTD was not defined; 50 mg/m²/day was established as the Recommended Phase II Dose (RP2D).

Detailed Experimental Protocols

The following sections provide the methodologies used in the key studies referenced above, which you can adapt for your research.

Preclinical Protocol: Intracranial Orthotopic Brain Metastasis Models [1]

This study provides a direct example of the 5-day-on/2-day-off schedule in a therapeutic efficacy setting.

  • Animal Models: Five-week-old male BALB/c nude mice.
  • Tumor Cell Lines: DU 145 (prostate cancer, brain metastatic origin) and NCI-H1915 (large cell lung cancer, brain metastatic origin) cells.
  • Orthotopic Implantation: Tumor cells were injected intracranially (freehand method) to establish brain metastases.
  • This compound Dosing:
    • Formulation: Dissolved in physiological saline.
    • Route: Oral administration.
    • Regimen: A single loading dose of 180 mg/kg, followed by a maintenance dose of 45 mg/kg on a 5-day-on/2-day-off schedule.
    • Treatment Initiation: Therapy began on day 3 or day 7 after tumor cell injection.
  • Efficacy Assessment: The primary endpoint was survival. Mice were euthanized when moribund, and the percentage increase in life span (ILS) and median survival time (MST) were calculated.
Clinical Protocol: Phase I Study in Pediatric Patients [3]

This phase I study offers a clinical protocol for single-agent this compound, though it uses a daily schedule.

  • Patient Population: Children and young adults (≤21 years) with recurrent or refractory CNS or solid tumors.
  • Study Design: Standard 3+3 open-label dose-escalation.
  • This compound Dosing:
    • Formulation: 50 mg tablets.
    • Dose Levels: Five dose levels were tested, ranging from 25 to 125 mg/m²/day.
    • Regimen: A loading dose was administered on day 1, followed by maintenance doses given daily or less frequently (e.g., every 4 days) based on dose level and body surface area, leveraging the drug's long half-life.
    • Cycle Duration: 28-day cycles, continued until disease progression or unacceptable toxicity.
    • Recommended Phase II Dose (RP2D): 50 mg/m²/day.
  • Assessments: Toxicity was graded using NCI CTCAE v3.0. Pharmacokinetic sampling and tumor imaging were performed to assess drug levels and efficacy.

Mechanism of Action & Experimental Workflow

The following diagrams illustrate this compound's mechanism and a generalized experimental workflow based on the protocols.

cluster_workflow Preclinical In Vivo Efficacy Workflow Start 1. Establish Orthotopic Model (Intracranial tumor cell injection) Group 2. Randomize & Group Animals (Based on body weight, ~Day 3) Start->Group Treat 3. Administer this compound (Oral gavage; Loading then 5-day-on/2-day-off) Group->Treat Monitor 4. Monitor & Assess (Survival, body weight, moribund state) Treat->Monitor Analyze 5. Terminal Analysis (Plasma collection, tumor histology, p-Akt IHC) Monitor->Analyze

Key Application Notes for Researchers

  • Schedule Rationale: The 5-day-on/2-day-off schedule in mice was designed to efficiently deliver and maintain therapeutic drug levels at the tumor site [1]. In clinical trials, the long half-life of this compound (approximately 4 days) supports less frequent or pulsed dosing schedules [3].
  • Toxicity Management: Gastrointestinal toxicity (nausea, diarrhea, vomiting) is common. Clinical protocols often employ prophylactic anti-emetics (e.g., 5HT3 blockers, dexamethasone) during loading doses [2] [4].
  • Combination Therapy Potential: this compound has been studied in combination with other agents. For example, it has been combined with bortezomib and dexamethasone in multiple myeloma and with capecitabine in colorectal cancer, based on synergistic inhibition of signaling pathways [5].

I hope these detailed application notes and protocols provide a solid foundation for your research. Should you require further elaboration on any specific aspect, such as the pharmacodynamic assays used in these studies, please feel free to ask.

References

Comprehensive Application Notes and Protocols: Perifosine Ubiquitinome Analysis Using SILAC-Based LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Perifosine and Ubiquitinome Analysis

This compound is a third-generation alkylphospholipid analog that has demonstrated promising anti-tumor efficacy in clinical trials for various cancers, including refractory/recurrent neuroblastoma (NB), multiple myeloma, and colorectal cancer. As an oral Akt pathway inhibitor, this compound uniquely targets the pleckstrin homology (PH) domain of Akt, preventing its translocation to the plasma membrane and subsequent activation, unlike most kinase inhibitors that target the ATP-binding region [1] [2]. Despite its established role in Akt inhibition, this compound's complete mechanism of action remains incompletely understood, prompting investigations into its effects on post-translational modifications, particularly ubiquitination. Ubiquitinome analysis provides critical insights into the regulatory functions of ubiquitination, which controls protein stability, activity, and fate through proteasomal degradation and various signaling pathways [3] [4].

The integration of Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has revolutionized the study of ubiquitinated proteomes by enabling precise quantification of changes in ubiquitination patterns in response to drug treatments. This approach allows researchers to simultaneously identify ubiquitination sites and quantify their alterations, providing systems-level insights into drug mechanisms [3] [4]. In the context of this compound treatment, ubiquitinome analysis has revealed extensive alterations in ubiquitination patterns that contribute to its anti-tumor effects through both Akt-dependent and Akt-independent mechanisms [3] [1]. These findings underscore the value of ubiquitinome profiling for comprehensively understanding drug actions and identifying novel therapeutic targets in cancer treatment.

Experimental Workflow Overview

The following diagram illustrates the comprehensive workflow for SILAC-based ubiquitinome analysis of this compound-treated cells:

G SILAC_labeling SILAC Labeling (Heavy: K6R10 / Light: K0R0) Cell_culture Cell Culture & Treatment (SK-N-AS NB cells) This compound (10µM, 16h) SILAC_labeling->Cell_culture Protein_extraction Protein Extraction & Digestion (Urea lysis buffer, Trypsin) Cell_culture->Protein_extraction Affinity_enrichment Ubiquitinated Peptide Enrichment (Antibody beads) Protein_extraction->Affinity_enrichment LC_MS_analysis LC-MS/MS Analysis (Q Exactive Plus) Affinity_enrichment->LC_MS_analysis Data_processing Data Processing (MaxQuant, FDR < 1%) LC_MS_analysis->Data_processing Bioinformatic_analysis Bioinformatic Analysis (GO, KEGG, Motif, PPI) Data_processing->Bioinformatic_analysis Validation Experimental Validation (Western Blot, Co-IP) Bioinformatic_analysis->Validation Results Results Interpretation Validation->Results Start Experimental Design Start->SILAC_labeling

Figure 1: Comprehensive Workflow for SILAC-based Ubiquitinome Analysis of this compound-treated Cells

This integrated workflow encompasses the entire process from cell culture and SILAC labeling through LC-MS/MS analysis to bioinformatic analysis and experimental validation. The SILAC labeling approach allows for accurate quantification by metabolically incorporating stable isotope-labeled amino acids into proteins during cell culture [3] [5]. Following this compound treatment, ubiquitinated peptides are specifically enriched using antibody-based methods before high-resolution LC-MS/MS analysis [3] [4]. The resulting data undergoes sophisticated bioinformatic processing to identify significantly altered ubiquitination sites and their functional associations, with key findings validated through orthogonal methods like Western blotting and co-immunoprecipitation [3]. This comprehensive approach enables researchers to obtain systems-level insights into the effects of this compound on the ubiquitinated proteome.

Step-by-Step Experimental Protocol

Cell Culture and SILAC Labeling
  • Cell Line and Culture Conditions: Utilize SK-N-AS neuroblastoma cells cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, 2 mM/L glutamine, and sodium pyruvate. Maintain cells at 37°C in a 5% CO₂ incubator with regular passaging to ensure optimal growth and viability [3].

  • SILAC Media Preparation: Prepare light and heavy SILAC media using a SILAC Protein Quantitation Kit according to manufacturer instructions. For light media, use standard L-lysine and L-arginine (K0R0). For heavy media, incorporate stable isotope-labeled lysine (¹³C₆) and arginine (¹³C₆¹⁵N₄) (K6R10). Ensure complete labeling by culturing cells for at least six generations in their respective SILAC media before treatment [3] [6].

  • This compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C. Treat heavy-labeled cells with 10 μM this compound for 16 hours, while light-labeled control cells receive equivalent DMSO vehicle. Include deubiquitinase inhibitor PR-619 (50 μM) in the lysis buffer to preserve ubiquitination signatures during sample collection [3].

Protein Extraction, Digestion, and Ubiquitinated Peptide Enrichment
  • Protein Extraction and Digestion:

    • Harvest cells using ice-cold PBS washes followed by scraping.
    • Lyse cells in urea buffer (8 M urea, 5 mM DTT, 2 mM EDTA, 1.0% protease inhibitor cocktail III, 50 μM PR-619) using sonication on ice.
    • Clear lysates by centrifugation at 20,000 g for 10 minutes at 4°C.
    • Combine equal protein amounts from heavy (this compound-treated) and light (control) samples.
    • Precipitate proteins using TFA (15% final concentration) and wash with cold acetone.
    • Digest proteins with sequencing-grade trypsin (1:50 ratio) at 37°C for 16 hours after reduction with DTT and alkylation with iodoacetamide [3] [4].
  • High-pH Reverse-Phase HPLC Fractionation: Separate tryptic peptides into 80 fractions using high-pH reverse-phase HPLC with an Agilent 300 Extend C18 column (5 μm particles, 4.6 mm ID, 250 mm length). This fractionation reduces sample complexity and enhances proteome coverage for subsequent ubiquitinome analysis [3].

  • Ubiquitinated Peptide Enrichment:

    • Incubate fractionated peptides with pre-washed anti-ubiquitin antibody beads in NETN buffer (0.5% NP-40, 1 mM EDTA, 100 mM NaCl, 50 mM Tris-HCl, pH 8.0) overnight at 4°C with gentle shaking.
    • Wash beads four times with NETN buffer and twice with ddH₂O.
    • Elute bound ubiquitinated peptides with 0.1% trifluoroacetic acid.
    • Desalt eluted peptides using C18 ZipTips prior to LC-MS/MS analysis [3] [4].
LC-MS/MS Analysis and Data Acquisition
  • Liquid Chromatography Separation:

    • Load desalted peptides onto a reversed-phase pre-column (Acclaim PepMap 100, Thermo Scientific).
    • Separate peptides using a reversed-phase analytical column (Acclaim PepMap RSLC, Thermo Scientific) with a 40-minute gradient from 6% to 80% solvent B (0.1% formic acid in 98% acetonitrile) at a constant flow rate of 300 nL/min using an EASY-nLC 1000 UPLC system [3].
  • Mass Spectrometry Analysis:

    • Analyze eluted peptides using a Q Exactive Plus hybrid quadrupole-Orbitrap mass spectrometer.
    • Acquire MS1 spectra at a resolution of 70,000 with an automatic gain control (AGC) target of 3e6.
    • Select the top 20 most intense ions for fragmentation by higher-energy collisional dissociation (HCD).
    • Acquire MS2 spectra at a resolution of 17,500 with an AGC target of 1e5 and maximum injection time of 60 ms [3] [6].
  • Data Processing and Protein Identification:

    • Process raw MS data using MaxQuant with its integrated Andromeda search engine (v.1.4.1.2).
    • Search tandem mass spectra against the SwissProt database concatenated with a reverse decoy database.
    • Set mass error tolerances to 10 ppm for precursor ions and 0.02 Da for fragment ions.
    • Specify fixed modification as carbamidomethylation on cysteine, and variable modifications as methionine oxidation, lysine ubiquitination (GlyGly remnant, +114.043 Da), and protein N-terminal ubiquitination.
    • Apply a false discovery rate (FDR) threshold of 1% at the protein, peptide, and modification site levels [3] [4].

Data Analysis and Bioinformatics

Quantitative Data Processing and Statistical Analysis
  • SILAC Ratio Calculation: Extract heavy-to-light (H/L) ratios for identified ubiquitination sites from MaxQuant output. Normalize ratios based on total protein concentration and median ratio across all quantified peptides. Apply log₂ transformation to the normalized H/L ratios to achieve normal distribution for subsequent statistical analysis [3] [6].

  • Statistical Significance Assessment: Implement appropriate statistical tests to identify significantly altered ubiquitination sites. Apply two-tailed Student's t-tests with Benjamini-Hochberg correction for multiple comparisons. Set significance thresholds at fold change >1.5 and adjusted p-value <0.05. For large-scale ubiquitinome analyses with multiple replicates, employ more sophisticated statistical models that account within-protein correlation and between-sample variance [3].

  • Data Quality Control: Implement rigorous quality control measures including assessment of SILAC incorporation efficiency (>95%), evaluation of enrichment specificity through comparison to non-enriched samples, examination of missed cleavage rates at modified lysines, and analysis of localization probabilities for ubiquitination sites (require >0.75 probability for site inclusion) [3] [4].

Bioinformatic Analysis of Ubiquitinome Data
  • Functional Enrichment Analysis: Conduct Gene Ontology (GO) analysis using the UniProt-GOA database to identify biological processes, molecular functions, and cellular compartments significantly enriched among proteins with altered ubiquitination. Perform pathway enrichment analysis using the Kyoto Encyclopedia of Genes and Genomes (KEGG) database to identify signaling pathways modulated by this compound treatment [3] [7].

  • Motif and Domain Analysis: Identify conserved amino acid motifs surrounding ubiquitination sites using the Motif-x algorithm with a significance threshold of p<1e-6. Annotate protein domains and structural features associated with regulated ubiquitination sites using the InterPro domain database. Perform protein complex analysis using the CORUM database to identify multi-protein complexes enriched for ubiquitination changes [3].

  • Protein-Protein Interaction Network Analysis: Construct protein-protein interaction networks using the STRING database with a confidence score threshold >0.7. Visualize networks and identify functional modules using Cytoscape software. Integrate ubiquitinome data with previously acquired proteome and acetylome data to explore cross-talk between different post-translational modifications [3].

Table 1: Key Ubiquitinome Alterations Induced by this compound Treatment in SK-N-AS Neuroblastoma Cells

Analysis Category Specific Findings Number of Sites/Proteins Functional Implications
Total Quantified Sites Ubiquitination sites identified 3,935 sites on 1,658 proteins Comprehensive ubiquitinome coverage
Pathway Enrichment Non-homologous end-joining, Steroid biosynthesis, Ras signaling Multiple proteins in each pathway Impact on DNA repair, metabolism, and oncogenic signaling
Ubiquitination-Acetylation Crosstalk Sites modified by both ubiquitination and acetylation 607 identified sites Potential regulatory competition or coordination
Dual-regulated Proteins Proteins with significant changes in both modifications 14 proteins with >1.5-fold change Enriched in ribosome, cell cycle, and metabolic functions

Key Findings and Biological Significance

Functional Enrichment of this compound-Modulated Ubiquitination

The ubiquitinome analysis of this compound-treated neuroblastoma cells revealed that differentially ubiquitinated proteins participate in diverse cellular processes including molecular binding, catalytic activity, biological regulation, metabolic processes, and signal transduction. Pathway enrichment analysis identified significant alterations in key signaling pathways such as non-homologous end-joining, steroid biosynthesis, and Ras signaling, suggesting that this compound exerts its anti-tumor effects through modulation of these critical cellular processes [3]. Additionally, proteins with altered ubiquitination patterns were enriched in components of the ribosomal machinery, cell cycle regulators, and metabolic enzymes, indicating that this compound disrupts fundamental cellular processes essential for cancer cell survival and proliferation [3].

The integration of ubiquitinome data with previously acquired proteome and acetylome data revealed a negative correlation between changes in ubiquitination and protein abundance, consistent with ubiquitin's established role in targeting proteins for proteasomal degradation. Furthermore, researchers identified 607 lysine sites that undergo both ubiquitination and acetylation, highlighting extensive crosstalk between these modifications [3]. Among these dual-modified sites, 14 proteins exhibited significant changes in both modifications following this compound treatment, potentially representing key nodes in the cellular response to the drug. These proteins were particularly enriched in functions related to ribosomal biology, cell cycle regulation, and metabolic processes, suggesting they may be critical mediators of this compound's therapeutic effects [3].

Technical Considerations and Optimization
  • SILAC Labeling Efficiency: Ensure >95% incorporation of heavy amino acids by assessing label incorporation through MS analysis of representative samples before proceeding with full-scale experiments. For cell lines with slow proliferation rates, consider extending the number of cell divisions in SILAC media or using specialized SILAC media formulations to achieve sufficient incorporation [3] [6].

  • Ubiquitinated Peptide Enrichment Specificity: Optimize antibody-to-peptide ratios and washing stringency to maximize enrichment efficiency while minimizing non-specific binding. Include control experiments without enrichment to assess specificity. Consider using alternative enrichment strategies such as ubiquitin-binding domains or diGly antibody-based approaches for validation of key findings [3] [4].

  • Data Quality Assessment: Implement comprehensive quality control metrics including evaluation of MS signal intensity distribution, quantification accuracy using spiked-in standards, consistency of ratios across biological replicates, and comparison to known ubiquitination sites from public databases. These measures ensure the reliability and reproducibility of the ubiquitinome data [3] [6].

Table 2: Comparison of SILAC-Based Quantitative Proteomic Methods for Ubiquitinome Analysis

Method Parameter Standard SILAC Spike-in SILAC Triple-SILAC SPeCtRA Method
Quantification Basis MS1 chromatograms Ratio of ratios Three-way comparison MS2 spectral counting
Sample Multiplexing 2-plex 2-plex 3-plex 2-plex
Throughput Moderate Lower Higher High
Proteome Coverage Standard Similar to standard Enhanced Enhanced
Hands-on Time Moderate Higher Moderate Lower
Best Application Simple comparisons Limited sample availability Complex time courses Large sample numbers

Research Applications and Implications

Applications in Drug Development and Mechanism Elucidation

The integration of SILAC-based ubiquitinome analysis with pharmacological studies provides powerful mechanistic insights into drug action. In the case of this compound, this approach has revealed that the drug modulates ubiquitination of proteins involved in critical signaling pathways beyond its known Akt inhibitory activity, including DNA repair mechanisms and metabolic regulation [3]. These findings suggest potential combination therapies that could synergize with this compound by targeting complementary pathways. Furthermore, the identification of specific ubiquitination alterations associated with this compound treatment may yield predictive biomarkers for patient stratification and treatment response monitoring in clinical settings [3] [1].

The ubiquitinome profiling approach described herein can be readily adapted to investigate mechanisms of other targeted therapies and conventional chemotherapeutic agents. By comprehensively characterizing changes in the ubiquitinated proteome, researchers can identify novel drug targets, understand mechanisms of resistance, and discover biomarker signatures for treatment response. The crosstalk analysis between ubiquitination and other post-translational modifications such as acetylation further enhances our understanding of the complex regulatory networks governing cancer cell behavior and therapeutic responses [3]. These insights facilitate the development of more effective treatment strategies that simultaneously target multiple regulatory mechanisms.

Protocol Adaptations for Different Research Scenarios
  • For Limited Sample Availability: When working with primary patient samples or precious biological materials that cannot be metabolically labeled, adapt the protocol using spike-in SILAC approaches where heavy-labeled reference samples are mixed with non-labeled test samples after cell lysis. This modification preserves the quantitative accuracy of SILAC while enabling analysis of samples that cannot be cultured in SILAC media [5].

  • For Time-Course Experiments: To monitor dynamic changes in the ubiquitinome following this compound treatment, implement a triple-SILAC approach using three distinct isotopic labels (light, medium, heavy) to simultaneously analyze multiple time points. This design reduces technical variability and enables direct comparison across time points [5].

  • For Enhanced Proteome Coverage: In cases where depth of ubiquitinome coverage is prioritized over sample throughput, combine the SILAC quantification with extensive peptide fractionation (up to 80 fractions) prior to ubiquitinated peptide enrichment. While this significantly increases instrument time, it substantially expands the number of ubiquitination sites identified and quantified [3].

Conclusion

The SILAC-based ubiquitinome analysis protocol presented here provides a robust and comprehensive approach for investigating the effects of this compound on the ubiquitinated proteome. This methodology enables the quantitative identification of thousands of ubiquitination sites and reveals systems-level alterations in response to drug treatment, offering unique insights into mechanisms of drug action that complement traditional molecular approaches. The integration of these data with other omics datasets, particularly proteome and acetylome profiles, further enhances our understanding of the complex regulatory networks modulated by therapeutic interventions [3].

As cancer research increasingly focuses on targeted therapies and combination treatments, the ability to comprehensively characterize drug-induced changes in post-translational modifications becomes ever more valuable. The ubiquitinome analysis platform described here represents a powerful tool for drug mechanism elucidation, biomarker discovery, and identification of novel therapeutic targets. With appropriate adaptations, this approach can be applied to diverse biological systems and therapeutic agents, contributing significantly to the advancement of precision oncology and the development of more effective cancer treatments [3] [1].

References

Comprehensive Application Notes and Protocols: Evaluating Perifosine in Orthotopic Brain Tumor Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Perifosine and Its Relevance in Brain Tumor Research

This compound is an orally bioavailable alkylphospholipid that functions as an allosteric Akt inhibitor, targeting the pleckstrin-homology domain of Akt and thereby perturbing its membrane translocation and activation [1]. This mechanism is particularly relevant in brain tumors where the PI3K/Akt signaling pathway is frequently dysregulated, contributing to tumor survival, proliferation, and therapeutic resistance. This compound has demonstrated significant promise in preclinical models of brain metastases and primary brain tumors due to its favorable brain tumor exposure profile and ability to achieve sustained inhibition of the Akt pathway [1].

The challenge of treating brain tumors extends beyond identifying active compounds to delivering them across the blood-brain barrier (BBB) at therapeutic concentrations. Unlike many conventional chemotherapeutic agents that have limited central nervous system penetration, this compound distributes effectively into brain tumor tissue and remains localized for extended periods, enabling prolonged target engagement [1]. This property makes it particularly valuable for investigating Akt pathway inhibition in orthotopic brain tumor models that maintain the intact BBB, providing clinically relevant insights into drug distribution and efficacy.

Therapeutic Efficacy of this compound in Preclinical Brain Tumor Models

Key Efficacy Findings

Preclinical studies have demonstrated compelling evidence of this compound's activity against various brain tumor types. In orthotopic models established using human brain metastatic tumor cell lines (DU 145 and NCI-H1915), this compound treatment resulted in significant survival prolongation and, remarkably, complete tumor regression in the NCI-H1915 model [1]. The antitumor efficacy correlated strongly with long-term exposure to high drug concentrations at the tumor site, resulting in effective suppression of Akt signaling, reduced tumor cell proliferation, and increased apoptosis [1].

Studies in glioblastoma models have further expanded the therapeutic utility of this compound. When combined with the mTOR inhibitor CCI-779, this compound demonstrated enhanced antitumor activity in both PTEN-intact and PTEN-deficient PDGF-driven murine glioblastoma models [2]. This combination therapy resulted in decreased proliferation and increased cell death independent of PTEN status, suggesting potential applicability across molecularly heterogeneous brain tumors. The cooperative inhibition of both Akt and mTOR signaling pathways addresses the compensatory mechanisms that often limit the efficacy of single-agent targeted therapies.

Table 1: Summary of this compound Efficacy in Preclinical Brain Tumor Models

Tumor Model Cell Line/Type Dosing Regimen Key Efficacy Findings Reference
Orthotopic Brain Metastasis DU 145 (prostate cancer brain metastasis) Loading: 180 mg/kg; Maintenance: 45 mg/kg (5-day-on/2-day-off) Significant prolongation of survival [1]
Orthotopic Brain Metastasis NCI-H1915 (lung cancer brain metastasis) Same as above Complete tumor regression and significant survival prolongation [1]
PDGF-driven Glioblastoma Genetically engineered murine glioma cells Combination with CCI-779 (mTOR inhibitor) Decreased proliferation and increased cell death independent of PTEN status [2]
Orthotopic Glioblastoma U-87 MG (primary glioblastoma) Variable dosing schedules Enhanced efficacy when combined with temozolomide [1]

Experimental Models and Orthotopic Implantation Methodology

Orthotopic Model Development

Patient-derived orthotopic xenograft (PDOX) models have emerged as essential tools in neuro-oncology research, maintaining critical tumor-stromal interactions and the blood-brain barrier physiology that significantly influence drug response [3]. These models are established through direct implantation of patient-derived brain tumor specimens into anatomically matched locations (cerebrum, cerebellum, or brainstem) in immunodeficient mice, preserving the original tumor's histopathological features, invasive phenotype, and molecular characteristics [3].

The development of a freehand surgical technique for orthotopic implantation has significantly increased the throughput of PDOX model generation. This method enables rapid and precise tumor cell injection without requiring stereotactic equipment, allowing a team of three investigators to implant 150-200 mice in approximately four hours [3]. This scalability is essential for generating sufficiently powered cohorts for preclinical therapeutic studies while maintaining the biological fidelity of the original tumors.

Table 2: Success Rates of Orthotopic Model Development by Tumor Type

Tumor Type Success Rate (%) Number of Models Developed Key Characteristics Preserved
High-Grade Glioma 72.3% Not specified Histopathology, invasiveness, genetic abnormalities
Medulloblastoma 64.2% Not specified Molecular subgroups, metastatic potential
ATRT 50.0% Not specified Histopathological features
Ependymoma 33.8% Not specified Location-specific biology
Low-Grade Glioma 11.6% Not specified Histological features
Step-by-Step Orthotopic Implantation Protocol

Materials Required:

  • Fresh human brain tumor specimens or cultured brain tumor cells
  • SCID mice (5-6 weeks old)
  • Hamilton gas-tight syringe with needle stopper
  • Surgical tools (scalpel, forceps, scissors)
  • Anesthesia equipment (isoflurane inhalational system)
  • Stereomicroscope (optional but recommended)
  • Disinfectants (70% alcohol, betadine)

Procedure:

  • Tumor Cell Preparation: Prepare single-cell suspensions from fresh tumor specimens or cultured cells. Adjust concentration to 1-5×10^5 cells/μL in PBS or Matrigel. Maintain cells on ice until implantation.

  • Animal Anesthesia and Preparation: Induce anesthesia using 1.5-2% isoflurane. Confirm surgical plane of anesthesia by absence of pedal reflex. Apply ophthalmic ointment to prevent corneal drying. Position mouse in sternal recumbency and shave the surgical site. Disinfect the skin with alternating betadine and 70% alcohol scrubs (three cycles).

  • Craniotomy and Tumor Cell Injection:

    • For cerebral implantation: Create a burr hole approximately 1-2 mm lateral and 1 mm posterior to the bregma using a 27-gauge needle.
    • Attach a stopper to the Hamilton needle at a predetermined depth (typically 3 mm below the skull surface for cerebral injections).
    • Insert the needle through the burr hole to the stopper-determined depth.
    • Slowly inject 2-5 μL of cell suspension over 60 seconds.
    • Wait 60 seconds to prevent backflow before slowly withdrawing the needle.
  • Post-operative Care: Monitor animals until fully recovered from anesthesia. Provide analgesic administration (buprenorphine, 0.05-0.1 mg/kg) every 8-12 hours for 48 hours post-surgery. Monitor animals daily for signs of neurological deficit or distress.

Critical Parameters for Success:

  • Cell viability should exceed 90% for optimal engraftment
  • Injection volume should not exceed 5 μL to prevent reflux
  • Injection rate should be slow (0.5-1 μL per second)
  • Maintain strict aseptic technique throughout the procedure
  • Procedure-related mortality should be below 0.5% with proper training [3]

Pharmacodynamics and Mechanism of Action

Molecular Signaling Pathways

The PI3K/Akt/mTOR pathway represents one of the most frequently dysregulated signaling cascades in brain tumors, with activation observed in over 90% of glioblastoma cases [4]. This compound exerts its antitumor effects primarily through allosteric inhibition of Akt, preventing its phosphorylation and activation at both T308 and S473 residues [1]. This inhibition disrupts downstream signaling events that promote cell survival, proliferation, and metabolic adaptation in brain tumors.

The following diagram illustrates the key signaling pathways targeted by this compound in brain tumor cells:

G This compound Inhibition of PI3K/Akt/mTOR Signaling in Brain Tumors RTK Receptor Tyrosine Kinase (EGFR, PDGFR, etc.) PIP3 PIP3 RTK->PIP3 PI3K Activation PIP2 PIP2 PIP2->PIP3 Phosphorylation Akt_inactive Akt (Inactive) PIP3->Akt_inactive Recruitment to Membrane PTEN PTEN PTEN->PIP3 Dephosphorylation (Inhibition) Akt_active Akt (Active) Akt_inactive->Akt_active Phosphorylation mTOR mTOR Signaling Akt_active->mTOR Activation Apoptosis Inhibition of Apoptosis Akt_active->Apoptosis Suppression Proliferation Increased Proliferation Akt_active->Proliferation Stimulation Survival Tumor Cell Survival Akt_active->Survival Promotion This compound This compound This compound->Akt_inactive Inhibits Membrane Translocation Death Tumor Cell Death Apoptosis->Death Growth_Arrest Growth Arrest Proliferation->Growth_Arrest

Biomarkers of Response

The antitumor activity of this compound is associated with specific pharmacodynamic biomarkers that can be monitored to confirm target engagement and biological activity. Key biomarkers include:

  • Reduced phosphorylation of Akt at both S473 and T308 residues
  • Decreased phosphorylation of downstream effectors including S6 ribosomal protein and 4E-BP1
  • Reduced cellular proliferation as measured by Ki-67 immunohistochemistry
  • Increased apoptosis detected by cleaved caspase-3 staining or TUNEL assay
  • Modulation of cell cycle regulators including cyclin D1 and p27 [1] [2]

The combination of this compound with mTOR inhibitors such as CCI-779 has been shown to enhance these pharmacodynamic effects, resulting in more complete pathway inhibition and superior antitumor activity compared to either agent alone [2]. This combination strategy is particularly relevant in PTEN-deficient brain tumors where mTOR inhibition alone may lead to compensatory Akt activation through loss of negative feedback mechanisms.

Research Applications and Protocol Adaptation

Guidance for Model Selection

Selecting appropriate orthotopic models is critical for generating clinically relevant data when evaluating this compound. The choice should be guided by the specific research question and the molecular characteristics of the brain tumor type under investigation. For studies focusing on brain metastases, models derived from DU 145 (prostate cancer) or NCI-H1915 (lung cancer) brain metastatic cell lines are recommended, as these have demonstrated particular sensitivity to this compound treatment [1]. For primary glioblastoma research, PDGF-driven models or patient-derived xenografts with documented PI3K/Akt pathway activation are preferred.

The molecular stratification of brain tumors should inform model selection. For instance, medulloblastoma models should represent the major molecular subgroups (SHH, WNT, Group 3, and Group 4), as differential sensitivity to targeted agents like this compound across these subgroups is likely [3]. Similarly, glioblastoma models with defined genetic alterations (EGFR amplification, PTEN mutation, etc.) should be selected to identify predictive biomarkers of this compound response.

Combination Therapy Strategies

Rational combination strategies represent a promising approach to enhance the efficacy of this compound in brain tumors. Based on preclinical evidence, the following combinations show particular promise:

  • This compound + mTOR inhibitors: Addresses compensatory activation and enhances pathway blockade [2]
  • This compound + Temozolomide: Potential synergy with standard glioblastoma chemotherapy [1]
  • This compound + Radiation: Enhanced radiosensitization through inhibition of DNA repair mechanisms [2]

When evaluating combination therapies in orthotopic models, careful attention to dosing schedules and pharmacokinetic interactions is essential. Sequential administration may be necessary to achieve optimal target modulation, and dose reduction of one or both agents may be required to manage overlapping toxicities while maintaining antitumor efficacy.

Conclusion and Future Perspectives

The evaluation of this compound in orthotopic brain tumor models provides a robust platform for investigating Akt pathway inhibition in a clinically relevant context. The drug's favorable brain tumor distribution, combined with its potent antitumor activity in various brain tumor models, supports its continued investigation as a therapeutic agent in neuro-oncology. The application of patient-derived orthotopic xenografts that maintain the blood-brain barrier and tumor microenvironment further enhances the translational relevance of these preclinical studies.

Future research directions should focus on identifying predictive biomarkers of response to this compound, optimizing combination strategies with other targeted agents and standard therapies, and developing improved formulation strategies to enhance brain delivery. Additionally, expanding these investigations to include a broader spectrum of molecularly defined brain tumor models will help identify patient populations most likely to benefit from this compound-based therapies.

References

Summary of Perifosine Dosing from Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Patient Population / Trial Context Recommended Dose / MTD Dosing Schedule Key Toxicities Citation
Adults: Solid Tumors (Single Agent) 150 mg/day (continuous daily dosing) Daily without a loading dose. MTD not reached in another study up to 125 mg/m²/day. Nausea, vomiting, fatigue. [1] [2]

| Adults: Solid Tumors (Loading/Maintenance) | Loading: 900 mg (single dose) Maintenance: 150 mg/day | 900 mg load on Day 1, then 150 mg daily from Day 2. For subsequent cycles, loading dose was 300 mg. | Diarrhea was dose-limiting. | [3] [4] | | Pediatrics: CNS & Solid Tumors (Single Agent) | 50 mg/m²/day (Recommended Phase II Dose) | Daily dosing. An MTD was not defined, as doses up to 125 mg/m²/day were tolerated. | Neutropenia; rare hyperuricemia. | [2] | | Pediatrics: Solid Tumors (with Temsirolimus) | MTD defined for the combination | Perifosine loading dose followed by daily maintenance, combined with intravenous temsirolimus. | Not specified in summary; study aimed to find MTD for the combination. | [5] | | Adults: Acute Leukemias (with UCN-01) | 100 mg/day (with UCN-01 65 mg/m²) | 150 mg every 6 hours on Day 1 (load), then 100 mg daily continuously. | Pericardial effusion, hypotension, hyperglycemia. | [6] |


Detailed Experimental Protocols

The following section details the methodology from two key studies that established foundational dosing schedules for this compound.

Protocol for Single Agent this compound in Adults (Loading/Maintenance Schedule)

This protocol is based on a phase I study designed to avoid gastrointestinal toxicity while achieving sustained plasma concentrations [3].

  • Study Population: Adults (≥18 years) with advanced solid tumors for which standard therapy was not available.
  • Drug Administration:
    • Formulation: 50 mg capsules.
    • Cycle Length: 28-day cycles.
    • Dosing:
      • Loading Dose: Administered on day 1 (as an inpatient). The recommended dose was 900 mg, given as two 450 mg doses 6 hours apart.
      • Maintenance Dose: Commenced on day 2 or 3 and continued for a total of 21 days. The recommended dose was 150 mg administered orally once daily. Days 22-28 were treatment-free.
      • Subsequent Cycles: The loading dose was reduced to 300 mg on day 1 of cycles 2 and beyond, with the maintenance dose remaining at 150 mg/day.
  • Supportive Care: Antiemetic prophylaxis (e.g., granisetron, metoclopramide, dexamethasone) was administered 30–60 minutes before the loading dose.
  • Dose-Limiting Toxicity (DLT) & MTD: The dose-limiting toxicity was diarrhea, which occurred at loading doses of 1200 mg and above. The MTD and recommended phase II dose was the schedule using a 900 mg loading dose and 150 mg daily maintenance.
Protocol for Single Agent this compound in Pediatric Patients

This protocol is from a phase I study of single-agent this compound in children with recurrent or refractory CNS and solid tumors [2].

  • Study Population: Pediatric patients (≤21 years) with recurrent/refractory central nervous system (CNS) or solid tumors.
  • Drug Administration:
    • Formulation: 50 mg tablets.
    • Dosing Scheme: A "3+3" dose escalation design was used across five dose levels (25, 50, 75, 100, and 125 mg/m²/day). Due to this compound's long half-life, the daily dose was administered as a loading dose on day 1, followed by maintenance doses every 1 to 4 days, with the frequency calculated based on the dose level and the patient's Body Surface Area (BSA) to achieve the target daily exposure.
  • Safety Monitoring: Patients underwent physical examination and laboratory assessment (CBC, serum chemistry) prior to enrollment, one week after starting treatment, and during the first week of each subsequent 28-day cycle.
  • Key Findings: Only one dose-limiting toxicity (grade 4 hyperuricemia) was observed. An MTD was not defined within the five dose levels investigated. The recommended Phase II dose (RP2D) was established as 50 mg/m²/day due to its favorable safety profile and saturable pharmacokinetics above this dose.

Pharmacological Background & Mechanism

This compound is a synthetic, orally bioavailable alkylphospholipid. Unlike conventional chemotherapy, it primarily acts on cell membranes to modulate signal transduction pathways rather than directly damaging DNA [7] [1].

  • Primary Mechanism: Its most consistent pharmacodynamic activity is the inhibition of the Akt (Protein Kinase B) pathway. This compound interferes with the pleckstrin homology (PH) domain of Akt, preventing its recruitment to the plasma membrane. This blocks the phosphorylation and activation of Akt, a critical node in the PI3K/Akt/mTOR survival pathway [8] [7].
  • Additional Mechanisms: Preclinical studies suggest this compound can also induce cell cycle arrest via p21 induction, activate stress pathways like JNK, and inhibit other kinases such as Protein Kinase C (PKC) [7] [1].

The following diagram illustrates the primary signaling pathway targeted by this compound and its synergistic combinations.

G cluster_0 Synergistic Drug Combinations GF Growth Factor Stimulation PI3K PI3K Activation GF->PI3K PIP3 PIP3 Production PI3K->PIP3 AktRecruit Akt Recruitment to Plasma Membrane PIP3->AktRecruit AktAct Akt Activation (Phosphorylation) AktRecruit->AktAct mTORC1 mTORC1 Activation AktAct->mTORC1 CellSurvival Cell Survival, Proliferation mTORC1->CellSurvival This compound This compound This compound->AktRecruit Inhibits Temsirolimus Temsirolimus (mTOR Inhibitor) Temsirolimus->mTORC1 Inhibits UCN01 UCN-01 (PDK1 Inhibitor) UCN01->AktAct Inhibits

Key Application Notes for Researchers

  • Schedule Dependency: The pharmacokinetics of this compound are highly saturable. A loading dose is often critical to rapidly achieve therapeutic plasma concentrations, which are then maintained with a lower daily dose [3].
  • Toxicity Profile: The primary dose-limiting toxicities are gastrointestinal, namely nausea, vomiting, and diarrhea. Fatigue is also common. Proactive anti-emetic support is essential, especially during loading doses [3] [1]. In pediatric studies, hematological toxicity like neutropenia was observed, as well as rare cases of hyperuricemia [2].
  • Combination Potential: The rational combination of this compound with other agents targeting the PI3K/Akt/mTOR pathway (e.g., Temsirolimus) or intersecting pathways has a strong preclinical rationale and has been explored clinically to overcome resistance or enhance efficacy [5] [6] [8].
  • Population Differences: Dosing must be carefully considered for the specific population. The pediatric RP2D (50 mg/m²/day) is notably lower than the flat daily maintenance dose used in adults (150 mg), highlighting the importance of dedicated pediatric trials [2].

References

managing Perifosine gastrointestinal toxicity diarrhea

Author: Smolecule Technical Support Team. Date: February 2026

Perifosine GI Toxicity: FAQs & Management

  • What is the clinical evidence of this compound's GI toxicity? Diarrhea, nausea, and vomiting are established dose-limiting toxicities for this compound [1] [2]. Early clinical trials using chronic daily dosing without a loading dose found GI intolerance to be problematic [1]. Later studies using a loading and maintenance dose regimen were specifically designed to improve GI tolerability and achieve sustained plasma concentrations [1].

  • What dosing strategies mitigate GI toxicity? Clinical evidence supports a specific loading and maintenance schedule to enhance tolerability. The table below summarizes the established dosing strategy and the rationale.

Aspect Recommended Protocol Rationale & Supporting Evidence
Dosing Schedule Loading dose on Cycle 1, Day 1, followed by a lower daily maintenance dose [1]. Rapidly achieves steady-state plasma levels; reduced daily maintenance dose improves GI tolerance versus high chronic daily dosing [1].

| Recommended Phase II Dose (Adults) | Loading dose: 900 mg (divided, 450 mg x2, 6h apart) on Day 1. Maintenance dose: 150 mg daily from Day 2 to 21. 1-week break completes 28-day cycle [1]. | This regimen (Dose Level 3B) was defined as the Maximum Tolerated Dose (MTD); dose-limiting diarrhea occurred at higher levels [1]. | | Pediatric Recommended Dose | 50 mg/m²/day [3]. | Phase I study in pediatric patients did not define an MTD within 5 investigated dose levels; 50 mg/m²/day was established as the Recommended Phase 2 Dose (RP2D) [3]. |

  • How is diarrhea from targeted agents like this compound managed clinically? While specific protocols for this compound are not detailed in the search results, general management principles for tyrosine kinase inhibitor (TKI)-class drugs provide a strong framework.
    • Proactive Loperamide Use: Instruct researchers to have loperamide available at the start of treatment. For chronic daily therapies like this compound, daily or scheduled low-dose loperamide may be needed to control symptoms, rather than only using it after diarrhea occurs [4].
    • Dosing Titration: Finding the precise dose is key. A balanced approach (e.g., alternating between one tablet and half a tablet every other day) may be necessary to control diarrhea without causing constipation [4].

Preclinical Assessment of GI Toxicity

For researchers developing new formulations or combination therapies, robust preclinical models are essential for predicting and quantifying GI toxicity.

  • Experimental Model: Murine Intestinal Monolayers This high-throughput system uses primary cells from murine small and large intestines to screen for differential drug toxicity [5]. The workflow below outlines the key steps in this assay.

workflow Start Establish Murine Intestinal Monolayers A Culture in 96-well plates for 24h Start->A B Treat with Drug (e.g., this compound) for 48h A->B C Pulse with EdU (2h before fixation) Labels proliferative cells B->C D Fix and Stain with Hoechst Labels all nuclei C->D E Automated Confocal Microscopy D->E F Quantitative Image Analysis E->F G Key Metrics: - Total Nuclei Count - Proliferative (EdU+) Cell Count F->G

  • Experimental Protocol & Data Interpretation
    • Procedure: Seed monolayers from small and large intestinal crypts. After 24 hours, incubate with the test drug for 48 hours. Incorporate EdU for 2 hours prior to fixation to label active-cycling cells. Fix cells, stain all nuclei with Hoechst, and image with an automated confocal microscope [5].
    • Toxicity Endpoints: Quantify the total number of nuclei (measure of overall tissue health) and the number of EdU+ cells (measure of proliferative compartment damage) [5].
    • Application: This model identifies differential organ sensitivity. The search results indicate that the small intestine is often more sensitive to oncology drugs, but patterns vary by drug class [5]. Testing this compound in this system would provide specific data on its relative toxicity to different gut segments.

References

reducing Perifosine nausea vomiting antiemetic protocol

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: Why does Perifosine cause nausea and vomiting? The nausea and vomiting are likely a direct effect of the drug's class. This compound is an alkylphospholipid, and gastrointestinal disturbances are the most common dose-limiting toxicities for such compounds. One study concluded that nausea and vomiting from this compound appeared to be central in origin and were only partially controllable with standard antiemetics [1].

Q2: What antiemetics have been tested with this compound? A phase I clinical trial tested several standard antiemetics, though with limited success. The study reported that prophylactic use of domperidone, metoclopramide, or even granisetron could not adequately abolish the nausea and vomiting in most patients [1]. This suggests that a single-agent antiemetic approach may be insufficient.

Q3: Are there any promising antiemetic strategies? Research on other emetogenic agents points towards combination therapy. A recent randomized controlled trial for postoperative nausea and vomiting found that a combination of granisetron and metoclopramide was more effective than granisetron alone [2]. This multimodal approach, targeting multiple neurotransmitter pathways involved in vomiting, could be a valuable strategy to investigate for this compound.

Proposed Antiemetic Protocol for Research

Given the clinical evidence, the following combination protocol could serve as a starting point for preclinical or clinical investigation. The rationale is to simultaneously target multiple receptors known to be involved in the emetic reflex [3] [4] [5].

Table: Proposed Multimodal Antiemetic Regimen

Antiemetic Drug Proposed Class Proposed Mechanism of Action Potential Dosage/Route
Palonosetron 5-HT3 Receptor Antagonist Blocks serotonin receptors in the gut and brainstem [3]. 0.5 mg/kg (s.c.) [3]
Netupitant NK1 Receptor Antagonist Blocks substance P receptors in the brainstem vomiting center [3]. 10 mg/kg (i.p.) [3]
Metoclopramide Dopamine (D2) Receptor Antagonist / GI Prokinetic Blocks dopamine receptors and enhances gastric emptying [2] [5]. Dose as per clinical guidelines [2]

> Important Note: The dosages listed are from animal research [3] and other clinical contexts [2]. They must be carefully translated and validated for human use in combination with this compound through proper preclinical and clinical studies.

Experimental Workflow for Protocol Validation

To test the efficacy of the proposed antiemetic regimen in a research setting, you could follow the workflow below. This methodology is adapted from established models used to study the mechanisms of Akt inhibitor-induced vomiting and antiemetic efficacy [3].

G A Establish Vomiting Model B Administer this compound A->B C Apply Antiemetic Protocol (Prophylactic or Therapeutic) B->C D Quantify Emetic Episodes & Latency C->D E Analyze Tissue (Optional) - c-Fos in Brainstem DVC - pERK in Jejunum ENS D->E F Evaluate Protocol Efficacy D->F E->F

Diagram: Experimental Workflow for Antiemetic Validation. This flowchart outlines the key steps for evaluating an antiemetic protocol in a preclinical setting, from model establishment to final analysis. DVC: Dorsal Vagal Complex; ENS: Enteric Nervous System.

Step-by-Step Methodology:

  • Establish a Vomiting Model: Utilize a recognized animal model for emesis research, such as the least shrew or ferret, which have a demonstrated emetic reflex [3].
  • Administer this compound: Challenge the model with an established emetic dose of this compound. For example, studies in shrews have used intraperitoneal doses of 50 mg/kg to induce vomiting in 90% of animals [3].
  • Apply Antiemetic Protocol: Administer the proposed combination of antiemetics (e.g., Palonosetron + Netupitant + Metoclopramide) either prophylactically (before this compound) or therapeutically (after symptoms begin) to test for prevention or treatment.
  • Quantitative Behavioral Analysis: Record and compare the key emetic parameters between control and treatment groups:
    • Frequency: Number of vomiting episodes.
    • Latency: Time to the first emetic episode.
    • Incidence: Percentage of animals vomiting.
  • Optional Tissue Analysis: To investigate the mechanism, analyze tissue for biomarkers of neuronal activation:
    • Central Analysis: Immunohistochemical staining for c-Fos protein in the brainstem's Dorsal Vagal Complex (DVC), a key emetic center [3] [4].
    • Peripheral Analysis: Staining for phosphorylated ERK (pERK) in the jejunal Enteric Nervous System (ENS) to assess peripheral involvement [3].
  • Evaluate Efficacy: Statistically compare the data from the treated group against the control (this compound-only) group. A significant reduction in emetic parameters and neuronal activation would support the protocol's efficacy.

Key Takeaways for Researchers

  • A Multimodal Approach is Key: The limited success of single-agent antiemetics strongly suggests that a combination strategy is necessary [2] [1].
  • Target Multiple Pathways: An effective protocol should simultaneously block key emetic receptors, particularly 5-HT3 and NK1, in both the gut and the brain [3] [4].
  • Protocols Require Validation: The proposed regimen and workflow are research frameworks that require systematic validation in appropriate models before any clinical application.

References

optimizing Perifosine tumor exposure brain metastasis

Author: Smolecule Technical Support Team. Date: February 2026

Perifosine Mechanism & Key Quantitative Data

Mechanism of Action: this compound is an oral alkylphospholipid that inhibits the AKT pathway by preventing its translocation to the plasma membrane, specifically targeting the pleckstrin homology (PH) domain [1]. This suppression is crucial as the PI3K/AKT pathway promotes cell survival, proliferation, and metastasis [2].

Quantitative Data on Efficacy: The table below summarizes this compound activity across various cancer types.

Cell Line / Model Cancer Type Assay This compound Concentration/ Dose Incubation Time / Treatment Duration Key Outcome (IC50 / Effect) Source / PMID
In Vitro Models
MM.1S Multiple Myeloma Growth Inhibition IC50 = 4.7 µM Not Specified Baseline activity [3]
A2780 Ovarian Cancer Growth Inhibition IC50 = 3 µM 48-72 hours Cytostatic effect [3]
786-O Renal Cancer Growth Inhibition IC50 ~5 µM 72 hours Growth inhibition [3]
U87MG Glioblastoma Cell Viability (CCK-8) 0-25 µM 24-96 hours Decreased viability (time/dose-dependent) [3]
U87MG, U251 Glioblastoma Cell Viability (CCK-8) Various (Combination with TMZ) 48 hours Synergistic inhibition (ZIP score: 20.3, 14.8) [4]
In Vivo Models
NCI-H1915 Orthotopic Brain Model Lung Cancer Brain Metastasis Survival Loading: 180 mg/kg; Maintenance: 45 mg/kg (5-days-on/2-days-off) Until endpoint Significant survival prolongation, complete tumor regression [2]
Glioblastoma Xenograft Glioblastoma Tumor Growth (Combination) TMZ + this compound 10 days Sharp reduction in tumor growth [4]

Frequently Asked Questions & Troubleshooting

  • Q1: Why is my in vivo this compound treatment for brain metastasis not effective?

    • A: This is often related to suboptimal drug exposure in the brain. Consider implementing a loading and maintenance dosing regimen (e.g., a 180 mg/kg loading dose followed by 45 mg/kg maintenance doses) to achieve and sustain therapeutic concentrations in the brain tissue [2]. Additionally, confirm that your tumor models are sensitive to AKT inhibition.
  • Q2: How can I enhance the antitumor effect of this compound in glioblastoma models?

    • A: Research indicates a strong synergistic effect when this compound is combined with Temozolomide (TMZ). This combination is more effective than either drug alone, leading to reduced cell viability, increased DNA damage, and enhanced apoptosis [4].
  • Q3: What is the molecular evidence that this compound is hitting its intended target in my cells?

    • A: You can verify target engagement by performing Western blot analysis to detect a reduction in phosphorylated AKT (at both Ser473 and Thr308) and its downstream targets (like phosphorylated GSK-3α/β) after 1 to 24 hours of treatment with 5-40 µM this compound [1] [3].

Experimental Protocols for Key Applications

1. Protocol: Evaluating this compound Efficacy in Orthotopic Brain Metastasis Models This methodology is adapted from preclinical studies demonstrating this compound's ability to distribute into the brain and inhibit tumor growth [2].

  • Animal Models: Use 5-week-old male BALB/c nude mice.
  • Intracranial Injection:
    • Cell Lines: DU 145 (prostate cancer, 5x10^5 cells) or NCI-H1915 (lung cancer, 7x10^5 cells), both derived from human brain metastases.
    • Procedure: Anesthetize mice with 1.5% isoflurane. Using a freehand method or stereotactic instrument, inject cells in 5µL PBS intracranially (3mm below the skull surface).
  • Drug Treatment:
    • Formulation: Dissolve this compound in physiological saline for oral administration.
    • Dosing Regimen: Begin treatment on day 3 or 7 post-inoculation. Use a loading dose of 180 mg/kg, followed by a maintenance dose of 45 mg/kg on a schedule of 5 days on and 2 days off.
    • Endpoint Monitoring: The primary endpoint is survival. Mice are considered to have reached the endpoint when they display moribund signs (e.g., emaciation, ataxic gait, stupor).

2. Protocol: Investigating Synergistic Effects with Temozolomide (TMZ) in Glioblastoma This protocol is based on findings that the combination of this compound and TMZ synergistically inhibits glioblastoma growth [4].

  • In Vitro Synergy Assay:
    • Cell Lines: Use glioblastoma cells like U87MG or U251.
    • Treatment Setup: Treat cells with a matrix of concentrations of TMZ alone, this compound alone, and their combination for 48 hours.
    • Viability Assay: Assess cell viability using a CCK-8 assay.
    • Synergy Calculation: Analyze the dose-response matrix using software like SynergyFinder (v3.0) to calculate a synergy score (e.g., ZIP synergy score >10 indicates synergy).
  • Mechanistic Investigation:
    • Apoptosis: Use Annexin V-FITC/PI staining and flow cytometry to quantify apoptotic cells. Validate by Western blot for cleaved caspase-3 and cleaved PARP1.
    • DNA Damage Repair: Perform Western blot to assess reduction in BRCA1 expression and increase in γH2AX (a DNA damage marker). An alkaline comet assay can further quantify DNA damage.

Signaling Pathways & Experimental Workflows

1. PI3K/AKT Pathway & this compound Inhibition

G GrowthFactor Growth Factor Signal PI3K PI3K Activation GrowthFactor->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AktMembrane AKT Membrane Recruitment PIP3->AktMembrane Binds PH Domain AktInactive AKT (Inactive) AktInactive->AktMembrane AktActive AKT (Active) p-S473, p-T308 AktMembrane->AktActive Phosphorylation CellProcess Cell Survival Proliferation Metastasis AktActive->CellProcess This compound This compound This compound->PIP3 Inhibits

2. This compound & TMZ Synergy Workflow

G Start In Vitro Glioblastoma Cell Models (U87MG, U251) Treat Treatment Groups: TMZ Alone, this compound Alone, TMZ + this compound Combination Start->Treat AssayViability Cell Viability Assay (CCK-8 after 48h) Treat->AssayViability CalcSynergy Synergy Analysis (SynergyFinder, ZIP Score) AssayViability->CalcSynergy MechStudy Mechanistic Studies CalcSynergy->MechStudy Apoptosis Apoptosis Assay (Annexin V/PI, Cleaved Caspase-3) MechStudy->Apoptosis DNADamage DNA Damage Analysis (BRCA1, γH2AX, Comet Assay) MechStudy->DNADamage

Key Optimization Strategies

To optimize this compound for brain metastasis in your research, focus on these core strategies:

  • Dosing Strategy: Implement a loading and maintenance dose regimen to achieve high and sustained drug levels in the brain [2].
  • Rational Combinations: Combine this compound with standard chemotherapies like Temozolomide (TMZ). This strategy can synergistically impair DNA repair and enhance apoptosis, overcoming resistance [4].
  • Biomarker Validation: Always include phospho-AKT (Ser473) and other downstream targets in your analysis to confirm on-target activity [1] [3].

References

Mechanism of Action: How Perifosine Sensitizes Cells to Etoposide

Author: Smolecule Technical Support Team. Date: February 2026

Perifosine enhances the efficacy of Etoposide primarily by inhibiting the Akt survival pathway. The diagram below illustrates this core mechanism.

G BDNF BDNF TrkB TrkB BDNF->TrkB Binds Akt Akt TrkB->Akt Activates pAkt pAkt Akt->pAkt Phosphorylates Survival Survival pAkt->Survival ChemoResistance ChemoResistance pAkt->ChemoResistance Apoptosis Apoptosis ChemoResistance->Apoptosis Inhibits Etoposide Etoposide Etoposide->Apoptosis Induces This compound This compound This compound->pAkt Inhibits This compound->Apoptosis Promotes

The core finding is that This compound blocks BDNF/TrkB-induced Akt phosphorylation, thereby attenuating a key survival signal that would otherwise protect cancer cells from Etoposide-induced apoptosis [1]. This effect is not limited to this compound; similar sensitization occurs with the allosteric Akt inhibitor MK-2206 [2].

However, the cellular context is critical. A 2021 study revealed that downregulating the protein ATXN3 can have opposing effects: it enhances cell death induced by Akt inhibitors like this compound but can decrease sensitivity to chemotherapeutic drugs like Etoposide [3]. Therefore, the expression levels of proteins like ATXN3 in your cell model may be a key variable.

Experimental Protocols for Combination Studies

Here is a detailed methodology for evaluating the this compound-Etoposide combination in vitro, based on published studies [1] [2].

Cell Culture and Reagents
  • Cell Lines: Neuroblastoma (e.g., SK-N-AS, SK-N-BE2), Non-Small Cell Lung Cancer (NSCLC), or other relevant models.
  • Culture Conditions: Maintain cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM glutamine, and antibiotics (100 U/mL penicillin, 100 µg/mL streptomycin) at 37°C in a 5% CO₂ incubator [3] [1].
  • Reagents:
    • This compound: Prepare a stock solution in sterile water or PBS.
    • Etoposide: Obtain from commercial sources (e.g., Bedford Laboratories) [2].
    • BDNF: Use at 100 ng/mL to activate the TrkB pathway if studying that axis [1].
Combination Treatment and Viability Assay

This workflow determines the synergistic effect of this compound and Etoposide.

G Seed Seed cells in 96-well plate Pretreat Pre-treat with this compound (2-24 hours) Seed->Pretreat Treat Treat with Etoposide (+/- BDNF) Pretreat->Treat Incubate Incubate for 24-48 hours Treat->Incubate Measure Measure cell viability (MTS/CCK-8 assay) Incubate->Measure Analyze Analyze data (Calculate Combination Index) Measure->Analyze

  • Procedure:
    • Seed cells in 96-well plates at an appropriate density (e.g., 2-5 x 10³ cells/well) and allow to adhere for 24 hours.
    • Pre-treatment: Add this compound at a sub-toxic concentration (e.g., 2.5 - 5 µM) to the culture medium for 2 to 24 hours [1] [2]. This step is crucial for inhibiting Akt before adding the cytotoxic agent.
    • Co-treatment: Add Etoposide (e.g., 1 µg/mL) to the wells, with or without BDNF (100 ng/mL). Continue the combined incubation for 24-48 hours.
    • Viability Assay: Measure cell proliferation using an MTS or CCK-8 assay according to the manufacturer's protocol. Record the absorbance at 450 nm [2].
    • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the control. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy [4] [2].
Apoptosis Assay via Flow Cytometry

To confirm that the combination treatment induces cell death via apoptosis, use an Annexin V/propidium iodide (PI) assay.

  • Treat cells as described in the workflow above.
  • Collect and wash the cells with PBS.
  • Resuspend cells in 1x Annexin V binding buffer at a density of 1 x 10⁵ cells/mL.
  • Stain with 5 µL of Annexin V and 5 µL of PI staining solution. Incubate for 15 minutes at room temperature in the dark [3].
  • Analyze samples immediately using a flow cytometer. Apoptotic cells are Annexin V positive, PI negative (early apoptosis) and Annexin V positive, PI positive (late apoptosis/necrosis).
Protein Analysis by Western Blot

This protocol confirms target inhibition and investigates the mechanism.

  • Treat cells with this compound, Etoposide, or the combination for a predetermined time (e.g., 6-24 hours).
  • Lyse cells on ice using a mammalian protein extraction reagent (e.g., from Qiagen) [2].
  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
  • Probe the membrane with the following primary antibodies:
    • Anti-phospho-Akt (Ser473)
    • Anti-total Akt
    • Anti-cleaved caspase-3
    • Anti-GAPDH (loading control) [1] [2]
  • Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an ECL detection system. This compound treatment should show a clear reduction in p-Akt levels.

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems when studying this combination.

Problem & Possible Observation Underlying Mechanism / Hypothesis Suggested Experiment / Solution

| Lack of Synergy No enhanced cell kill with combination. | Insufficient Akt inhibition by this compound; or alternative survival pathways are active. | - Perform a dose-response curve for this compound. Verify Akt inhibition via Western blot for p-Akt (Ser473).

  • Test combination with other Akt inhibitors (e.g., MK-2206) [2]. | | Variable Response Across Cell Lines Sensitization works in one line but not another. | Differences in genetic background (e.g., ATXN3 expression, PTEN mutation status, or upregulation of Bcl-xl) [3]. | - Knockdown ATXN3 using siRNA. If sensitivity to Etoposide decreases, ATXN3 is a key mediator.
  • Check expression of anti-apoptotic proteins (Bcl-xl). Its knockdown may restore sensitivity [3]. | | Induction of Protective Autophagy Cell death is limited; increased autophagic vesicles. | this compound can induce protective autophagy as a resistance mechanism, seen in CML cells [5]. | - Detect autophagy with acridine orange staining or LC3-I to LC3-II conversion on Western blot.
  • Add an autophagy inhibitor (e.g., Chloroquine, 40 nM) to the combination therapy [5]. | | High Background Toxicity this compound alone is too toxic at low doses. | Off-target effects or high basal dependency on Akt signaling in the cell line. | - Shift to a metronomic dosing schedule in vivo [4]. In vitro, reduce this compound dose and extend pre-treatment time. |

Quantitative Data from Preclinical Studies

The table below summarizes key efficacy data from the literature to help you benchmark your results.

Cell Line / Model This compound Dose (µM) Etoposide Dose Key Findings & Combination Effect Citation
NB: TB3 (High TrkB) 5 µM 1 µg/mL BDNF increased cell survival post-Etoposide by ~40%. This compound blocked this protective effect [1]. [1]

| Various NB Cells (e.g., SK-N-BE2) | 7.5 - 10 µM | 1 - 4 µg/mL | Downregulation of ATXN3 decreased sensitivity to Etoposide. This was mediated by upregulation of Bcl-xl [3]. | [3] | | NSCLC Xenograft (A549 cells) | 10 mg/kg (oral) | (Not combined with Etoposide in this study) | Metronomic scheduling of this compound with Paclitaxel was most efficient and best-tolerated, suggesting a viable in vivo strategy [4]. | [4] | | Various NB Cells (e.g., SK-N-AS) | MK-2206: 3.6 - 16.5 µM | 0.05 - 50 µg/mL | Synergistic effect (CI < 1) via caspase-dependent apoptosis. Confirmed in vivo with increased survival [2]. | [2] |

References

Resistance Mechanisms & Combination Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism / Challenge Proposed Combination Strategy Key Findings / Proposed Action Relevant Cancer Type
AKT Pathway Inefficiency With Temozolomide (TMZ) [1] Combination synergistically inhibits tumor growth by impeding DNA repair (reduces BRCA1) and inducing apoptosis [1]. Glioblastoma [1]
Compensatory Survival Pathways With Vitamin D (Calcitriol) [2] [3] Combination increases anti-proliferative and apoptotic effects by modulating P53, BAX, and Bcl-2 expression [2] [3]. Endometrial Cancer [2] [3]
Primary/Insufficient Efficacy With Bevacizumab [4] Perifosine enhances bevacizumab-induced apoptosis and therapeutic efficacy [4]. Glioblastoma (recurrent) [4]
Inadequate Target Inhibition With Classical Chemotherapies (e.g., Capecitabine, Docetaxel) [4] Combination therapy shows promise in improving progression-free survival (PFS) and overall survival (OS) in clinical trials [4]. Colorectal Cancer, Ovarian Cancer [4]
Heterogeneity of AML With Tyrosine Kinase Inhibitors (TKIs) [4] [5] Synergistic interaction overcomes resistance in myeloid cell lines expressing BCR-ABL [4]. Acute Myeloid Leukemia (AML), Chronic Myeloid Leukemia (CML) [4] [5]

Experimental Protocols for Key Combinations

To help you implement these strategies in your research, here are detailed methodologies for two of the most significant combinations.

Combination with Temozolomide (for Glioblastoma)

This protocol is based on a 2024 study demonstrating synergistic inhibition of glioblastoma [1].

  • Cell Viability & Synergy Assay:
    • Procedure: Seed glioblastoma cells (e.g., U87MG, U251) in 96-well plates. The next day, treat cells with a concentration matrix of TMZ alone, this compound alone, and their combination for 48 hours.
    • Analysis: Measure cell viability using a CCK-8 assay. Upload the dose-response matrix to a tool like SynergyFinder (version 3.0) to calculate the ZIP synergy score. A score >10 indicates synergy [1].
  • Apoptosis Detection:
    • Procedure: Treat cells with the single agents and their combination for 48 hours. Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI).
    • Analysis: Analyze using flow cytometry. To confirm caspase-dependent apoptosis, pre-treat cells with a pancaspase inhibitor like zVAD-FMK (e.g., for 2 hours) before adding the drugs [1].
  • DNA Damage & Repair Analysis:
    • Western Blot: Post-treatment, analyze cell lysates for key proteins. The combination should significantly increase γH2AX (a DNA damage marker) and decrease BRCA1 (a DNA repair protein) compared to single agents [1].
    • Alkaline Comet Assay: Perform this assay to quantify DNA strand breaks directly. Expect a significant increase in the Olive tail moment in the combination group [1].
Combination with Vitamin D (for Endometrial Cancer)

This protocol is adapted from studies on the HEC-1A endometrial cancer cell line [2] [3].

  • Anti-Proliferation Assay:
    • Procedure: Use a real-time cell analysis system (e.g., xCELLigence RTCA). Seed HEC-1A cells, and after 24 hours, treat with this compound (e.g., 10 µM, 30 µM), Vitamin D (50 nM, 200 nM), and their combinations.
    • Analysis: Monitor the Cell Index (CI), a measure of cell status, in real-time for 72 hours. The combination should show a greater suppression of CI than either agent alone [2].
  • Apoptosis Analysis by Flow Cytometry:
    • Procedure: Treat HEC-1A cells for 48 and 72 hours. Harvest and stain cells using an Annexin V-FITC/PI kit.
    • Analysis: Analyze by flow cytometry, recording at least 10,000 events per condition. The combination should increase the percentage of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells [2] [3].
  • Gene Expression Analysis (qRT-PCR):
    • Procedure: After treatment (e.g., 24h, 48h), extract total RNA and synthesize cDNA. Perform qRT-PCR using TaqMan probes and primers for P53, BAX, and BCL2.
    • Analysis: Calculate fold changes using the 2–∆∆Ct method with ACTB (beta-actin) as a housekeeping gene. The effective combination is expected to increase pro-apoptotic BAX and decrease anti-apoptotic BCL2 mRNA levels [3].

Visualizing the Key Signaling Pathway

The following diagram illustrates the core mechanism by which the combination of this compound and Temozolomide overcomes resistance, based on the 2024 study [1].

G cluster_0 Combination Therapy Synergy This compound This compound AKT AKT Inhibition This compound->AKT TMZ Temozolomide (DNA damaging agent) DNA_Damage DNA Damage Accumulation TMZ->DNA_Damage BRCA1 BRCA1 Expression AKT->BRCA1 DNA_Repair DNA Repair (Homologous Recombination) BRCA1->DNA_Repair DNA_Repair->DNA_Damage Apoptosis Caspase-Dependent Apoptosis DNA_Damage->Apoptosis

The diagram shows how this compound inhibits AKT, which leads to reduced levels of the DNA repair protein BRCA1 [1]. When combined with a DNA-damaging agent like Temozolomide, this suppression of DNA repair prevents cancer cells from fixing the damage, leading to its accumulation and ultimately triggering programmed cell death (apoptosis) [1].

Key Takeaways for Your Troubleshooting Guide

  • Focus on Combinations: The evidence strongly indicates that this compound's utility lies in rational combination therapy. Its efficacy as a single agent is limited [4] [1].
  • Mechanism-Driven Pairing: The most successful strategies pair this compound with agents whose mechanisms of action are complemented by AKT inhibition, such as DNA-damaging drugs or biological agents like Vitamin D.
  • Validate in Your Models: When designing experiments, it is crucial to use functional assays (like those described above) to confirm that the proposed molecular mechanisms (e.g., reduced BRCA1, increased apoptosis) are occurring in your specific cellular models.

References

Perifosine dose adjustment renal impairment

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile: Perifosine

Attribute Description
Drug Name This compound (KRX-0401) [1]
Drug Class Oral alkylphospholipid [2] [3]
Primary Mechanism Inhibits Akt by targeting its pleckstrin homology (PH) domain, preventing membrane translocation and activation [2] [4]. Also modulates other signal transduction pathways (e.g., MAPK, JNK) [5].
Key Pharmacokinetic Note Long plasma half-life (approx. 4 days) supports intermittent dosing schedules [3].

Established Dosing Regimens in Clinical Trials

Clinical trials have used loading doses followed by lower maintenance doses to manage gastrointestinal toxicity and achieve sustained plasma levels [6] [4].

Context Recommended Phase II Dose / Regimen Notes

| Adult Solid Tumors [6] | Loading: 900 mg on day 1 (divided doses) Maintenance: 150 mg daily from day 2 to 21 (28-day cycle) | Subsequent cycles: reduced loading dose of 300 mg on day 1 [6]. | | Pediatric CNS/Solid Tumors [3] | 50 mg/m² daily (without a loading dose) | RP2D (Recommended Phase II Dose) determined in a phase I study [3]. |

Preclinical Experimental Data & Protocols

Preclinical studies provide insights into this compound's activity and are foundational for designing in-vitro and in-vivo experiments.

Table: In-vitro Efficacy in Renal Cell Carcinoma (RCC) Cell Lines [7]

Cell Line VHL Status Sensitivity to Single-Agent this compound IC₅₀ Range
CAKI-1 Wild type Sensitive 5 to 10 µM
769-P Methylated Sensitive 5 to 10 µM
786-O Mutant Sensitive 5 to 10 µM
A498 Mutant Not specified Not specified

Key Preclinical Experimental Protocols

  • In-vitro Proliferation Assay (MTT Assay) [7]

    • Purpose: To assess cell growth inhibition.
    • Methodology: Plate cells (1,500–2,000 cells/well) and allow to attach. Treat with this compound (e.g., 0.5-40 µM), rapamycin, or combination for 72 hours. Perform MTT assay to measure cell viability.
  • Immunoblot Analysis [7]

    • Purpose: To evaluate inhibition of target pathways (Akt, HIF-2α).
    • Methodology: Prepare protein extracts from cell pellets using RIPA buffer. Separate proteins via SDS-PAGE, transfer to membranes, and probe with specific antibodies (e.g., p-AKT Ser473, total AKT, HIF-2α). β-actin serves as a loading control.
  • In-vivo Brain Metastasis Models [4]

    • Purpose: To evaluate drug distribution and efficacy in brain tumors.
    • Methodology: Inject human cancer cells (e.g., DU 145, NCI-H1915) intracranially into mice. Treat with this compound using a loading dose (180 mg/kg) and maintenance dose (45 mg/kg) on a 5-days-on/2-days-off schedule. Assess survival and tumor growth.

Mechanism of Action and Signaling Pathway

The diagram below illustrates the PI3K/Akt/mTOR pathway and the points where this compound exerts its inhibitory effects.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP₃ PI3K->PIP3 Phosphorylates PIP₂ PIP2 PIP₂ Akt_inactive Akt (Inactive) PIP3->Akt_inactive Recruits to Membrane Akt_active Akt (Active) Akt_inactive->Akt_active PDK1 & mTORC2 Phosphorylate mTORC1 mTORC1 Akt_active->mTORC1 Activates mTORC2 mTORC2 Akt_active->mTORC2 (Potential) CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth Promotes mTORC2->Akt_active Feedback Activation This compound This compound This compound->PIP3 Prevents Akt Membrane Translocation This compound->mTORC2 Inhibits Feedback? (Proposed)

FAQ for Technical Support

Q1: What is the main resistance mechanism to mTOR inhibitors that this compound aims to overcome? A1: Inhibition of mTOR (e.g., by rapamycin analogs) can cause compensatory feedback activation of the Akt pathway, a key resistance mechanism [7] [2]. Combining an mTOR inhibitor with this compound can block this induced AKT phosphorylation, potentially restoring therapeutic efficacy [7].

Q2: Does this compound have favorable tissue distribution properties for certain tumor types? A2: Yes. Preclinical studies indicate that this compound can distribute into the brain and achieve sustained exposure in brain tumor tissue [4]. This property makes it a candidate for treating primary brain tumors and brain metastases, where many chemotherapeutic agents have poor penetration.

Q3: What are the most common toxicities researchers should anticipate in animal studies? A3: The dose-limiting toxicity in humans is gastrointestinal (nausea, diarrhea) [6] [2] [8]. Other observed toxicities include fatigue and, at higher doses, gout-like syndromes and hyperuricemia [6] [3]. Notably, this compound causes limited bone marrow suppression [2].

Key Considerations for Researchers

For your research and documentation, please note the following gaps and areas for verification:

  • Renal Impairment: The search results do not provide specific data on this compound's pharmacokinetics in renally impaired models or humans. Dose adjustments for renal impairment have not been established in the available literature.
  • Consult Official Sources: For the most definitive and current information on pharmacology and toxicology, always refer to the latest investigator's brochure from the drug developer or regulatory documents.
  • Clinical Context: While this compound showed activity in some early trials, its efficacy as a single agent in common solid tumors was often modest, leading to its investigation primarily in combination therapies [9] [2] [10].

References

Perifosine stable disease maintenance therapy

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathways

Perifosine is an oral synthetic alkylphospholipid that primarily targets the cell membrane. Unlike most kinase inhibitors, it does not target the ATP-binding site but instead binds to the pleckstrin homology (PH) domain of Akt, preventing its translocation to the plasma membrane, which is essential for its activation [1] [2].

The diagram below illustrates the key signaling pathways modulated by this compound.

G Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Activates Bone Marrow Stromal Cells Bone Marrow Stromal Cells JAK2 JAK2 Bone Marrow Stromal Cells->JAK2 Activates PIP2 & PIP3 PIP2 & PIP3 PI3K->PIP2 & PIP3 Generates STAT3 STAT3 JAK2->STAT3 Activates Akt (inactive) Akt (inactive) PIP2 & PIP3->Akt (inactive) Recruits to cell membrane Cell Survival Cell Survival STAT3->Cell Survival Promotes Akt (active) Akt (active) Akt (inactive)->Akt (active) Phosphorylated (PDK1 & mTORC2) NF-κB NF-κB Akt (active)->NF-κB Activates mTOR mTOR Akt (active)->mTOR Activates FOXO FOXO Akt (active)->FOXO Inhibits Survivin Survivin Akt (active)->Survivin Upregulates (via β-catenin) ERK ERK ERK->Cell Survival Promotes NF-κB->Cell Survival Promotes mTOR->Akt (active) Feedback activation Cell Growth Cell Growth mTOR->Cell Growth Promotes Apoptosis Apoptosis FOXO->Apoptosis Promotes Survivin->Apoptosis Inhibits This compound This compound This compound->Akt (inactive) Binds PH Domain Prevents Membrane Translocation This compound->ERK Activates This compound->Survivin Downregulates JNK JNK This compound->JNK Activates (Pro-apoptotic) JNK->Apoptosis Induces (Caspase/PARP cleavage)

This diagram shows how this compound's core action of inhibiting Akt also involves other pathways. It can simultaneously induce pro-apoptotic signals via JNK while also activating pro-survival pathways like ERK, which may explain variable single-agent efficacy [1] [2].

Clinical Dosing Schedules and Toxicity

A loading dose followed by a lower maintenance dose is the established schedule to rapidly achieve effective plasma concentrations while managing gastrointestinal toxicity [3] [4] [5].

Dosing Parameter Recommended Phase II Dose (from [4] [5]) Alternative Schedule (from [3])
Initial Loading Dose 900 mg on Day 1 (divided as two 450 mg doses, 6 hours apart) 150 mg orally every 6 hours for 4 doses (total 600 mg)
Daily Maintenance Dose 150 mg on Days 2-21 100 mg orally once daily
Subsequent Cycle Loading Reduced to 300 mg on Day 1 Not specified; maintenance dose continues
Cycle Structure 21 days of treatment, 7 days off (28-day cycle) Continuous daily dosing
Key Toxicities Diarrhea, nausea, dehydration, fatigue, gout (at higher doses) Nausea, diarrhea, dehydration, fatigue

Supportive Care for Toxicity:

  • Prophylaxis: Use 5-HT3 receptor antagonists (e.g., granisetron), dexamethasone, and loperamide during the loading dose phase to manage GI toxicity [3].
  • Monitoring: Watch for hyponatremia and gout-like syndromes at higher doses [4] [5].

Rationale for Combination Therapy

Single-agent this compound has shown limited efficacy in common solid tumors, but its mechanism makes it a strong candidate for combination therapy to overcome resistance [1] [6] [2].

Combination Partner Cancer Type Proposed Rationale & Mechanistic Basis Clinical Outcome/Context
Bortezomib & Dexamethasone Multiple Myeloma (Relapsed/Refractory) This compound inhibits bortezomib-induced Akt activation; bortezomib blocks this compound-induced ERK activation. Synergistically enhances JNK activation and apoptosis [6] [2]. Phase 3 trial (NCT01002248) showed no PFS benefit over placebo. However, a prior Phase 1/2 study showed a 65% response rate in bortezomib-relapsed patients [6].
Capecitabine Colorectal Cancer (Advanced) This compound inhibits NF-κB activation, which is associated with resistance to 5-FU/capecitabine. Enhances cytotoxic effect [2]. A randomized Phase II trial showed the combination was superior to capecitabine alone [2].
Radiation Prostate Cancer This compound inhibits the PI3K/Akt pathway, a key contributor to radioresistance. Increases radiation-induced apoptosis [7]. Preclinical data (in vitro and in vivo xenografts) shows enhanced radiosensitization [7].

Preclinical Experimental Workflow

This workflow for assessing this compound's efficacy, particularly in combination with radiation, is based on a published in vitro and in vivo study [7].

G cluster_in_vitro 1. In Vitro Analysis cluster_mechanism 2. Mechanism Investigation cluster_in_vivo 3. In Vivo Validation 1. In Vitro Analysis 1. In Vitro Analysis 2. Mechanism Investigation 2. Mechanism Investigation 1. In Vitro Analysis->2. Mechanism Investigation 3. In Vivo Validation 3. In Vivo Validation 2. Mechanism Investigation->3. In Vivo Validation Cell Culture & Plating Cell Culture & Plating Treatment Groups:\n- Control\n- this compound\n- Radiation\n- Combination Treatment Groups: - Control - this compound - Radiation - Combination Viability Assays\n(SRB, MTS) Viability Assays (SRB, MTS) Clonogenic Survival Assay Clonogenic Survival Assay Viability Assays\n(SRB, MTS)->Clonogenic Survival Assay Apoptosis Measurement\n(Annexin V/PI FACS) Apoptosis Measurement (Annexin V/PI FACS) Clonogenic Survival Assay->Apoptosis Measurement\n(Annexin V/PI FACS) Informs timing/ dosage Cell Cycle Analysis (FACS) Cell Cycle Analysis (FACS) Western Blot Analysis\n(p-AKT, Cleaved Caspase-3) Western Blot Analysis (p-AKT, Cleaved Caspase-3) In Vivo Treatment Groups In Vivo Treatment Groups Western Blot Analysis\n(p-AKT, Cleaved Caspase-3)->In Vivo Treatment Groups Confirms target engagement Xenograft Model\nEstablishment Xenograft Model Establishment Tumor Growth\nDelay Assays Tumor Growth Delay Assays

Key Methodological Details:

  • In Vitro Treatment: For radiosensitization experiments, incubate cells with this compound (e.g., 15-30 µM) for 48 hours, followed immediately by radiation (2-8 Gy) [7].
  • Key Assays: Clonogenic survival assays are the gold standard for measuring long-term cell survival and radiosensitization. Use Western Blots to confirm target modulation by analyzing reduction in p-AKT (Ser473 and Thr308) and increase in cleaved Caspase-3 [7].
  • In Vivo Models: In prostate cancer xenograft models (e.g., CWR22RV1), oral this compound combined with localized radiation significantly enhanced tumor growth delay compared to either treatment alone [7].

Frequently Asked Questions (FAQs) for Troubleshooting

Q1: How can severe gastrointestinal toxicity during the initial loading dose be managed? A1: This is a known dose-limiting toxicity. The established strategy is to use prophylactic anti-emetics (e.g., 5-HT3 receptor antagonists like granisetron) and dexamethasone approximately 30-60 minutes before the loading dose. Administering the loading dose in divided portions (e.g., two doses 6 hours apart) with food can also improve tolerability [3] [4] [5].

Q2: Why does this compound show promising preclinical activity but limited single-agent efficacy in clinical trials? A2: The clinical efficacy of this compound as a single agent has been modest and often does not meet study endpoints [1] [6]. This discrepancy may be due to:

  • Pathway Complexity: this compound has Akt-independent effects and can activate compensatory survival pathways like ERK, potentially mitigating its cytotoxic effect [1].
  • Toxicity Limiting Dose: GI toxicity can prevent achieving higher, potentially more effective, sustained plasma concentrations [3].
  • Tumor Heterogeneity: Single-agent activity is more pronounced in specific malignancies like sarcoma, Waldenström's macroglobulinemia, and renal cell carcinoma [3] [1].

Q3: What are the critical biomarkers to assess this compound's target engagement in experiments? A3:

  • Primary Biomarker: Reduction in phosphorylated Akt (at both Ser473 and Thr308) via Western blot, confirming inhibition of the primary target [1] [7].
  • Downstream Apoptotic Markers: Increase in cleaved Caspase-3 and PARP [7].
  • Other Relevant Markers: Downregulation of Survivin (involved in apoptosis inhibition) and activation of phospho-JNK (a pro-apoptotic signal) [2].

Q4: In which cancer types is this compound most promising for clinical development? A4: Based on clinical data, the most promising avenues are in combination therapies for:

  • Multiple Myeloma: Combined with bortezomib to overcome resistance, despite a negative Phase 3 trial, earlier phases showed promise [6] [2].
  • Sarcoma: Single-agent activity observed, with stable disease and some partial responses, justifying further Phase II investigation [3] [1].
  • Colorectal Cancer: Combined with capecitabine, based on positive Phase II results [2].
  • Waldenström's Macroglobulinemia: Single-agent activity has been observed [1].

References

Perifosine blood concentration monitoring methods

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to common technical and procedural questions about Perifosine monitoring.

  • What is the reference method for quantifying this compound in human plasma? The established reference method is Reversed-Phase Liquid Chromatography-Electrospray Mass Spectrometry (LC-ESI-MS) [1]. This technique is favored for its high sensitivity and selectivity in detecting and measuring this compound concentrations in complex biological matrices like plasma.

  • What is a typical sample preparation workflow for this assay? The sample preparation for human plasma is relatively straightforward, utilizing a simple acetonitrile precipitation protocol without an evaporation step [1]. This simplifies the workflow and reduces potential sources of error or compound loss.

  • What are the common dose-limiting toxicities observed in clinical trials? The primary dose-limiting toxicity is gastrointestinal (GI) toxicity, specifically diarrhea [2]. Other notable non-hematologic toxicities include nausea and vomiting. A key characteristic of this compound is that it causes limited bone marrow suppression [3].

  • How is this compound dosed in clinical trials to manage toxicity and maintain effective concentrations? Clinical trials often use a loading dose and maintenance dose regimen. An initial higher loading dose rapidly achieves target plasma concentrations, followed by a lower daily maintenance dose to sustain those levels while mitigating GI toxicity [2] [4]. For example, one established regimen uses a 900 mg loading dose on day 1, followed by a 150 mg daily maintenance dose from day 2 to 21 [2].

Experimental Protocols & Method Specifications

For researchers implementing the LC-MS assay, the following validated method and parameters can serve as a starting point for protocol development.

Core LC-MS Methodology [1]

  • Sample Prep: Protein precipitation with acetonitrile.
  • Column: Develosil UG-30 (10 x 4 mm I.D.).
  • Mobile Phase: 95% 9 mM ammonium formate (pH 8) in acetonitrile / 95% acetonitrile in 9 mM ammonium formate (pH 8) (40:60, v/v).
  • Flow Rate: 0.5 ml/min.
  • Detection: Selected Ion Monitoring (SIM) in positive mode.
    • This compound: m/z 462.4
    • Internal Standard (Hexadecylphosphocholine): m/z 408.4
  • Run Time: 5 minutes total.

The experimental workflow for sample preparation and analysis can be visualized as follows:

Human Plasma Sample Human Plasma Sample Protein Precipitation\n(acetonitrile) Protein Precipitation (acetonitrile) Human Plasma Sample->Protein Precipitation\n(acetonitrile) LC-MS Analysis LC-MS Analysis Protein Precipitation\n(acetonitrile)->LC-MS Analysis Data Acquisition\n(SIM m/z 462.4 & 408.4) Data Acquisition (SIM m/z 462.4 & 408.4) LC-MS Analysis->Data Acquisition\n(SIM m/z 462.4 & 408.4) Quantitation\n(4-2,000 ng/mL range) Quantitation (4-2,000 ng/mL range) Data Acquisition\n(SIM m/z 462.4 & 408.4)->Quantitation\n(4-2,000 ng/mL range)

Summary of Quantitative Data

The tables below consolidate key quantitative data from the search results for easy reference.

Table 1: Validated Assay Performance Parameters [1]

Parameter Specification
Lower Limit of Quantitation (LLOQ) 4 ng/mL
Linear Range 4 - 2,000 ng/mL
Regression Model Linear regression with 1/x weighting
Retention Time (this compound) 2.2 min
Retention Time (I.S.) 1.1 min

Table 2: Clinical Pharmacokinetic & Dosing Observations [2] [3]

Parameter Observation / Value
Median Peak Plasma Concentration at MTD ~8.3 µg/mL (approx. 8,300 ng/mL) [2]
Maximum Tolerated Daily Dose 200 mg [3]
Achievable Plasma Concentration (at 200 mg/d) 7.5 µg/mL (approx. 7,500 ng/mL) [5]

Troubleshooting Common Scenarios

  • Scenario: Inconsistent chromatography or peak broadening.

    • Solution: Ensure the mobile phase is freshly prepared and pH-adjusted correctly. Check the column performance; the validated method uses a specific Develosil UG-30 column, and switching to a different column may require re-optimization [1].
  • Scenario: Signal drift or low sensitivity in mass spectrometry detection.

    • Solution: Regularly clean the ion source and calibrate the mass spectrometer. Verify that the Selected Ion Monitoring (SIM) mode is correctly tuned for the target m/z values of 462.4 (this compound) and 408.4 (Internal Standard) [1].
  • Scenario: Patients experiencing dose-limiting diarrhea during studies.

    • Solution: This is a known dose-limiting toxicity [2]. Adherence to the established loading and maintenance dose regimen is critical. Implement proactive antiemetic prophylaxis (e.g., granisetron, metoclopramide) as outlined in clinical protocols, especially during the loading dose phase [2].

References

Perifosine treatment duration progression-free survival

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Data on Perifosine Monotherapy

The table below summarizes key efficacy data from phase II clinical trials of single-agent this compound.

Tumor Type Patients (n) Objective Response Rate (ORR) Median Progression-Free Survival (PFS) Median Overall Survival (OS) Citation
Recurrent/Metastatic Head and Neck Cancer (SCCHN) 19 0% 1.7 months 5.5 months [1]
Previously Untreated Soft Tissue Sarcoma 15 0% Not specified (Most patients had progressive disease) Not specified [2]
Chronic Lymphocytic Leukemia (CLL) 8 Partial Response: 12.5% Median Event-Free Survival: 3.9 months 9.7 months [3]

These results show that this compound monotherapy has minimal single-agent activity, leading to its investigation in combination with other treatments.

Emerging Protocol: Combination with Temozolomide for Glioblastoma

Recent preclinical studies reveal a synergistic effect when this compound is combined with Temozolomide (TMZ), the standard chemotherapy for glioblastoma. This combination presents a promising new direction.

Experimental Findings

In vitro and in vivo studies demonstrate that the combination of this compound and TMZ synergistically inhibits glioblastoma cell growth. The synergy was quantified with a ZIP synergy score of 20.349 in U87MG cells and 14.766 in U251 cells (scores >10 indicate synergy) [4]. This combination led to:

  • Sharp reduction in glioblastoma xenograft tumor growth in mice [4].
  • Inhibition of DNA repair mechanisms by decreasing BRCA1 expression [4].
  • Increased DNA damage, indicated by elevated γH2AX levels [4].
  • Induction of caspase-dependent apoptosis [4].
Detailed Experimental Workflow

The diagram below outlines the key in vitro experiments used to establish this synergistic effect.

Start Start: Seed glioblastoma cell lines (U87MG, U251) Treat Treat cells for 48 hours Start->Treat Viability Cell Viability Assay (CCK-8) Treat->Viability Colony Colony Formation Assay Treat->Colony Synergy Synergy Analysis (SynergyFinder) Viability->Synergy Analysis Mechanism Investigation Colony->Analysis

Mechanism of Action Investigation Workflow

Following the demonstration of synergy, researchers typically investigate the underlying biological mechanisms, as shown below.

Start Start: Treat cells with TMZ + this compound Transcriptome Transcriptome Analysis (RNA Sequencing) Start->Transcriptome KEGG KEGG Pathway Enrichment Transcriptome->KEGG WB Western Blot Analysis (BRCA1, γH2AX, p-AKT) KEGG->WB Comet Alkaline Comet Assay (DNA Damage) WB->Comet Apoptosis Annexin V/PI Assay & Caspase Inhibition WB->Apoptosis Result Key Finding: Synergy via DNA repair inhibition and apoptosis Comet->Result Apoptosis->Result

FAQs on this compound Research

Q1: What is the primary mechanism of action of this compound? this compound is an oral alkylphospholipid that targets the pleckstrin homology (PH) domain of AKT, preventing its translocation to the plasma membrane and subsequent activation [5]. It also modulates membrane permeability and has other Akt-independent biologic effects [5] [6] [3].

Q2: Why is this compound being tested in brain tumors despite limited single-agent activity? this compound can cross the blood-brain barrier and achieve favorable exposure in brain tumor tissues in preclinical models [7]. While ineffective alone, it shows strong synergistic effects when combined with standard therapies like TMZ or bevacizumab, making it a promising sensitizing agent [4] [7].

Q3: What are the common toxicities observed with this compound? The most frequent adverse events are gastrointestinal (nausea, vomiting, diarrhea, constipation) and fatigue [1] [5] [2]. Unlike traditional chemotherapy, it causes limited bone marrow suppression [5].

References

Perifosine versus other Akt inhibitors efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Akt Inhibitor Classes and Mechanisms

Akt inhibitors are categorized by how they interact with the Akt protein. The following table compares the main classes.

Inhibitor Class Representative Drugs Mechanism of Action Key Characteristics
PH Domain Competitors Perifosine Binds to the Pleckstrin Homology (PH) domain, preventing Akt translocation to the plasma membrane and its subsequent activation [1] [2]. Unique mechanism; does not target the kinase domain directly.
Allosteric Inhibitors MK-2206, Miransertib (ARQ 092) Binds to the interface of the PH and Kinase domains, locking Akt in an inactive conformation [3] [4] [2]. Highly specific; requires an intact PH domain to work.
ATP-competitive Inhibitors Capivasertib (AZD5363), Ipatasertib (GDC-0068), GSK690693 Binds to the kinase domain's ATP-binding site, directly competing with ATP to block catalytic activity [3] [4] [2]. Potent; can inhibit multiple AGC family kinases; effective against some Akt mutants [4].

The diagram below illustrates how these different inhibitor classes act on the Akt activation process.

G GrowthFactor Growth Factor (EGF, VEGF, etc.) RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AktInactive Inactive Akt (in cytoplasm) PIP3->AktInactive Recruits AktMembrane Akt recruited to membrane AktInactive->AktMembrane Translocates This compound This compound (PH Domain Competitor) AktActive Active Akt (pT308, pS473) AktMembrane->AktActive Phosphorylated by PDK1/mTORC2 CellProcesses Cell Survival Proliferation Growth AktActive->CellProcesses This compound->AktInactive  Binds PH domain,  blocks translocation AllostericInhibitor Allosteric Inhibitor (e.g., MK-2206) AllostericInhibitor->AktActive  Binds PH-Kinase interface,  locks in inactive state ATPCompetitiveInhibitor ATP-competitive Inhibitor (e.g., Capivasertib) ATPCompetitiveInhibitor->AktActive  Blocks ATP-binding site

Comparative Efficacy and Key Findings

The efficacy of an Akt inhibitor is highly dependent on the cellular and genetic context. The table below summarizes selected experimental and clinical findings for each drug.

Drug Name Class Experimental Models & Key Findings

| This compound | PH Domain Competitor | Endometrial Cancer (HEC 1A, Ishikawa cells): Dose-dependently inhibited Akt phosphorylation, induced apoptosis, and enhanced cisplatin cytotoxicity [5]. Brain Metastasis (Mouse models): Showed favorable tumor exposure, inhibited Akt signaling, and prolonged survival [6]. Chronic Myelogenous Leukemia (K562 cells): Induced protective autophagy, contributing to resistance [7]. | | Capivasertib (AZD5363) | ATP-competitive | Broad Solid Tumors: Showed significant clinical activity in tumors with AKT1 E17K mutations [3] [4]. Preclinical Studies: Effectively inhibits Akt regardless of the E17K mutation status [4]. | | MK-2206 | Allosteric | Preclinical Studies: Its activity is impaired by the AKT1 E17K mutation, which disrupts the PH-kinase domain interface it targets [4]. Clinical Trials: Demonstrated limited single-agent activity in various trials [4]. | | Ipatasertib (GDC-0068) | ATP-competitive | Clinical Trials: Under investigation in gynecologic cancers (ovarian, endometrial) for patients with tumors harboring alterations in the PI3K/AKT/PTEN pathway [3]. |

Common Experimental Protocols

The key findings cited above were typically derived from standard preclinical in vitro and in vivo assays. Here are the core methodologies:

  • In Vitro Cell Viability and Cytotoxicity [6] [5] [7]

    • Purpose: To determine the concentration that inhibits 50% of cell growth (IC50) or induces cell death.
    • Protocol: Cells are treated with a dose range of the inhibitor for 48-72 hours. Viability is measured using colorimetric assays like MTT or WST-8, which measure metabolic activity.
  • Western Blot Analysis [4] [5]

    • Purpose: To confirm target engagement by assessing inhibition of Akt phosphorylation (at S473 and T308) and downstream effectors (e.g., PRAS40).
    • Protocol: Treated cells are lysed. Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against total and phosphorylated proteins.
  • Apoptosis Detection [5] [7]

    • Purpose: To quantify programmed cell death.
    • Protocol: Cells are stained with Annexin V-FITC (which binds to phosphatidylserine exposed on the outer leaflet of apoptotic cells) and Propidium Iodide (PI) (which stains dead cells). The population of apoptotic cells (Annexin V-positive) is then analyzed by flow cytometry.
  • In Vivo Efficacy Studies [6]

    • Purpose: To evaluate antitumor activity and pharmacokinetics in a live animal model.
    • Protocol: Immunodeficient mice are implanted with human cancer cells (subcutaneously or orthotopically). Mice are treated with the inhibitor (e.g., oral this compound), and tumor volume and animal survival are monitored over time.

Clinical Development Status

The clinical translation of these agents has varied significantly, reflecting their differing efficacy and toxicity profiles.

  • This compound: Despite early promise, its development has been challenging. It has been tested in Phase II/III trials for conditions like multiple myeloma and colorectal cancer, but with disappointing response rates in common solid tumors as a single agent [1] [8]. Its development has not led to widespread approval.
  • ATP-competitive Inhibitors: This class represents the most successful AKT inhibitors to date. Capivasertib (AZD5363) received FDA approval in 2023 for use in HR-positive/HER2-negative breast cancer, validating AKT as a druggable target [3]. Ipatasertib is in ongoing Phase II/III trials [3].
  • Allosteric Inhibitors: The clinical activity of agents like MK-2206 as single agents has been limited [4]. However, other allosteric inhibitors like Miransertib have shown promising early results in specific mutations [4].

Summary and Research Considerations

  • For a novel mechanism: This compound remains a tool compound of interest due to its unique, membrane-targeting mode of action.
  • For potency and biomarker-driven contexts: ATP-competitive inhibitors (e.g., Capivasertib, Ipatasertib) are generally more potent and have demonstrated clinical success, particularly in tumors with specific pathway alterations like AKT1 E17K or PTEN loss [3] [4].
  • For high specificity: Allosteric inhibitors can offer greater specificity, but their efficacy may be compromised by certain Akt mutations [4].

A key challenge across all Akt inhibitors is understanding and overcoming de novo and acquired resistance, which can arise from upregulation of parallel pathways or feedback loops [9]. Furthermore, the induction of protective autophagy by this compound in some leukemia models is a notable mechanism of resistance that requires further investigation [7].

References

Perifosine clinical trial response rate comparison

Author: Smolecule Technical Support Team. Date: February 2026

Perifosine Clinical Trial Response Data

Cancer Type Trial Phase / Identifier Prior Therapies Response Rate (PR+MR/SD) Median PFS Key Findings

| Waldenstrom's Macroglobulinemia (WM) [1] | Phase II (N=37) | Median of 2 | PR: 11% MR: 24% SD: 54% | 12.6 months | 35% of patients achieved at least a minimal response (MR); 89% achieved disease control (MR+SD) | | Renal Cell Carcinoma (RCC) [2] | Phase II (this compound 228; N=24) | VEGF-targeted therapy failed | PR: 4% SD: 46% | 14.2 weeks | Modest single-agent activity after VEGF therapy failure | | Renal Cell Carcinoma (RCC) [2] | Phase II (this compound 231; N=32 in Group A) | VEGF-targeted therapy failed; no prior mTOR inhibitor | PR: 10% SD: 32% | 14 weeks | Activity observed post-VEGF therapy; not superior to available second-line agents |

Key Experimental Protocols from Cited Trials

To interpret the data above, it is helpful to understand the methodologies used in these clinical studies.

  • Trial Design and Dosing: The studies for WM and RCC were open-label, single-arm, Phase II trials [1] [2]. Patients with confirmed recurrent or refractory disease were enrolled. The standard dose used was This compound 100 mg taken orally once daily [2]. In the WM trial, treatment continued in 28-day cycles, with patients experiencing clinical benefit allowed to stay on therapy until disease progression [1].
  • Patient Population: A key inclusion criterion for the RCC trials was documented disease progression following at least one prior VEGF-targeted therapy (e.g., sunitinib or sorafenib) [2]. The WM trial enrolled patients with a median of 2 prior lines of therapy [1]. This establishes the studied population as having pre-treated, advanced disease.
  • Efficacy Assessment: Tumor response was evaluated using standardized criteria. The WM trial used consensus panel recommendations specific to that disease [1]. The RCC trials used RECIST (Response Evaluation Criteria in Solid Tumors), with radiographic tumor assessments conducted at predefined intervals (e.g., every 6-12 weeks) [2]. Safety was assessed by monitoring adverse events and grading them according to the NCI Common Terminology Criteria for Adverse Events (CTCAE) [1] [2].
  • Translational Pharmacodynamic Analysis: The WM trial included correlative studies to confirm that this compound was hitting its intended target *in vivo. They used immunohistochemistry on patient bone marrow biopsies to show that this compound treatment led to a significant reduction in protein levels of phospho-GSK3α/β (pGSK), a downstream marker of Akt activity [1]. Gene expression profiling also demonstrated that the drug inhibited the NF-kB signaling pathway [1].

Mechanism of Action and Rationale for Combination

This compound's mechanism and interaction with other pathways provide a rationale for its combination with other agents.

G PI3K PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt_Inactive Akt (Inactive) PIP3->Akt_Inactive Recruits to Membrane Akt_Active Akt (Active) Akt_Inactive->Akt_Active Activation mTOR mTOR Signaling Akt_Active->mTOR GSK3 pGSK3α/β Akt_Active->GSK3 NFkB NF-κB Signaling Akt_Active->NFkB Cell_Survival Cell Survival Proliferation Therapy Resistance mTOR->Cell_Survival GSK3->Cell_Survival NFkB->Cell_Survival This compound This compound This compound->PIP3 Inhibits Interaction VEGF_Upregulation VEGF/MMP2 Upregulation (Resistance Mechanism) This compound->VEGF_Upregulation Reverses Bevacizumab Bevacizumab (Anti-VEGF) Bevacizumab->VEGF_Upregulation Inhibits VEGF_Upregulation->PI3K Can Activate

This diagram illustrates the key signaling pathways and drug interactions discussed in the clinical and preclinical data. This compound acts by inhibiting the recruitment and activation of Akt. Notably, preclinical evidence suggests a complementary role with anti-angiogenic therapy, where this compound can counteract a resistance mechanism (Akt/MMP2 upregulation) induced by agents like Bevacizumab [3].

Future Research Directions and Combination Strategies

The collected data points toward specific future applications for this compound rather than standalone development.

  • Rationale for Combination Therapy: The single-agent activity of this compound is considered modest, leading researchers to conclude it may be more effective in combination with other active agents [1] [2]. This is supported by strong preclinical evidence. For instance, in a glioblastoma model, the combination of this compound and bevacizumab was significantly more effective than either drug alone. This compound was shown to enhance bevacizumab-induced apoptosis and reverse bevacizumab-induced upregulation of phospho-AKT and MMP2, a potential resistance mechanism [3].
  • Informed Trial Design: Future clinical trials can be optimized using the pharmacodynamic insights gained from these studies. Measuring the reduction of pGSK3α/β in patient tumor samples can serve as a validated biomarker to confirm target engagement and help select appropriate biological doses, moving beyond the maximum tolerated dose as the sole endpoint [1] [4].

Safety and Tolerability Profile

Across the clinical trials analyzed, this compound was generally well-tolerated. The most common adverse events were non-hematologic and primarily low-grade (Grade 1-2) [1] [2].

  • Most Frequent AEs: Gastrointestinal symptoms, including nausea and diarrhea, were the most frequently observed toxicities [1] [2].
  • Other Notable AEs: Other side effects included fatigue, musculoskeletal pain, and in the WM trial, arthritis flare [1].
  • Hematologic Toxicity: Cytopenias (low blood counts) were reported but were less common, with Grade 3-4 events occurring in about 13% of patients in the WM trial [1].

References

Side-by-Side Comparison of Perifosine and Imetelstat

Author: Smolecule Technical Support Team. Date: February 2026

Feature Perifosine Imetelstat
Drug Class Alkylphospholipid (AKT pathway inhibitor) [1] [2] 13-mer oligonucleotide (direct telomerase inhibitor) [3] [4]
Primary Mechanism of Action Inhibits AKT membrane localization/phosphorylation, indirectly reducing telomerase activity & nuclear localization of TERT [1] [2] Binds template region of telomerase RNA (hTR) as a competitive inhibitor, preventing telomere elongation [3] [5]
Main Indication/Status In clinical trials for various cancers (e.g., multiple myeloma, CLL); not yet approved [1] [2] Approved (Jun 2024, US) for transfusion-dependent anemia in low-risk myelodysplastic syndromes (LR-MDS) [3] [6]

| Key Supporting Experimental Data | - Reduced telomerase activity in 4/6 CLL patient samples [1]

  • Induced telomere shortening in various cell lines [1]
  • Inhibited Akt phosphorylation, inducing MM cell apoptosis [2] | - Achieved ≥8-wk RBC transfusion independence in 40% vs 15% (placebo) in Phase III trial [6]
  • Preclinically: telomere shortening, growth arrest in cancer cells, incl. glioblastoma & NSCLC models [7] [8] | | Administration | Oral [1] | Intravenous infusion (7.1 mg/kg every 4 weeks) [3] [6] |

Detailed Experimental Protocols from Key Studies

To help you better understand and evaluate the foundational research, here are the methodologies from some of the pivotal experiments cited in the comparison table.

1. Protocol: Investigating this compound's Effect on Telomerase and Telomere Length *In Vitro* [1]

  • Cell Culture & Treatment: A panel of cell lines (see [1] Table S1) was cultured with clinically relevant concentrations of this compound (1.84 µM and 4.6 µM) for extended periods (over 20 population doublings).
  • Telomerase Activity Assay: Telomerase activity was measured from cell extracts, likely using the Telomeric Repeat Amplification Protocol (TRAP).
  • Telomere Length Measurement: Telomere length was tracked over time using techniques such as Terminal Restriction Fragment (TRF) analysis Southern blot.
  • Functional Consequences: A soft agar colony formation assay was performed on cells after long-term this compound exposure to assess changes in proliferative capacity.

2. Protocol: Assessing Imetelstat Efficacy in a Preclinical NSCLC Model [8]

  • Cell Panel: A large panel of 63 genetically diverse Non-Small Cell Lung Cancer (NSCLC) cell lines was used.
  • Clonogenic Assay: Cells were treated with Imetelstat, and its efficacy was quantified by its ability to inhibit colony formation in a telomere-length dependent manner.
  • Long-Term Treatment & Telomere Dynamics: Sensitive cell lines were subjected to continuous long-term Imetelstat treatment. Telomere length was periodically measured via TRF analysis to monitor progressive shortening until growth arrest occurred.
  • *In Vivo Validation: The efficacy and telomere-length dependent response were confirmed in mouse xenograft models.

Mechanisms of Action and Signaling Pathways

The following diagrams illustrate the distinct pathways through which this compound and Imetelstat exert their effects.

g1 This compound: Indirect Telomerase Inhibition via AKT Pathway This compound This compound AKT AKT This compound->AKT Inhibits TERT_Phos TERT Phosphorylation & Nuclear Localization AKT->TERT_Phos Telomerase_Assembly Telomerase Assembly/Activity TERT_Phos->Telomerase_Assembly Telomere_Maintenance Telomere Maintenance Telomerase_Assembly->Telomere_Maintenance Cellular_Immortality Cellular Immortality & Tumor Growth Telomere_Maintenance->Cellular_Immortality

g2 Imetelstat: Direct Competitive Inhibition of Telomerase Imetelstat Imetelstat hTR Telomerase RNA Component (hTR) Imetelstat->hTR Competitively Binds Telomerase_Activity Telomerase Enzymatic Activity hTR->Telomerase_Activity Telomere_Shortening Progressive Telomere Shortening Telomerase_Activity->Telomere_Shortening Inhibition Leads to Growth_Arrest_Death Cell Senescence or Apoptosis Telomere_Shortening->Growth_Arrest_Death Critically Short Telomeres Trigger

Key Insights for Researchers

  • Consider the Therapeutic Strategy: this compound represents a broader, pathway-based approach (AKT inhibition) with telomerase inhibition as one potential downstream effect [1]. Imetelstat offers a highly targeted, direct mechanism specifically designed to disrupt telomere maintenance [3].
  • Biomarkers for Patient Selection: Evidence suggests that tumors with shorter baseline telomere length may be more sensitive to telomerase inhibition by Imetelstat [8]. For this compound, heterogeneity in response across cell lines indicates the need to identify reliable predictive biomarkers [1].
  • Clinical Development Status: Imetelstat has successfully navigated clinical development for a specific hematologic malignancy, providing a clear regulatory pathway and safety profile [6]. This compound's potential anti-telomerase activity adds a new dimension to its profile but remains primarily within the realm of clinical investigation [1].

References

Western Blot Validation of Perifosine as an Akt Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes quantitative data and key observations from Western blot analyses across different cancer models.

Cancer Model / Cell Line Observed Effects on Akt & Signaling (via Western Blot) Dosing & Treatment Duration Key Downstream Effects

| Human Hepatocellular Carcinoma (HepG2, Bel-7402) [1] | • Inhibition of Akt phosphorylation. • Activation of caspase cascade and PARP. • ↓ Bcl-2, ↑ Bax. | 10 µM for 48 hours [1] | Induction of apoptosis; synergistic cytotoxicity with cisplatin [1]. | | Human Lung Cancer (e.g., H460 cells) [2] | • Reduced levels of phosphorylated Akt (p-Akt) and total Akt. • Decreased levels of mTOR, raptor, rictor, p70S6K, and 4E-BP1. | 10-20 µM for 16-24 hours [2] | Induction of apoptosis and autophagy; inhibition of mTOR complex assembly [2]. | | Neuroblastoma (SK-N-AS) [3] | • Inhibition of Akt phosphorylation. | 10 µM for 16 hours [3] | Broader proteomic and acetylomic changes identified via SILAC and LC-MS/MS [3]. | | Chronic Myelogenous Leukemia (K562) [4] | • Did not inhibit Akt phosphorylation (in resistant cells). • Upregulation of autophagy-related protein ATG5 and LC3-II conversion. | 5-20 µM for 24-48 hours [4] | Induction of protective autophagy; resistance to apoptosis [4]. | | Waldenstrom Macroglobulinemia | • Inhibition of Akt phosphorylation. • Activation of ERK MAPK pathway. | Information not specified in abstract [5] | Inhibition of tumor growth in vivo; enhanced cytotoxicity when combined with a MEK inhibitor [5]. |

Detailed Western Blot Experimental Protocol

The methodology below, primarily sourced from the hepatocellular carcinoma study, is representative of protocols used to generate the data above [1].

  • 1. Cell Culture and Drug Treatment

    • Cell Lines: HepG2 and Bel-7402 human hepatocellular carcinoma cells.
    • Culture Conditions: Maintained in RPMI 1640 medium with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere.
    • Treatment: Perifosine was dissolved in DMSO. Cells were treated with varying concentrations (e.g., 0, 2.5, 5, 7.5, 10, 15 µM) of this compound for a specified duration (e.g., 16-48 hours). A vehicle control (DMSO only) is essential.
  • 2. Protein Extraction and Quantification

    • Lysis: Harvest cells and lyse on ice using an appropriate lysis buffer (e.g., 150 mM NaCl, 20 mM Tris–HCl pH 7.4, 0.1% SDS, 1% NP-40, 0.5% Na-DOC) supplemented with protease and phosphatase inhibitors (e.g., 0.2 mM PMSF, protease inhibitor cocktails).
    • Clarification: Centrifuge lysates at 13,000 × g for 20 minutes at 4°C. Collect the supernatant, which is the total cell protein lysate.
    • Quantification: Determine protein concentration using a standard assay like the Bradford protein assay.
  • 3. Western Blotting Analysis

    • Electrophoresis: Separate 30-40 µg of total protein per lane by SDS-PAGE (sodium dodecyl sulfate–polyacrylamide gel electrophoresis).
    • Transfer: Electrophoretically transfer proteins from the gel to a nitrocellulose or PVDF membrane.
    • Blocking: Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk in TBST) to prevent non-specific antibody binding.
    • Antibody Probing: Incubate the membrane with specific primary antibodies, followed by incubation with HRP-conjugated secondary antibodies.
      • Key Primary Antibodies: Phospho-Akt (Ser473), total Akt, PARP, Caspases, Bcl-2, Bax, Actin/GAPDH (loading control).
    • Detection: Visualize protein bands using enhanced chemiluminescence (ECL) reagents and a detection system like X-ray film or a digital imager.

Mechanism of Action & Broader Signaling Context

This compound's primary mechanism is inhibiting the recruitment of Akt to the cell membrane, preventing its phosphorylation and activation [3]. However, its effects extend beyond direct Akt inhibition, which is critical for a comprehensive comparison.

The diagram below illustrates the key signaling pathways affected by this compound treatment.

G cluster_membrane Plasma Membrane This compound This compound Akt_Active Akt (Active) Phosphorylated This compound->Akt_Active Inhibits Akt_Inactive Akt (Inactive) Akt_Inactive->Akt_Active Activation (Phosphorylation) Apoptosis Induction of Apoptosis Akt_Active->Apoptosis Normally Blocks Autophagy Induction of Autophagy Akt_Active->Autophagy Normally Blocks mTOR_Degradation mTOR Complex Degradation (via GSK3/FBXW7) Akt_Active->mTOR_Degradation  Upstream Regulator Synergy Synergy with Chemotherapy GrowthFactor GrowthFactor

Key mechanistic insights from the literature include:

  • Beyond Akt Inhibition: In lung cancer cells, this compound promotes the degradation of key components of the mTOR axis (mTOR, raptor, rictor) via a GSK3/FBXW7-dependent mechanism, representing a unique mechanism of action [2].
  • Induction of Autophagy: this compound can induce protective autophagy (e.g., in CML cells), which may contribute to resistance. This is characterized by increased levels of LC3-II and upregulation of ATG5 [4]. Combining this compound with autophagy inhibitors (e.g., chloroquine) enhanced anti-tumor efficacy in a lung cancer xenograft model [2].
  • Synergistic Potential: this compound can synergize with classical chemotherapeutic agents. In hepatocellular carcinoma cells, it substantially increased the cytotoxic effects of cisplatin, associated with down-regulation of Bcl-2 and up-regulation of Bax [1].

Key Considerations for Researchers

When validating this compound and comparing it to other Akt inhibitors, keep the following in mind:

  • Cell Line Variability: The efficacy of this compound and its effect on downstream pathways can vary significantly between different cancer cell lines, as seen in CML versus AML or hepatocellular carcinoma models [1] [4].
  • Combination Strategies: The evidence suggests that this compound's efficacy can be enhanced by combination therapy, either with standard chemotherapy (e.g., cisplatin) or with other targeted agents (e.g., MEK inhibitors or autophagy inhibitors) to overcome resistance mechanisms [1] [2] [5].
  • Broader Mechanism: Western blot analysis for validation should not be limited to p-Akt and total Akt. Including markers for apoptosis (PARP cleavage), autophagy (LC3-II), and other pathway components (mTOR complex proteins, ERK) provides a more complete picture of the drug's biological activity [1] [2] [4].

References

Perifosine progression-free survival versus standard therapy

Author: Smolecule Technical Support Team. Date: February 2026

Perifosine Efficacy Data Summary

Cancer Type / Model Study Type / Phase Comparator Key Efficacy Findings Key Mechanisms & Experimental Notes
Metastatic Colorectal Cancer (CRC) Phase II Randomized Trial [1] Capecitabine ± this compound Superior PFS for combination vs. capecitabine alone [1] Mechanism: Inhibits Akt, blocking NF-κB activation; enhances cytotoxic effect of fluorouracil analogs [1].
Multiple Myeloma (MM) Phase I/II Clinical Trials [1] Bortezomib ± this compound Prolonged responses; can overcome bortezomib resistance [1] Mechanism: Combination blocks Akt and ERK pathways, enhances JNK phosphorylation and caspase cleavage [1].
Glioblastoma Preclinical In Vivo & In Vitro [2] Temozolomide (TMZ) ± this compound Synergistic tumor growth inhibition; sharp reduction in xenograft growth with combination [2] Mechanism: Combination decreases BRCA1 expression, impairs DNA repair, increases DNA damage (γH2AX), induces caspase-dependent apoptosis [2]. Protocol: Cell viability (CCK-8), synergy analysis (SynergyFinder), colony formation, comet, Western blot, Annexin V-FITC/PI apoptosis assays [2].
Non-Small Cell Lung Cancer (NSCLC) Preclinical In Vivo [3] Metronomic Paclitaxel ± this compound Most efficient tumor growth inhibition and significant increase in median survival (61.5 vs 40 days) with combination [3] Mechanism: Sustained suppression of glycolytic and mitochondrial metabolism; synergism is selective for cancer cells [3]. Protocol: In vivo xenograft models with chronic, low-dose (metronomic) scheduling [3].
Experimental Brain Metastasis Preclinical In Vivo [4] This compound Monotherapy Significantly prolonged survival and complete tumor regression in one orthotopic model [4] Mechanism: Favorable distribution into brain tissue; blocks PI3K/Akt signaling, decreases proliferation, increases apoptosis [4]. Protocol: Intracranial orthotopic mouse models; oral dosing with loading (180 mg/kg) and maintenance (45 mg/kg) regimen [4].
Endometrial Cancer Preclinical In Vitro [5] This compound Monotherapy Dose-dependent inhibition of AKT phosphorylation and reduction in cell growth/viability [5] Mechanism: Inhibition of AKT activation at the membrane [5]. Protocol: Western blot for p-AKT, WST-1 cell viability/proliferation assays [5].

This compound Mechanism of Action and Signaling Pathway

This compound is an oral alkylphospholipid that targets the cell membrane and inhibits the PI3K/AKT signaling pathway, a critical regulator of cell survival, proliferation, and metabolism [1] [4] [6]. The following diagram illustrates its mechanism and the downstream effects explored in the studies.

G This compound Inhibits PI3K/AKT Signaling Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K Activation RTK->PI3K PIP3 PIP3 Production PI3K->PIP3 AktM AKT Membrane Recruitment PIP3->AktM pAkt AKT Phosphorylation & Activation AktM->pAkt Survival Cell Survival pAkt->Survival Proliferation Cell Proliferation pAkt->Proliferation Metabolism Metabolism pAkt->Metabolism DNA_Repair DNA Repair pAkt->DNA_Repair Apoptosis Apoptosis pAkt->Apoptosis Inhibits This compound This compound This compound->AktM Inhibits AktInactive Inactive AKT (in cytoplasm) This compound->AktInactive Blocks

Interpretation of Available Clinical Data

The search results indicate that this compound's clinical development has been primarily in combination regimens:

  • Promising Combinations: The most consistent positive signals for this compound, including improved PFS, come from its use in combination with established drugs like capecitabine in colorectal cancer and bortezomib in multiple myeloma [1]. The rationale is strong, as it can counter survival pathways activated by other therapies.
  • Monotherapy Limitation: As a single agent, its activity has been limited outside of a few cancer types like renal cell carcinoma and sarcoma [1]. A Phase II trial in recurrent glioblastoma monotherapy showed a median PFS of 1.58 months, which was less effective than the standard bevacizumab at the time [2].

References

Perifosine tumor size reduction xenograft models

Author: Smolecule Technical Support Team. Date: February 2026

Perifosine Efficacy in Xenograft Tumor Models

Cancer Type Model Type (Cells) Treatment Protocol Key Findings on Tumor Size Primary Mechanism & Analysis Citation
Glioblastoma Subcutaneous (U87MG) TMZ (50 mg/kg, ip) + this compound (30 mg/kg, oral) daily for 10 days ~80% reduction in tumor volume vs. control; significant vs. single agents Synergistic effect: Impeded DNA repair (↓BRCA1, ↑γH2AX), induced caspase-dependent apoptosis. Statistical analysis: Two-way ANOVA. [1]
Neuroblastoma Orthotopic (AS, NGP, BE2, KCNR) This compound (25 mg/kg, oral) daily, 4 days on/3 days off Tumor regression (AS), growth inhibition (BE2), slower growth (NGP, KCNR) Inhibited AKT phosphorylation, induced caspase-3 cleavage. Statistical analysis: Kaplan-Meier for survival. [2]
Breast Cancer Orthotopic Metastatic (HCC38) This compound (30 mg/kg, diet) long-term Reduced primary tumor size; no statistically significant impact on metastatic burden Induced telomere shortening in recurrent primary and metastatic tumors, indicating anti-telomerase activity. [3] [4]
Brain Metastasis (Lung Cancer) Intracranial Orthotopic (NCI-H1915) This compound (loading 180 mg/kg, maintenance 45 mg/kg, oral) Complete tumor regression observed in some models; prolonged survival Distributed into brain, blocked PI3K/Akt pathway, decreased proliferation, increased apoptosis. [5]

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here are the detailed methodologies from the key studies:

  • Glioblastoma Model (Subcutaneous) [1]

    • Cell Lines: U87MG and U251 glioblastoma cells.
    • Xenograft Establishment: Cells were subcutaneously injected into the flanks of nude mice.
    • Drug Formulation & Dosing: Temozolomide (TMZ) was dissolved in DMSO and further diluted in saline for intraperitoneal (ip) injection at 50 mg/kg. This compound was suspended in saline for oral gavage at 30 mg/kg.
    • Treatment Schedule: Mice were treated daily for 10 days after tumors became palpable.
    • Tumor Measurement: Tumor volume was monitored and calculated using the formula: Volume = (Length × Width²) / 2.
  • Brain Metastasis Model (Orthotopic) [5]

    • Cell Lines: NCI-H1915 (large cell lung cancer, derived from brain metastasis).
    • Xenograft Establishment: A "freehand" method was used for intracranial injection. A navigated biopsy needle was inserted into the mouse brain, and tumor cells suspended in PBS were injected.
    • Drug Formulation & Dosing: this compound was dissolved in physiological saline.
    • Treatment Schedule: A loading dose (180 mg/kg) followed by a maintenance dose (45 mg/kg) was administered orally on a 5-days-on/2-days-off schedule. Treatment began 3 or 7 days after tumor cell inoculation.
    • Endpoint Analysis: Animal survival was the primary endpoint, with tumor growth assessed histologically.

Mechanism of Action and Signaling Pathways

This compound's anti-tumor effects are primarily mediated by inhibiting the PI3K/AKT pathway, but recent studies reveal additional mechanisms, particularly in combination therapies.

G cluster_TMZ With Temozolomide (TMZ) This compound This compound AKT_Inhibition AKT_Inhibition This compound->AKT_Inhibition Inhibits membrane localization BRCA1_Downregulation BRCA1_Downregulation This compound->BRCA1_Downregulation Combination with TMZ Telomere_Shortening Telomere_Shortening AKT_Inhibition->Telomere_Shortening Reduces telomerase activity Apoptosis_Induction Apoptosis_Induction AKT_Inhibition->Apoptosis_Induction e.g. via JNK activation Synergistic_Effect Synergistic_Effect Telomere_Shortening->Synergistic_Effect Contributes to Apoptosis_Induction->Synergistic_Effect Leads to DNA_Repair_Inhibition DNA_Repair_Inhibition DNA_Damage_Accumulation DNA_Damage_Accumulation DNA_Repair_Inhibition->DNA_Damage_Accumulation Sustains damage signaling TMZ TMZ TMZ->DNA_Damage_Accumulation Induces DNA damage BRCA1_Downregulation->DNA_Repair_Inhibition Impairs homologous recombination DNA_Damage_Accumulation->Apoptosis_Induction Caspase-dependent pathway

Diagram illustrating the primary and synergistic mechanisms of this compound.

Key Insights for Researchers

  • Combination is Key: As a monotherapy, this compound can be effective, but its most potent tumor-reducing effects are consistently observed in combination with other agents like Temozolomide or classic chemotherapeutics, overcoming resistance mechanisms [1] [6].
  • Model-Dependent Variability: Efficacy varies significantly based on the cancer type, specific cell line, and model location (e.g., orthotopic vs. subcutaneous). For instance, it caused complete regression in one lung cancer brain metastasis model but only slowed growth in other neuroblastoma models [5] [2].
  • Novel Mechanisms Beyond AKT: Besides its known AKT inhibition, this compound has demonstrated novel long-term anti-cancer activity by inhibiting telomerase and inducing telomere shortening, which is crucial for preventing cancer cell immortality [3] [4].

References

Perifosine different cancer types efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Perifosine at a Glance

The table below summarizes this compound's core characteristics and its efficacy across different cancer types as observed in preclinical and clinical studies.

Feature Description
Drug Class Alkylphospholipid (early-generation AKT inhibitor) [1] [2]
Primary Mechanism Inhibits AKT membrane translocation, preventing its phosphorylation and activation [1] [3]
Efficacy in Gynecologic Cancers (Preclinical) Demonstrated anti-tumor activity in ovarian cancer cell lines and xenograft models; efficacy linked to PI3K pathway activation status [1] [3]
Efficacy in Non-Small Cell Lung Cancer (Preclinical) Synergistically enhanced paclitaxel efficacy in vitro and in vivo, suppressing tumor metabolism and growth [4]
Clinical Trial Status Investigated in various solid and hematologic tumors; no widespread regulatory approval for cancer to date [1] [2]

Detailed Efficacy and Experimental Data

The tables below provide a detailed breakdown of this compound's performance in specific cancer types and the experimental methods used to generate this data.

Table 1: Comparative Efficacy in Preclinical Models

Cancer Type Experimental Model Treatment Regimen Key Efficacy Findings Proposed Mechanism & Biomarkers

| Non-Small Cell Lung Cancer (NSCLC) [4] | In vitro: A549, H1975, HCC827 cell lines In vivo: Mouse xenografts | this compound (1-10 µM) + Paclitaxel or Vincristine In vivo: Metronomic Paclitaxel (10 mg/kg) + this compound (10 mg/kg) | Synergistic cytotoxicity (CI <1) [4]. In vivo: Highest tumor growth inhibition (64%) and survival benefit with low-dose combo [4] | Suppression of glycolytic and mitochondrial metabolism [4]. Downregulation of p-AKT and p-S6 [4]. | | Ovarian Cancer [3] | In vitro: Ovarian cancer cell lines In vivo: Mouse xenografts | this compound monotherapy | Growth inhibition and induction of apoptosis [3] | Inhibition of AKT membrane recruitment and phosphorylation [3]. Baseline PI3K pathway activation predicted response [3]. | | Breast & Prostate Cancer [3] | In vitro: Breast and prostate cancer cell lines | this compound monotherapy | Growth inhibition and induction of apoptosis [3] | Downregulation of phosphorylation of AKT and its downstream targets, particularly S6 [3]. |

Table 2: Key Experimental Protocols from Cited Studies

Experimental Component Detailed Methodology

| In Vitro Cytotoxicity Assay (NSCLC Study) [4] | • Cell Lines: 11 human cancer cell lines, including NSCLC (A549, H1975, HCC827), and non-cancerous cells [4]. • Drug Treatment: Cells treated with this compound (IC50 range: 5-70 µM), alone and in combination with MTAs (Paclitaxel, Vincristine) [4]. • Analysis: Cell viability measured; drug interaction assessed by Combination Index (CI) using Chou-Talalay method [4]. | | In Vivo Efficacy Study (NSCLC Study) [4] | • Model: Mice bearing human NSCLC A549 xenografts [4]. • Dosing: Paclitaxel (10 mg/kg, i.v., daily x5) and this compound (10-20 mg/kg, orally) alone and in combination; metronomic scheduling tested [4]. • Endpoints: Tumor volume/weight, animal survival, Ki67 staining (proliferation) [4]. | | Pharmacodynamic Biomarker Analysis (Ovarian Cancer Study) [3] | • Technology: Reverse Phase Protein Array (RPPA) [3]. • Sample Analysis: Quantified phosphorylation levels of AKT and downstream effectors (like S6) in cell lines and xenograft tissues after this compound treatment [3]. • Correlation: Statistical correlation between biomarker modulation and antitumor efficacy [3]. |

Mechanisms and Experimental Workflows

The diagrams below illustrate this compound's mechanism of action within the PI3K/AKT pathway and the key experimental workflow used to evaluate its efficacy.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K Activation RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 → PIP3 PIP2 PIP2 AKT_Membrane AKT Recruitment to Membrane PIP3->AKT_Membrane Binds PH Domain AKT_Inactive AKT (Inactive) AKT_Inactive->AKT_Membrane Translocates AKT_Active AKT (Active) p-AKT AKT_Membrane->AKT_Active Phosphorylated CellSurvival Cell Survival Proliferation Metabolism AKT_Active->CellSurvival Activates Downstream Effectors PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates PIP3 → PIP2 This compound This compound This compound->AKT_Membrane Inhibits

Figure 1: PI3K/AKT Signaling Pathway and this compound's Mechanism of Action. This compound prevents AKT translocation to the cell membrane, a key step for its activation. PTEN acts as a natural negative regulator of the pathway. Based on [1] [3].

G Start 1. In Vitro Screening A1 Cell Culture (Panel of cancer cell lines) Start->A1 A2 Drug Treatment (this compound ± chemo agents) A1->A2 A3 Viability Assay (e.g., MTT, CellTiter-Glo) A2->A3 A4 Analysis (IC50, Combination Index CI) A3->A4 B1 2. In Vivo Validation A4->B1 B2 Animal Model (e.g., mouse xenografts) B1->B2 B3 Drug Administration (Metronomic/standard dosing) B2->B3 B4 Endpoint Measurement (Tumor volume, survival, weight) B3->B4 C1 3. Biomarker & Mechanism B4->C1 C2 Tissue Collection (Tumor & normal tissue) C1->C2 C3 Molecular Analysis (Western Blot, RPPA, IHC) C2->C3 C4 Data Correlation (Biomarker vs. Efficacy) C3->C4

Figure 2: Generalized Experimental Workflow for Evaluating this compound Efficacy. This flowchart outlines the common multi-stage approach, from initial in vitro screening to in vivo validation and mechanistic biomarker studies, as described in the cited literature [4] [3].

Research Implications and Future Directions

The data indicates that this compound's efficacy is most pronounced in cancers with hyperactive PI3K/AKT signaling and when used in combination therapy, particularly with metronomic chemotherapy scheduling to improve tolerability [4] [3]. A critical factor for patient selection is the activation status of the PI3K pathway, which can be assessed using biomarkers like phosphorylated AKT (p-AKT) and its downstream target S6 [3].

However, this compound is an early-generation AKT inhibitor, and its clinical development has been surpassed by newer agents. For instance, the ATP-competitive AKT inhibitor Capivasertib (AZD5363) received FDA approval in 2023 for a specific type of breast cancer, validating AKT as a target but also setting a higher bar for efficacy and biomarker-driven application [1]. Current research focuses more on these next-generation inhibitors and their rational combinations.

References

×

Purity

>96% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

8.3

Hydrogen Bond Acceptor Count

4

Exact Mass

461.36339614 Da

Monoisotopic Mass

461.36339614 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2GWV496552

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H360 (90%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (90%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H372 (90%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in solid tumors, multiple myeloma, leukemia (unspecified), lung cancer, and brain cancer.

Pharmacology

Perifosine is an orally active alkyl-phosphocholine compound with potential antineoplastic activity. Targeting cellular membranes, perifosine modulates membrane permeability, membrane lipid composition, phospholipid metabolism, and mitogenic signal transduction, resulting in cell differentiation and inhibition of cell growth. This agent also inhibits the anti-apoptotic mitogen-activated protein kinase (MAPK) pathway and modulates the balance between the MAPK and pro-apoptotic stress-activated protein kinase (SAPK/JNK) pathways, thereby inducing apoptosis. Perifosine has a lower gastrointestinal toxicity profile than the related agent miltefosine. (NCI04)

Mechanism of Action

Targeting cellular membranes, perifosine modulates membrane permeability, membrane lipid composition, phospholipid metabolism, and mitogenic signal transduction, resulting in cell differentiation and inhibition of cell growth. This agent also inhibits the anti-apoptotic mitogen-activated protein kinase (MAPK) pathway and modulates the balance between the MAPK and pro-apoptotic stress-activated protein kinase (SAPK/JNK) pathways, thereby inducing apoptosis.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

157716-52-4

Wikipedia

Perifosine

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Amantini C, Morelli MB, Santoni M, Soriani A, Cardinali C, Farfariello V, Eleuteri AM, Bonfili L, Mozzicafreddo M, Nabissi M, Cascinu S, Santoni G. Sorafenib induces cathepsin B-mediated apoptosis of bladder cancer cells by regulating the Akt/PTEN pathway. The Akt inhibitor, perifosine, enhances the sorafenib-induced cytotoxicity against bladder cancer cells. Oncoscience. 2015 Mar 23;2(4):395-409. eCollection 2015. PubMed PMID: 26097873; PubMed Central PMCID: PMC4468325.
2: Kim MN, Ro SW, Kim DY, Kim DY, Cho KJ, Park JH, Lim HY, Han KH. Efficacy of perifosine alone and in combination with sorafenib in an HrasG12V plus shp53 transgenic mouse model of hepatocellular carcinoma. Cancer Chemother Pharmacol. 2015 Jun 3. [Epub ahead of print] PubMed PMID: 26037205.
3: Testen A, Podlipec R, Mravljak J, Orthmann A, Šentjurc M, Zeisig R, Štrancar J, Koklic T. How perifosine affects liposome-encapsulated drug delivery across a cell barrier. Ther Deliv. 2015 Apr;6(4):423-41. doi: 10.4155/tde.14.127. PubMed PMID: 25996042.
4: Ríos-Marco P, Ríos A, Jiménez-López JM, Carrasco MP, Marco C. Cholesterol homeostasis and autophagic flux in perifosine-treated human hepatoblastoma HepG2 and glioblastoma U-87 MG cell lines. Biochem Pharmacol. 2015 Jul 1;96(1):10-9. doi: 10.1016/j.bcp.2015.04.015. Epub 2015 Apr 28. PubMed PMID: 25934232.
5: Cole DE, Lester-McCully CM, Widemann BC, Warren KE. Plasma and cerebrospinal fluid pharmacokinetics of the Akt inhibitor, perifosine, in a non-human primate model. Cancer Chemother Pharmacol. 2015 May;75(5):923-8. doi: 10.1007/s00280-015-2711-1. Epub 2015 Mar 5. PubMed PMID: 25740692.
6: Zhang J, Hong Y, Shen J. Combination treatment with perifosine and MEK-162 demonstrates synergism against lung cancer cells in vitro and in vivo. Tumour Biol. 2015 Feb 20. [Epub ahead of print] PubMed PMID: 25697899.
7: Guidetti A, Carlo-Stella C, Locatelli SL, Malorni W, Mortarini R, Viviani S, Russo D, Marchianò A, Sorasio R, Dodero A, Farina L, Giordano L, Di Nicola M, Anichini A, Corradini P, Gianni AM. Phase II study of perifosine and sorafenib dual-targeted therapy in patients with relapsed or refractory lymphoproliferative diseases. Clin Cancer Res. 2014 Nov 15;20(22):5641-51. doi: 10.1158/1078-0432.CCR-14-0770. Epub 2014 Sep 19. PubMed PMID: 25239609.
8: Figg WD, Monga M, Headlee D, Shah A, Chau CH, Peer C, Messman R, Elsayed YA, Murgo AJ, Melillo G, Ryan QC, Kalnitskiy M, Senderowicz AM, Hollingshead M, Arbuck SG, Sausville EA. A phase I and pharmacokinetic study of oral perifosine with different loading schedules in patients with refractory neoplasms. Cancer Chemother Pharmacol. 2014 Nov;74(5):955-67. doi: 10.1007/s00280-014-2569-7. Epub 2014 Sep 3. PubMed PMID: 25183650.
9: Tomiyasu H, Goto-Koshino Y, Fujino Y, Ohno K, Tsujimoto H. Antitumour effect and modulation of expression of the ABCB1 gene by perifosine in canine lymphoid tumour cell lines. Vet J. 2014 Jul;201(1):83-90. doi: 10.1016/j.tvjl.2014.04.002. Epub 2014 Apr 13. PubMed PMID: 24881508.
10: Koklic T. Perifosine induced release of contents of trans cell-barrier transport efficient liposomes. Chem Phys Lipids. 2014 Oct;183:50-9. doi: 10.1016/j.chemphyslip.2014.05.006. Epub 2014 May 23. PubMed PMID: 24863642.

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